molecular formula C11H15NO3S B044691 Methiocarb sulfoxide CAS No. 2635-10-1

Methiocarb sulfoxide

货号: B044691
CAS 编号: 2635-10-1
分子量: 241.31 g/mol
InChI 键: FNCMBMZOZQAWJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methiocarb sulfoxide is a primary oxidative metabolite of the carbamate pesticide methiocarb, making it a critical analyte in environmental monitoring and toxicological studies. Its research value lies in its role as a biomarker for exposure to the parent compound, enabling scientists to track the environmental fate, biodegradation pathways, and bioaccumulation potential of methiocarb in ecosystems. The mechanism of action of this sulfoxide derivative, like its parent, involves the reversible inhibition of acetylcholinesterase (AChE) in the nervous system, although its potency may differ. This inhibition leads to an accumulation of acetylcholine, disrupting synaptic transmission, a property exploited in research to understand cholinesterase inhibition kinetics and the metabolic activation/deactivation of organophosphorus and carbamate insecticides. As a high-purity reference standard, this product is essential for analytical method development and validation, particularly in techniques such as LC-MS/MS and GC-MS, for the accurate quantification of methiocarb and its metabolites in complex matrices like water, soil, and biological samples. It serves as an indispensable tool for researchers in agrochemical, environmental, and regulatory science focused on assessing pesticide residue levels, ecological impact, and metabolic detoxification processes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCMBMZOZQAWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8042139
Record name Methiocarb sulfoxide
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Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2635-10-1
Record name Methiocarb sulfoxide
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Record name Methiocarb sulfoxide
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Record name Methiocarb sulfoxide
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Record name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
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Record name METHIOCARB SULFOXIDE
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Foundational & Exploratory

Synthesis and Characterization of Methiocarb Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. This document details a feasible laboratory synthesis protocol, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Methiocarb, a widely used N-methylcarbamate insecticide, molluscicide, and acaricide, undergoes metabolic transformation in various environmental and biological systems.[1] One of the principal metabolic pathways is the oxidation of the methylthio group to form methiocarb sulfoxide.[1][2][3][4] Understanding the synthesis and properties of this metabolite is crucial for toxicological studies, environmental fate analysis, and the development of analytical standards for residue monitoring. This compound, like its parent compound, is a cholinesterase inhibitor.[5] This guide outlines a laboratory-scale synthesis of this compound from methiocarb and details its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled oxidation of methiocarb. While various oxidizing agents can be employed for the conversion of sulfides to sulfoxides, a common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium. The protocol provided below is a generalizable procedure based on established methods for sulfide (B99878) oxidation.

Synthesis Pathway

The synthesis of methiocarb itself involves the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate.[1][6] The subsequent oxidation of the sulfur atom in methiocarb yields this compound.

Synthesis_Pathway cluster_0 Methiocarb Synthesis cluster_1 Oxidation to this compound 4-methylthio-3,5-xylenol 4-methylthio-3,5-xylenol Methiocarb Methiocarb 4-methylthio-3,5-xylenol->Methiocarb Reaction Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate->Methiocarb Reaction Methiocarb_start Methiocarb Methiocarb_Sulfoxide This compound Methiocarb_start->Methiocarb_Sulfoxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂/CH₃COOH) Oxidizing_Agent->Methiocarb_Sulfoxide

Caption: Synthesis pathway of methiocarb and its subsequent oxidation to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid

This protocol is adapted from general procedures for the selective oxidation of sulfides to sulfoxides.[7]

Materials:

  • Methiocarb (starting material)

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known amount of methiocarb in glacial acetic acid.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of 30% hydrogen peroxide dropwise. To minimize over-oxidation to the sulfone, it is recommended to use a slight excess of methiocarb or carefully control the amount of oxidizing agent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The sulfoxide product should have a lower Rf value than the starting sulfide.

  • Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Expected Yield: The yield for this type of oxidation is typically high, often in the range of 80-95%.

Purification

The crude product may contain unreacted methiocarb and over-oxidized methiocarb sulfone. Purification can be achieved by column chromatography or recrystallization.

Column Chromatography Protocol:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes is recommended. The optimal solvent system should be determined by TLC analysis to achieve good separation between methiocarb, this compound, and methiocarb sulfone.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate[2]
CAS Number 2635-10-1[2]
Molecular Formula C₁₁H₁₅NO₃S[2]
Molecular Weight 241.31 g/mol [2]
Spectroscopic and Chromatographic Data

Mass spectrometry is a primary tool for the identification of this compound. The following table summarizes key mass spectral data.

TechniqueParameterValue (m/z)Reference(s)
LC-ESI-MS/MS Precursor Ion [M+H]⁺ 242.1[3]
Quantitation Transition 242 -> 185[5]
Confirmation Transition 242 -> 170[5]
GC-MS Top m/z Peaks 169, 107, 184[2]

The fragmentation pattern of N-methylcarbamates often involves the loss of the methyl isocyanate group or cleavage of the ester bond.

¹H NMR (predicted, in CDCl₃, 400 MHz):

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.0-7.2 s 2H Aromatic protons
~5.0-5.5 br s 1H N-H proton
~3.8 s 3H O-C(=O)-NH-CH₃
~2.7 s 3H S(=O)-CH₃

| ~2.3 | s | 6H | Aromatic CH₃ protons |

¹³C NMR (predicted, in CDCl₃, 100 MHz):

Chemical Shift (ppm) Assignment
~155 C =O (carbamate)
~145-150 Aromatic C-O
~130-140 Aromatic quaternary carbons
~120-130 Aromatic C-H
~40-45 C H₃-S(=O)
~30-35 C H₃-NH

| ~15-20 | Aromatic C H₃ |

Wavenumber (cm⁻¹)Functional Group Vibration
~3300-3400N-H stretching (carbamate)
~2900-3000C-H stretching (aliphatic and aromatic)
~1700-1730C=O stretching (carbamate)
~1550-1600N-H bending (carbamate)
~1030-1070S=O stretching (sulfoxide)
Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Characterization_Workflow Crude_Product Crude this compound Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structure_Confirmation Structural Confirmation Purity_Assessment->Structure_Confirmation MS Mass Spectrometry (MS) Structure_Confirmation->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of pesticide analysis, toxicology, and environmental science. The successful synthesis and purification of this compound are critical for obtaining accurate analytical standards, which are essential for the reliable quantification of this important metabolite in various matrices. The provided spectroscopic and chromatographic data, while in part predictive, offer a solid basis for the identification and confirmation of the synthesized compound.

References

Methiocarb Sulfoxide: A Comprehensive Technical Guide on its Metabolic Formation and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, undergoes extensive metabolism in various biological and environmental systems, leading to the formation of several metabolites. Among these, methiocarb sulfoxide (B87167) is a primary and toxicologically significant metabolite. This technical guide provides an in-depth exploration of the formation of methiocarb sulfoxide from its parent compound, methiocarb. It details the enzymatic pathways involved, presents quantitative data on its formation and activity, and outlines the experimental protocols used for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and toxicology.

Introduction to Methiocarb

Methiocarb, chemically known as 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate, has been utilized as a broad-spectrum insecticide, molluscicide, and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2] The metabolic fate of methiocarb is a critical determinant of its overall toxicity and environmental persistence. A key metabolic transformation is the oxidation of the sulfur atom to form this compound.[1][3]

Metabolic Pathway: Formation of this compound

The biotransformation of methiocarb to this compound is primarily an oxidative process occurring in the liver.[1] This sulfoxidation is catalyzed by two main enzyme systems: cytochrome P450 (P450) monooxygenases and flavin-containing monooxygenases (FMO).[3][4] In rat liver microsomes, these two enzyme systems contribute almost equally to the sulfoxidation of methiocarb.[4]

The FMO-dependent pathway exhibits high stereoselectivity, preferentially producing one enantiomer of this compound.[4] In contrast, the P450-dependent pathway is less stereoselective.[4] this compound can be further oxidized to methiocarb sulfone, or be hydrolyzed to this compound phenol.[1][5] Additionally, there is evidence of a reversible reaction where this compound can be reduced back to methiocarb by liver cytosol.[6][7]

Methiocarb_Metabolism methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Sulfoxidation (P450, FMO) methiocarb_phenol Methiocarb Phenol methiocarb->methiocarb_phenol Hydrolysis sulfoxide->methiocarb Reduction (Cytosol) sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation sulfoxide_phenol This compound Phenol sulfoxide->sulfoxide_phenol Hydrolysis

Metabolic pathway of methiocarb.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and toxicity of methiocarb and this compound.

Table 1: Cholinesterase Inhibition Constants

CompoundEnzymeKi (μM⁻¹·min⁻¹)Source
MethiocarbAcetylcholinesterase-[4]
Racemic this compoundAcetylcholinesterase0.216[4]
This compound (Enantiomer A)Acetylcholinesterase0.054[4]
This compound (Enantiomer B)Acetylcholinesterase0.502[4]

Note: A higher Ki value indicates greater inhibitory potency.

Table 2: Environmental Fate and Degradation

CompoundMatrixHalf-lifeConditionsSource
MethiocarbSoil1.5 daysAerobic[1]
This compoundSoil6 daysAerobic[1]
MethiocarbWater~28 dayspH 7[1]
MethiocarbWater53 days (net)Photodegradation[8]
MethiocarbWater128 days (net)Photolysis[8]

Table 3: Analytical Method Performance

AnalyteMatrixLOQ (mg/kg)Recovery (%)RSD (%)MethodSource
MethiocarbAnimal Products0.00576.4-118.0≤ 10.0LC-MS/MS[9][10]
This compoundAnimal Products0.00576.4-118.0≤ 10.0LC-MS/MS[9][10]
MethiocarbBanana0.1 (fortification)95.21.9QuEChERS, LC-PAD[11][12]
This compoundBanana0.1 (fortification)92.01.8QuEChERS, LC-PAD[11][12]

Experimental Protocols

In Vitro Metabolism in Rat Liver Microsomes

This protocol is based on studies investigating the enzymatic formation of this compound.[3][4]

Objective: To determine the roles of cytochrome P450 and FMO in the sulfoxidation of methiocarb.

Materials:

  • Rat liver microsomes

  • Methiocarb

  • NADPH

  • Heat-inactivated microsomes (control)

  • P450 and FMO inhibitors (e.g., piperonyl butoxide, methimazole)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Analytical standards of methiocarb and this compound

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing rat liver microsomes, methiocarb, and buffer.

  • For inhibitor studies, pre-incubate microsomes with specific inhibitors before adding methiocarb.

  • To differentiate between P450 and FMO activity, use heat-inactivated microsomes as a control, as FMO is more heat-labile than P450.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of methiocarb and this compound using a validated LC-MS/MS method.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes, Methiocarb, Buffer) prep_inhibitor Pre-incubate with Inhibitors (Optional) prep_mix->prep_inhibitor start_reaction Initiate with NADPH prep_mix->start_reaction prep_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Quenching Solution incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for in vitro metabolism studies.
QuEChERS Method for Analysis in Food Matrices

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of methiocarb and its metabolites from food samples.[9][10][11][12]

Objective: To extract and quantify methiocarb and this compound residues in food samples.

Materials:

  • Homogenized food sample (e.g., banana, animal tissue)

  • Acetonitrile (B52724)

  • Salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge

  • LC-MS/MS or LC-PAD system

Procedure:

  • Weigh a homogenized sample into a centrifuge tube.

  • Add acetonitrile and shake vigorously.

  • Add extraction salts, shake, and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Add the aliquot to a d-SPE tube containing sorbents.

  • Vortex and centrifuge.

  • Filter the supernatant and analyze using LC-MS/MS or another suitable detector.

QuEChERS_Workflow start Homogenized Sample extraction Add Acetonitrile & Salts Shake & Centrifuge start->extraction cleanup d-SPE Cleanup (Supernatant + Sorbents) extraction->cleanup analysis LC-MS/MS or LC-PAD Analysis cleanup->analysis end Quantification analysis->end

QuEChERS experimental workflow.

Toxicological Significance of this compound

This compound is not merely an inactive metabolite; it retains significant biological activity. Like its parent compound, this compound is an inhibitor of acetylcholinesterase.[2][4] However, the inhibitory potency can vary between the enantiomers of this compound, with one enantiomer being significantly more potent than the other.[4] Racemic this compound has been shown to be a slightly less potent inhibitor of acetylcholinesterase than methiocarb itself.[4]

In addition to its neurotoxicity, methiocarb and its metabolites have been investigated for other biological activities. For instance, methiocarb exhibits estrogenic and antiandrogenic activities, which are markedly decreased following its oxidation to this compound.[3] Conversely, both methiocarb and this compound have been shown to have reduced nuclear receptor agonistic activities for PXR and PPARα compared to the parent compound.[6][7]

Conclusion

The metabolic conversion of methiocarb to this compound is a critical pathway influencing the compound's overall toxicological profile and environmental impact. This transformation is mediated by both cytochrome P450 and FMO enzyme systems, with the latter showing stereoselectivity. This compound retains significant acetylcholinesterase inhibitory activity, highlighting the importance of considering metabolites in risk assessments. The analytical methods and experimental protocols detailed in this guide provide a framework for the continued investigation of methiocarb metabolism and its implications for human health and the environment.

References

Environmental Fate and Degradation of Methiocarb Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386) sulfoxide (B87167), a principal metabolite of the carbamate (B1207046) pesticide methiocarb, presents a significant consideration in environmental risk assessments due to its potential toxicity and mobility. Understanding its fate and degradation pathways in various environmental compartments is crucial for predicting its environmental impact and ensuring ecological safety. This technical guide provides a comprehensive overview of the environmental degradation of methiocarb sulfoxide, detailing its transformation through hydrolysis, photolysis, and microbial processes in soil and aquatic systems. The document outlines the key degradation products, presents quantitative data on degradation rates, and describes the detailed experimental protocols for studying these processes in a laboratory setting.

Introduction

Methiocarb, a broad-spectrum carbamate pesticide, is metabolized in the environment to several products, with this compound being a major and often more toxic metabolite.[1][2] The transformation from methiocarb to this compound occurs through oxidation of the sulfur atom.[3] The subsequent environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, which ultimately determine its persistence and potential for off-site transport.

Degradation Pathways of this compound

The degradation of this compound proceeds through several key pathways, including hydrolysis, photolysis, and microbial degradation, leading to the formation of various transformation products. The primary degradation products include this compound phenol (B47542), methiocarb sulfone, and methiocarb sulfone phenol.[2][4]

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aquatic environments. The rate of hydrolysis is highly dependent on pH. While stable under acidic conditions, the degradation of the carbamate ester linkage is accelerated under neutral to alkaline conditions, leading to the formation of this compound phenol.[5][6]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight, both in water and on soil surfaces. This process involves the absorption of light energy, which can lead to the oxidation of the sulfoxide group to a sulfone group, forming methiocarb sulfone.[5][6]

Microbial Degradation

Microbial metabolism is a critical pathway for the degradation of this compound in soil. Soil microorganisms can utilize the compound as a carbon or nitrogen source, leading to its breakdown. Both aerobic and anaerobic conditions can facilitate microbial degradation, although the specific pathways and end products may differ.[5][6] Under aerobic conditions, oxidation to methiocarb sulfone can occur, followed by hydrolysis to methiocarb sulfone phenol. In anaerobic environments, reduction of the sulfoxide back to the sulfide (B99878) has been suggested.[5]

The following diagram illustrates the primary degradation pathways of this compound in the environment.

G Degradation Pathways of this compound cluster_main Methiocarb Methiocarb MSO This compound (MSO) Methiocarb->MSO Oxidation MSOP This compound Phenol (MSOP) MSO->MSOP Hydrolysis (Abiotic/Biotic) MSO2 Methiocarb Sulfone (MSO2) MSO->MSO2 Photodegradation / Microbial Oxidation MSO2P Methiocarb Sulfone Phenol (MSO2P) MSO2->MSO2P Hydrolysis

Primary degradation pathways of this compound.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The DT50 values are influenced by environmental factors such as soil type, pH, temperature, and microbial activity.

CompoundEnvironmental CompartmentConditionHalf-life (DT50) (days)Reference(s)
MethiocarbSoilAerobic1.5 - 111[7][8]
This compound Soil Aerobic 2 - 6 [7][8]
This compound PhenolSoilAerobic2[7]
Methiocarb Sulfone PhenolSoilAerobic20[7]
MethiocarbWater (pH 7)Hydrolysis28[7]
MethiocarbWater (pH 9)Hydrolysis0.21[9]

Experimental Protocols

The study of the environmental fate of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.

  • Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate. Non-labeled compound can be used for rate of transformation studies.[10]

  • Soil: At least three different soil types are recommended, representing a range of organic carbon content, pH, and texture (e.g., sandy loam, clay loam, silty clay).[10][11][12] Soils are freshly collected and sieved.

  • Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.[13][14]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[4][7] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

  • Sampling: Duplicate samples are taken at increasing time intervals.

  • Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.[1][15][16]

  • Volatile Traps: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., potassium hydroxide) to quantify mineralization. Organic volatile traps can also be used.[1]

  • Bound Residues: Non-extractable (bound) residues are quantified by combusting the extracted soil.

The following diagram outlines the general workflow for an aerobic soil metabolism study.

G Workflow for Aerobic Soil Metabolism Study cluster_workflow start Soil Collection & Characterization apply Application of Test Substance start->apply incubate Incubation (Dark, Controlled Temp. & Moisture) apply->incubate sample Periodic Sampling incubate->sample volatile Trapping of Volatiles (e.g., CO2) incubate->volatile extract Solvent Extraction sample->extract analyze HPLC/LC-MS/MS Analysis extract->analyze bound Bound Residue Analysis (Combustion) extract->bound end Data Analysis (DT50, Degradation Pathway) analyze->end

General workflow for an aerobic soil metabolism study.
Phototransformation in Water (Adapted from OECD 316)

This study evaluates the direct photodegradation of this compound in water.

  • Test Substance: A solution of the test substance in sterile, buffered, purified water is prepared.[2][5]

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[2]

  • Incubation: The test solution is irradiated in quartz cells at a constant temperature. Dark controls are run in parallel to account for abiotic degradation not induced by light.[2]

  • Sampling: Samples are taken at various time points during irradiation.

  • Analysis: The concentration of the parent compound and its photoproducts is determined by HPLC or LC-MS/MS.[15][16]

The logical relationship for determining the net effect of photolysis is depicted below.

G Logic for Determining Photolysis Contribution cluster_logic total_deg Total Degradation (Irradiated Sample) photolysis Net Photolysis total_deg->photolysis - dark_deg Degradation in Dark Control (e.g., Hydrolysis) dark_deg->photolysis

Determining the net contribution of photolysis.

Conclusion

The environmental fate of this compound is a complex process involving hydrolysis, photolysis, and microbial degradation. It is generally less persistent in the environment than its parent compound, methiocarb, particularly in soil under aerobic conditions. Its primary degradation products are this compound phenol and methiocarb sulfone. A thorough understanding of these degradation pathways and the factors that influence them, as detailed in this guide, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of methiocarb-based products. The provided experimental protocols, based on international guidelines, offer a framework for researchers to generate robust and reliable data on the environmental behavior of this important metabolite.

References

The In-Depth Mechanism of Methiocarb Sulfoxide as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its primary metabolite, methiocarb sulfoxide (B87167), are potent neurotoxins that exert their effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3] Methiocarb sulfoxide, in particular, has been shown to be a significant contributor to the overall toxicity of methiocarb, with some studies suggesting it may be more toxic than the parent compound.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a cholinesterase inhibitor, detailing its kinetics, relevant experimental protocols, and the underlying biochemical pathways.

Core Mechanism of Cholinesterase Inhibition

This compound acts as a reversible inhibitor of cholinesterases.[3] The mechanism involves the carbamoylation of the serine residue within the active site of the enzyme. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamoylated enzyme is hydrolyzed at a much slower rate. This effectively renders the enzyme inactive for a period, leading to the accumulation of acetylcholine.

The active site of acetylcholinesterase contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. The hydrolysis of acetylcholine proceeds through a two-step process: acetylation of the serine residue followed by rapid deacetylation. This compound mimics the structure of acetylcholine and binds to the active site. The carbamate moiety of this compound is then transferred to the active site serine, forming a carbamoylated enzyme intermediate. The subsequent hydrolysis of this carbamoylated enzyme is significantly slower than the deacetylation process, causing a temporary but potent inhibition of the enzyme's function.

Cholinesterase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) EnzymeSubstrate AChE-ACh Complex Products Choline + Acetylated AChE Deacetylation Rapid Deacetylation AChE_Regen Regenerated AChE AChE_Inhib Acetylcholinesterase (AChE) MetS This compound EnzymeInhibitor AChE-Methiocarb Sulfoxide Complex CarbamoylatedEnzyme Carbamoylated AChE SlowHydrolysis Very Slow Hydrolysis AChE_Regen_Slow Regenerated AChE

Caption: Mechanism of cholinesterase inhibition by this compound.

Quantitative Analysis of Cholinesterase Inhibition

The potency of this compound as a cholinesterase inhibitor can be quantified through various kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

In Vitro Inhibition Data
CompoundEnzyme SourceParameterValue
Racemic this compoundNot SpecifiedKi0.216 µM⁻¹·min⁻¹
(A)-enantiomer this compoundNot SpecifiedKi0.054 µM⁻¹·min⁻¹
(B)-enantiomer this compoundNot SpecifiedKi0.502 µM⁻¹·min⁻¹

Table 1: In vitro acetylcholinesterase inhibition by this compound and its enantiomers.[5]

These data indicate a significant stereoselectivity in the inhibition of acetylcholinesterase, with the (B)-enantiomer being nearly ten times more potent than the (A)-enantiomer.[5]

In Vivo Inhibition Data

Studies in animal models provide valuable insights into the in vivo effects of this compound on cholinesterase activity. In a study with beagle dogs, oral administration of this compound resulted in a dose-dependent inhibition of both plasma cholinesterase and erythrocyte acetylcholinesterase.

DoseTime Post-DosingPlasma Cholinesterase Inhibition (%)Erythrocyte Acetylcholinesterase Inhibition (%)
Low Dose30 min21-3913-31
High Dose30 min39-6232-46
High Dose4 h10-2510-21

Table 2: In vivo cholinesterase inhibition in dogs treated with this compound.[6]

These findings demonstrate that this compound effectively inhibits cholinesterase activity in a living organism, with peak inhibition occurring shortly after administration.[6]

Experimental Protocols

The determination of cholinesterase inhibition by this compound is typically performed using the Ellman method, a robust and widely accepted colorimetric assay.

Principle of the Ellman Method

The Ellman assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Ellman_Method cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE Acetylcholinesterase ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine Acetate Acetate Thiocholine_detect Thiocholine DTNB DTNB TNB TNB (Yellow Product) Measurement Measure Absorbance at 412 nm TNB->Measurement

Caption: Principle of the Ellman method for cholinesterase activity.

Detailed Protocol for IC50 Determination

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Enzyme Solution: Acetylcholinesterase (from electric eel or other sources) prepared in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

  • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.

  • Chromogen Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer. Protect from light.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the Assay Buffer to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of Assay Buffer to each well.

  • Add 20 µL of the appropriate this compound dilution or vehicle control (for 100% activity) to the respective wells.

  • Add 20 µL of the AChE enzyme solution to all wells except the blank (add 40 µL of Assay Buffer to the blank).

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a working reagent mix containing Assay Buffer, DTNB, and ATCI.

  • Initiate the reaction by adding 140 µL of the working reagent mix to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Workflow A Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) B Perform Serial Dilutions of this compound A->B C Set up 96-well Plate (Controls and Test Concentrations) B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction with Substrate and DTNB D->E F Measure Absorbance at 412 nm over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Non-linear Regression to Determine IC50 I->J

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound is a potent, reversible inhibitor of cholinesterases, acting through the carbamoylation of the active site serine. Its inhibitory activity is stereoselective, with one enantiomer exhibiting significantly higher potency. The in vivo data confirms its ability to inhibit cholinesterase in biological systems. The Ellman method provides a reliable and standardized protocol for quantifying the inhibitory potential of this compound and similar compounds. This detailed understanding of its mechanism of action is crucial for toxicological assessments, the development of potential antidotes, and for guiding future research in the field of cholinesterase inhibitors.

References

In-Depth Toxicological Profile of Methiocarb Sulfoxide in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb, is a potent cholinesterase inhibitor of significant toxicological concern. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of methiocarb sulfoxide in mammalian species. The document details its metabolism and mechanism of action, acute and subchronic toxicity, and available data on genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies and signaling pathways are described and visualized. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Methiocarb, a broad-spectrum carbamate pesticide, undergoes rapid metabolism in mammals, leading to the formation of several metabolites, with this compound being one of the most significant. Like its parent compound, this compound exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. Evidence suggests that this compound may be a more potent inhibitor of AChE than methiocarb itself, highlighting the importance of understanding its unique toxicological properties. This guide synthesizes the available scientific literature and regulatory assessments to provide a detailed profile of this compound's effects in mammals.

Metabolism and Mechanism of Action

Metabolism of Methiocarb to this compound

In mammals, methiocarb is primarily metabolized in the liver through oxidation of the sulfur atom to form this compound. This reaction is catalyzed by both flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes[1]. This compound can be further oxidized to methiocarb sulfone or hydrolyzed to this compound phenol[2]. The metabolic conversion of methiocarb to its sulfoxide is a critical step in its bioactivation, as the sulfoxide metabolite is also a potent cholinesterase inhibitor.

methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Oxidation (FMO, CYP450) phenol Methiocarb Phenol methiocarb->phenol Hydrolysis sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation sulfoxide_phenol This compound Phenol sulfoxide->sulfoxide_phenol Hydrolysis

Figure 1: Simplified metabolic pathway of methiocarb in mammals.
Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate pesticides, inhibits the activity of acetylcholinesterase (AChE) in synaptic clefts and at neuromuscular junctions. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating nerve impulses. By carbamylating the serine hydroxyl group in the active site of AChE, this compound renders the enzyme temporarily inactive. This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a range of clinical signs of toxicity. The carbamylation is reversible, but the rate of decarbamylation is slower than the deacetylation that occurs with the natural substrate, ACh.

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline ACh_i Acetylcholine (ACh) Receptor_i Overstimulated Cholinergic Receptor ACh_i->Receptor_i Accumulates and binds AChE_i Carbamylated AChE (Inactive) Sulfoxide This compound Sulfoxide->AChE_i Inhibits

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Data

Acute Toxicity

This compound has been shown to be more acutely toxic than its parent compound, methiocarb, in rats.

Endpoint Species Route Value Reference
LD50Rat (female)Oral7 mg/kg bw[EPA, 1987][2]
LD50Rat (male)Oral9 mg/kg bw[EPA, 1987][2]
Subchronic and Chronic Toxicity

Limited data are available specifically for the subchronic and chronic toxicity of this compound. A 29-day study in dogs administered both methiocarb and this compound found that a No Observed Adverse Effect Level (NOAEL) for erythrocyte acetylcholinesterase inhibition could not be established for this compound at the lowest dose tested (0.05 mg/kg bw/day)[3].

Study Duration Species Endpoint NOAEL LOAEL Reference
29-dayDogErythrocyte Acetylcholinesterase InhibitionNot established0.05 mg/kg bw/day[Hixson, 1981][3]

Comprehensive subchronic and chronic toxicity studies for this compound following standardized guidelines (e.g., OECD 408, 409) were not identified in the public domain.

Genotoxicity

Information on the genotoxicity of this compound is sparse. While studies on the parent compound, methiocarb, have generally shown no mutagenic potential in Ames tests, specific and comprehensive genotoxicity data for the sulfoxide metabolite are lacking.

No dedicated studies on this compound following OECD guidelines for genotoxicity testing (e.g., OECD 471, 473, 474) were found in the reviewed literature.

Carcinogenicity

There is no indication of carcinogenicity for this compound in humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC). However, long-term carcinogenicity bioassays specifically on this compound have not been identified in the available literature.

Reproductive and Developmental Toxicity

No dedicated studies on this compound following OECD guidelines for reproductive and developmental toxicity (e.g., OECD 414, 416) were found in the reviewed literature.

Neurotoxicity

As a potent cholinesterase inhibitor, this compound is neurotoxic. The clinical signs of acute neurotoxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, fasciculations, and in severe cases, respiratory failure.

Specific neurotoxicity studies on this compound following guidelines such as OECD 424 were not identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully described in the publicly available literature. However, the methodologies would have generally followed standardized OECD guidelines for toxicological testing. Below are generalized workflows for key toxicological assays relevant to the assessment of this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a common method to determine the inhibitory potential of a compound on AChE activity.

start Prepare Reagents: AChE, Acetylthiocholine (substrate), DTNB (Ellman's reagent), This compound incubate Incubate AChE with This compound start->incubate add_substrate Add Acetylthiocholine and DTNB incubate->add_substrate measure Measure absorbance at 412 nm (kinetic or endpoint) add_substrate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Figure 3: General workflow for an in vitro cholinesterase inhibition assay.
Acute Oral Toxicity Study (e.g., based on OECD 423)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

start Select Animal Model (e.g., Rats) and Dose Levels administer Administer single oral dose of this compound start->administer observe Observe for clinical signs of toxicity and mortality (typically for 14 days) administer->observe necropsy Perform gross necropsy on all animals observe->necropsy calculate Calculate LD50 value necropsy->calculate

Figure 4: General workflow for an acute oral toxicity study.

Conclusion and Future Directions

This compound is a toxicologically significant metabolite of methiocarb, demonstrating potent acetylcholinesterase inhibitory activity. The available data indicate that it is more acutely toxic than its parent compound. However, a comprehensive toxicological database for this compound is lacking. Significant data gaps exist, particularly in the areas of subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

To fully characterize the risk posed by this compound, further research is warranted. This should include studies conducted according to current OECD guidelines to determine NOAELs for various endpoints and to assess its potential for long-term health effects. Such data are crucial for accurate risk assessment and for ensuring the safety of individuals who may be exposed to methiocarb and its metabolites. Professionals in drug development can leverage the understanding of this compound's cholinesterase inhibition as a case study in off-target effects and metabolite toxicity.

References

An In-depth Technical Guide on the Acute and Chronic Toxicity of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. This document summarizes key toxicological data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in toxicology and drug development.

Introduction

Methiocarb is a carbamate pesticide that functions as an insecticide, molluscicide, and bird repellent.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][3] In biological systems and the environment, methiocarb is metabolized, with methiocarb sulfoxide being a major and more toxic metabolite.[1][4][5][6][7][8] Understanding the toxicological profile of this compound is therefore crucial for assessing the overall risk associated with methiocarb exposure. This guide focuses on the acute and chronic toxicity of this compound, presenting data from various studies to facilitate a thorough understanding of its effects.

Acute Toxicity Data

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Table 1: Acute Oral Toxicity of this compound in Rats

SpeciesSexLD50 (mg/kg)Reference
RatMale9[5]
RatFemale7[5]
RatFemale> 5 - <50[9]
Rat-42[10]

Note: Variations in LD50 values can be attributed to differences in study design, vehicle, and rat strain.

Symptoms of acute poisoning with methiocarb and its sulfoxide are characteristic of cholinesterase inhibition and include tremors, muscular fasciculations, ataxia, excessive salivation, and eye-watering.[2][3][11] In severe cases, death occurs due to respiratory failure.[2]

Chronic Toxicity Data

Chronic toxicity studies involve repeated exposure to a substance over a prolonged period to determine long-term adverse health effects. A key metric from these studies is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

While specific long-term studies focusing solely on this compound are limited in the public domain, studies on the parent compound, methiocarb, provide valuable insights into the chronic effects, which are largely driven by its metabolites.

Table 2: Chronic Toxicity of Methiocarb (and its metabolites) in Various Species

SpeciesDurationNOAELEffects Observed at Higher DosesReference
Rat2-year3.3 mg/kg/dayInhibition of brain cholinesterase.[1][1][7]
Dog2-year1.5 mg/kg bw per day (acute signs)Acute clinical signs.[12]
Dog-0.125 mg/kg/day (cholinesterase)Cholinesterase inhibition.[5]
Mouse1-year-Decreased plasma and brain acetylcholinesterase activity.[1]

In a 29-day study in dogs given methiocarb or this compound, both compounds inhibited plasma and erythrocyte cholinesterase activities at doses of 0.05 and 0.5 mg/kg bw per day.[12] For this compound, a NOAEL for erythrocyte acetylcholinesterase inhibition was not identified in a short-term rat study, indicating its potent inhibitory effect.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below is a generalized protocol for an acute oral toxicity study and a short-term cholinesterase inhibition study, based on descriptions from the cited literature.

4.1. Acute Oral Toxicity Study (Up-and-Down Procedure - based on OECD 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

  • Test Animals: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain).

  • Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Dosing:

    • A starting dose is selected based on available information (e.g., 5 mg/kg body weight).[9]

    • The test substance (this compound) is administered orally by gavage. A suitable vehicle like Carbowax may be used.[12]

    • A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

  • Observations:

    • Animals are observed for clinical signs of toxicity (e.g., tremors, salivation, ataxia, apathy) immediately after dosing and periodically for up to 14 days.[9]

    • Body weight is recorded weekly.

  • Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

4.2. Short-Term Cholinesterase Inhibition Study

This protocol is designed to assess the inhibitory effect of this compound on cholinesterase activity.

  • Test Animals: Groups of male and female rats (e.g., 15 per group).[12]

  • Dosing:

    • Animals are administered this compound daily by gavage for a specified period (e.g., 4 weeks).[12]

    • Multiple dose groups (e.g., 0.5 and 2 mg/kg bw per day) and a control group receiving the vehicle are included.[12]

  • Blood Sampling and Analysis:

    • Blood samples are collected at predetermined intervals (e.g., before dosing and at 30 minutes and 4 hours post-dosing on specific days).[12]

    • Plasma and erythrocyte cholinesterase activity is measured.

  • Brain Tissue Analysis: At the end of the study, animals are euthanized, and brain tissue is collected to measure brain acetylcholinesterase activity.

  • Data Analysis: Cholinesterase activity in treated groups is compared to the control group to determine the percentage of inhibition.[12] The NOAEL is determined as the highest dose that does not cause significant inhibition.

Visualizations

5.1. Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[3] This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[2]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound cluster_outcome Toxicological Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binds to Inhibited_AChE Inhibited AChE ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Inhibition leads to Methiocarb_Sulfoxide This compound Methiocarb_Sulfoxide->AChE Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Cholinergic_Crisis Cholinergic Crisis (Toxic Effects) Overstimulation->Cholinergic_Crisis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

5.2. Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study.

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (min. 5 days) start->acclimatization dose_prep Dose Preparation (this compound in Vehicle) acclimatization->dose_prep dosing Oral Gavage Dosing (Single Animal) dose_prep->dosing observation Clinical Observation (14 days) dosing->observation decision Animal Survived? observation->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No end_study End of Study decision->end_study Endpoint Met increase_dose->dosing decrease_dose->dosing necropsy Gross Necropsy end_study->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

5.3. Metabolic Pathway of Methiocarb

Methiocarb undergoes several metabolic transformations in the body and the environment. The primary pathway involves oxidation to this compound and subsequently to methiocarb sulfone. Hydrolysis also plays a significant role in its degradation.[1][4][5]

Methiocarb_Metabolism Methiocarb Methiocarb Sulfoxide This compound (M01) Methiocarb->Sulfoxide Oxidation Phenol Methiocarb Phenol (MP) Methiocarb->Phenol Hydrolysis Sulfone Methiocarb Sulfone (MSO2) Sulfoxide->Sulfone Oxidation Sulfoxide_Phenol This compound Phenol (M04) Sulfoxide->Sulfoxide_Phenol Hydrolysis Sulfone_Phenol Methiocarb Sulfone Phenol (M05) Sulfone->Sulfone_Phenol Hydrolysis

Caption: Simplified metabolic pathway of methiocarb.

Conclusion

The available data clearly indicate that this compound is a potent toxicant, with acute toxicity values suggesting it is more toxic than its parent compound, methiocarb.[5] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to a cholinergic crisis. Chronic exposure to methiocarb and its metabolites, including the sulfoxide, results in sustained cholinesterase inhibition. The information and visualizations provided in this guide offer a foundational understanding for researchers and professionals involved in toxicology and drug development, aiding in the assessment of risks associated with methiocarb exposure and the development of potential antidotes or safer alternatives. Further research focusing specifically on the long-term effects of this compound is warranted to fully characterize its chronic toxicity profile.

References

Ecotoxicology of methiocarb sulfoxide in aquatic and terrestrial organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecotoxicology of Methiocarb (B1676386) Sulfoxide (B87167) in Aquatic and Terrestrial Organisms

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized since the 1960s as an insecticide, bird repellent, acaricide, and molluscicide.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Methiocarb is metabolized in organisms and the environment into several byproducts, with methiocarb sulfoxide being a primary and often more toxic metabolite.[3][4] This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its effects on aquatic and terrestrial organisms.

Mechanism of Action

Like its parent compound, this compound is a cholinesterase inhibitor.[2] Carbamates reversibly bind to and inactivate acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2] This inactivation leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in symptoms ranging from muscle twitching and blurred vision to paralysis and death in exposed organisms.[2][5]

Environmental Fate and Transformation

Methiocarb undergoes transformation in the environment through processes like oxidation, hydrolysis, and photolysis.[4] A significant metabolic pathway is the oxidation of methiocarb to this compound.[3][4] This transformation can occur in soil, water, and within plants.[1][4]

In soil, the half-life of methiocarb is approximately 1.5 days, while the half-life of this compound is longer, at around 6 days.[1] this compound is also more mobile in soil than the parent compound.[4] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at a pH of 7.[1] Photodegradation on soil and in water also contributes to the formation of this compound.[4]

The primary degradation pathways for methiocarb in the environment involve its oxidation to this compound, followed by further oxidation to methiocarb sulfone or hydrolysis to their respective phenols.[3][6]

G Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol This compound Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb Sulfone Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Metabolic Pathway of Methiocarb.

Ecotoxicology in Aquatic Organisms

Methiocarb and its sulfoxide metabolite are toxic to a range of aquatic organisms. Methiocarb is classified as moderately to highly toxic to fish and highly to very highly toxic to aquatic invertebrates.[7] this compound has been shown to be more toxic than methiocarb in some instances.[4]

Quantitative Ecotoxicity Data for Aquatic Organisms
SpeciesCompoundEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)Methiocarb96-hour LC500.436 ppm[3]
Rainbow Trout (Oncorhynchus mykiss)This compound96-hour LC506.6 mg/L[8]
Bluegill Sunfish (Lepomis macrochirus)Methiocarb96-hour LC500.734 ppm[3]
Daphnia magnaMethiocarb48-hour EC500.019 mg/kg[3]
Daphnia magnaThis compound48-hour EC500.056 mg/L[8]

Ecotoxicology in Terrestrial Organisms

Methiocarb and this compound also pose a significant risk to terrestrial organisms, including birds, mammals, and soil invertebrates. Methiocarb is very highly to moderately toxic to birds and highly toxic to mammals on an acute exposure basis.[7] Studies have indicated that this compound can be more acutely toxic than the parent compound.[3][4]

Quantitative Ecotoxicity Data for Terrestrial Organisms
SpeciesCompoundEndpointValueReference
Mallard Duck (Anas platyrhynchos)MethiocarbAcute Oral LD5012.8 mg/kg[3]
RatMethiocarbAcute Oral LD5014-30 mg/kg[3]
RatThis compoundAcute Oral LD506 mg/kg[4]
Earthworm (Aporrectodea trapezoides)Methiocarb-Decreased cocoon development[9][10]

Experimental Protocols

Acute Aquatic Toxicity Testing

A common protocol for assessing the acute toxicity of substances like this compound to aquatic organisms is the static toxicity test.

Objective: To determine the median lethal concentration (LC50) or effective concentration (EC50) of a substance over a short exposure period (e.g., 48 or 96 hours).

Test Organism: A standard aquatic species such as Daphnia magna (for invertebrates) or rainbow trout (Oncorhynchus mykiss) (for fish).[11]

Methodology:

  • Preparation of Test Solutions: A series of test concentrations of this compound are prepared in a suitable culture water. A control group with no test substance is also included.

  • Acclimation: Test organisms are acclimated to the test conditions (temperature, light, water quality) for a specified period before the test begins.

  • Exposure: A defined number of organisms are introduced into test chambers containing the different concentrations of the test substance.[11] For fish, this is typically in glass aquaria, while smaller vessels are used for invertebrates.[11]

  • Observation: The organisms are observed at regular intervals (e.g., 24, 48, 72, and 96 hours), and the number of dead or immobilized individuals is recorded.[11]

  • Data Analysis: The data are analyzed using statistical methods, such as probit analysis, to calculate the LC50 or EC50 value and its confidence limits.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Solutions Prepare Test Solutions Exposure Expose Organisms Test_Solutions->Exposure Acclimation Acclimate Organisms Acclimation->Exposure Observation Observe and Record Data Exposure->Observation Data_Analysis Analyze Data (LC50/EC50) Observation->Data_Analysis

Workflow for Acute Toxicity Testing.
Terrestrial Toxicity Testing: Earthworm Avoidance Test

This protocol assesses the sublethal effects of a substance on soil-dwelling organisms.

Objective: To determine the concentration of a substance in soil that causes earthworms to avoid the contaminated area.

Test Organism: A standard earthworm species such as Eisenia fetida.

Methodology:

  • Soil Preparation: An artificial or natural soil is prepared and treated with a range of concentrations of this compound.

  • Test Setup: Test containers are divided into two sections. One section contains the treated soil, and the other contains untreated control soil.

  • Exposure: A specific number of earthworms are introduced onto the dividing line between the two soil sections.

  • Observation: After a set period (e.g., 48 hours), the containers are inspected, and the number of earthworms in each section is counted.

  • Data Analysis: The distribution of the earthworms is analyzed to determine if there is a statistically significant avoidance of the treated soil at any of the test concentrations. The No Observed Effect Concentration (NOEC) and the concentration causing 50% avoidance (EC50) can be determined.[12]

Conclusion

This compound, a primary metabolite of the pesticide methiocarb, exhibits significant ecotoxicity to both aquatic and terrestrial organisms. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase. Due to its persistence and mobility in the environment, this compound poses a notable risk to non-target species. The data presented in this guide highlight the importance of considering the toxicological profiles of pesticide metabolites in environmental risk assessments. Further research is warranted to fully elucidate the chronic and sublethal effects of this compound on a wider range of organisms and to understand its impact on ecosystem structure and function.

References

Bioaccumulation and Biomagnification Potential of Methiocarb Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb (B1676386), a carbamate (B1207046) pesticide, undergoes environmental and metabolic transformation to form methiocarb sulfoxide (B87167), a major and more mobile metabolite. This guide provides a comprehensive analysis of the available data on the bioaccumulation and biomagnification potential of methiocarb sulfoxide. While specific quantitative bioaccumulation and biomagnification data for this compound are notably absent from the public literature, this document synthesizes information on the parent compound, methiocarb, to provide a relevant, albeit surrogate, assessment. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase, a critical enzyme in nerve function. This guide details the environmental fate of this compound, presents available bioaccumulation data for methiocarb, outlines standard experimental protocols for bioaccumulation studies, and illustrates the key metabolic and toxicological pathways. The significant data gap regarding the direct bioaccumulation potential of this compound underscores a critical area for future research.

Introduction

Methiocarb has been utilized as an insecticide, molluscicide, and acaricide. Its environmental and biological fate involves oxidation to this compound and subsequently to methiocarb sulfone. This compound is recognized as a principal metabolite in both plants and soil, exhibiting greater mobility than its parent compound.[1][2] An understanding of its potential to bioaccumulate and biomagnify in food chains is therefore crucial for a thorough environmental risk assessment. This guide aims to provide a detailed technical overview of this topic for researchers and professionals in related fields.

Environmental Fate and Metabolism

Methiocarb is transformed in the environment through both biotic and abiotic processes. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound, which can be further oxidized to methiocarb sulfone. Hydrolysis of the carbamate ester linkage also occurs, leading to the formation of corresponding phenols.[2]

This compound is characterized by its high mobility in soil, although it is also hydrolytically unstable.[1] The half-life of this compound in soil is approximately 6 days, while the half-life of the parent methiocarb is around 1.5 days.[2] In plants, this compound is a major metabolite.[2]

The metabolic conversion of methiocarb to this compound is a critical consideration in assessing its overall environmental impact, as the metabolite itself exhibits significant toxicity.

Metabolic Pathway of Methiocarb

The following diagram illustrates the metabolic transformation of methiocarb to this compound and other metabolites.

G Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol This compound Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb Sulfone Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Metabolic pathway of methiocarb.

Bioaccumulation and Biomagnification Potential

A critical review of the scientific literature reveals a significant lack of direct quantitative data on the bioaccumulation (BCF and BAF) and biomagnification (BMF) of this compound. Research has primarily focused on the parent compound, methiocarb. One study noted that an attempt to measure the bioaccumulation of this compound was compromised by its rapid hydrolysis to the corresponding phenol, highlighting the experimental challenges in assessing this specific metabolite.[3]

Bioaccumulation Data for Methiocarb (as a Surrogate)

While not specific to this compound, data on the bioaccumulation of methiocarb provides the most relevant available information. A key study on bluegill sunfish (Lepomis macrochirus) exposed to radiolabelled methiocarb provides the following insights.

ParameterValueOrganismExposure ConcentrationDurationComments
Bioconcentration Factor (BCF)60-90Bluegill sunfish (Lepomis macrochirus)0.01 mg/L34 daysOnly 6% of whole-body residues were identified as carbamates (methiocarb, this compound, and methiocarb sulfone).[3]
Bioconcentration Factor (BCF)75Lepomis macrochirusNot SpecifiedNot SpecifiedClassified as having low potential for bioaccumulation.[4]

It is important to note that in the bluegill sunfish study, the majority of the accumulated radioactivity was not in the form of the parent compound or its primary carbamate metabolites, suggesting rapid metabolism and incorporation into tissues in other forms.[3]

The U.S. Environmental Protection Agency (EPA) has previously waived the requirement for a fish accumulation study for methiocarb, suggesting that its high toxicity may preclude significant bioaccumulation.

Experimental Protocols

Representative Experimental Protocol for a Bioconcentration Study (based on OECD 305)

This protocol outlines a typical flow-through fish bioconcentration study.

Objective: To determine the bioconcentration factor (BCF) of a test substance in a suitable fish species.

Test Organism: A species such as the bluegill sunfish (Lepomis macrochirus) or rainbow trout (Oncorhynchus mykiss) is commonly used.

Apparatus and Materials:

  • Flow-through exposure system with controlled water temperature, pH, and dissolved oxygen.

  • Test chambers made of inert materials.

  • Apparatus for generating and maintaining a constant concentration of the test substance in the water.

  • Analytical instrumentation for measuring the test substance in water and fish tissue (e.g., LC-MS/MS).

  • Radiolabeled test substance (e.g., ¹⁴C-labeled) can be used to facilitate analysis.

Procedure:

  • Acclimation: Fish are acclimated to the test conditions for a minimum of two weeks.

  • Exposure (Uptake Phase):

    • Fish are exposed to a constant, sublethal concentration of the test substance in the flow-through system for a period, typically 28 days, or until a steady-state concentration in the fish tissue is reached.

    • Water samples are collected regularly to monitor the test substance concentration.

    • Sub-samples of fish are taken at predetermined intervals to measure the concentration of the test substance in their tissues.

  • Depuration (Elimination Phase):

    • After the exposure phase, the remaining fish are transferred to clean, untreated water.

    • Fish are sampled at intervals during the depuration phase to measure the decline of the test substance concentration in their tissues.

  • Data Analysis:

    • The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the mean concentration in the water during the exposure phase.

    • The uptake and depuration rate constants are also determined from the concentration data over time.

Analytical Methodology: QuEChERS and LC-MS/MS

A common analytical approach for the determination of methiocarb and its metabolites, including this compound, in biological and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

QuEChERS Extraction and Cleanup:

  • A homogenized sample (e.g., fish tissue) is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • The resulting extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

LC-MS/MS Analysis:

  • The cleaned-up extract is injected into an LC system for separation of the analytes.

  • The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. This technique provides high selectivity and sensitivity for the target analytes.

The following diagram illustrates a typical workflow for the analysis of methiocarb and its metabolites.

G Sample Biological Sample (e.g., fish tissue) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Quantification Analysis->Data

Analytical workflow for methiocarb metabolites.

Toxicological Pathways

The primary mechanism of toxicity for methiocarb and its cholinesterase-inhibiting metabolites, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[2]

Acetylcholinesterase Inhibition Pathway

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of normal nerve impulse transmission. This compound has been shown to be a more potent acute toxicant than methiocarb in some species.[5]

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by carbamates like this compound.

G cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Binds to Postsynaptic Receptor ACh_release->ACh_receptor Signal AChE Acetylcholinesterase (AChE) Hydrolyzes ACh ACh_receptor->AChE Choline_Acetate Choline + Acetate (Signal Termination) AChE->Choline_Acetate AChE_inhibited AChE Inhibited (Carbamylation) MS This compound MS->AChE_inhibited Inhibits ACh_accumulation ACh Accumulates in Synapse Overstimulation Continuous Receptor Stimulation (Toxicity) ACh_accumulation->Overstimulation

Acetylcholinesterase inhibition by carbamates.

Conclusions and Future Directions

The available scientific literature indicates that this compound, a primary and mobile metabolite of the pesticide methiocarb, possesses significant toxicity through the inhibition of acetylcholinesterase. However, there is a notable and critical lack of direct quantitative data regarding its potential for bioaccumulation and biomagnification. While studies on the parent compound, methiocarb, suggest a low to moderate potential for bioconcentration, the different physicochemical properties of the sulfoxide metabolite, particularly its increased water solubility, may lead to different bioaccumulation behavior.

The absence of BCF, BAF, and BMF values for this compound represents a significant data gap in the environmental risk assessment of methiocarb. Future research should prioritize conducting standardized bioaccumulation studies (e.g., following OECD 305) specifically on this compound to accurately quantify its potential to accumulate in aquatic organisms. Furthermore, studies on the trophic transfer and biomagnification of methiocarb and its metabolites in relevant food webs are warranted to provide a more complete understanding of its environmental risk profile. Such data are essential for regulatory agencies and researchers to fully evaluate the potential long-term ecological impacts of methiocarb use.

References

Methiocarb Sulfoxide (CAS 2635-10-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb sulfoxide (B87167) (CAS 2635-10-1) is a significant metabolite of the carbamate (B1207046) pesticide Methiocarb. As an active acetylcholinesterase (AChE) inhibitor, it plays a crucial role in the toxicology and environmental impact of its parent compound. This technical guide provides an in-depth overview of Methiocarb sulfoxide, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a comprehensive examination of its mechanism of action. Special emphasis is placed on the downstream signaling pathways affected by its inhibition of acetylcholinesterase. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, with the systematic name 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, is a sulfoxide and a carbamate ester.[1] It is recognized as a primary transformation product of Methiocarb in various environmental and biological systems.[1][2]

PropertyValueReference
CAS Number 2635-10-1
Molecular Formula C₁₁H₁₅NO₃S
Molecular Weight 241.31 g/mol [1]
Appearance Solid (presumed)
Solubility in Water 7000 mg/L[3]
SMILES CNC(=O)Oc1cc(C)c(c(C)c1)S(C)=O
InChI Key FNCMBMZOZQAWJA-UHFFFAOYSA-N

Toxicological Data

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to the accumulation of acetylcholine at neuronal synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Studies suggest that this compound may be more acutely toxic than its parent compound, Methiocarb.[2]

ParameterSpeciesValueReference
Acute Oral LD₅₀ (Methiocarb) Rat (female)7 mg/kg[2]
Acute Oral LD₅₀ (Methiocarb) Rat (male)9 mg/kg[2]
NOAEL (Cholinesterase inhibition - Methiocarb) Rat (chronic feeding)67 ppm (3.35 mg/kg/day)[2]
NOAEL (Cholinesterase inhibition - Methiocarb) Dog (chronic feeding)5 ppm (0.125 mg/kg/day)[2]

Experimental Protocols

Laboratory Synthesis of this compound

Principle: this compound is synthesized by the controlled oxidation of Methiocarb. This protocol is a representative method based on general procedures for sulfide (B99878) to sulfoxide oxidation.

Materials:

Procedure:

  • Dissolve Methiocarb in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise to the cooled solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess peroxide by adding a saturated solution of sodium sulfite.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

G Workflow for this compound Synthesis methiocarb Methiocarb in Methanol oxidation Oxidation (H₂O₂, Ice Bath) methiocarb->oxidation quench Quenching (Na₂SO₃) oxidation->quench extraction Extraction (Dichloromethane) quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product G QuEChERS Experimental Workflow sample Homogenized Sample extraction Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis G Acetylcholinesterase Inhibition Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic Muscarinic Receptor (GPCR) ACh->Muscarinic Nicotinic Nicotinic Receptor (Ion Channel) ACh->Nicotinic Methio This compound Methio->AChE Inhibition G_protein G-protein Activation Muscarinic->G_protein Ion_influx Na⁺/Ca²⁺ Influx Nicotinic->Ion_influx PLC PLC Activation G_protein->PLC Cellular_response Cellular Response PLC->Cellular_response Depolarization Depolarization Ion_influx->Depolarization Depolarization->Cellular_response

References

Physical and chemical properties of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, a significant metabolite of the carbamate (B1207046) pesticide methiocarb (B1676386). This document details experimental protocols for its analysis and for the characterization of its primary biological function as a cholinesterase inhibitor. The information is intended to support researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science.

Introduction

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, also known as methiocarb sulfoxide (B87167), is the primary oxidation product of methiocarb, a broad-spectrum carbamate pesticide. As a metabolite, its presence and toxicological profile are of significant interest in environmental monitoring and food safety. Like its parent compound, methiocarb sulfoxide is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This guide provides an in-depth analysis of its properties and the methodologies used for its study.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate are summarized in the table below. These properties have been compiled from various chemical databases and literature sources.

PropertyValueReference(s)
IUPAC Name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate[1]
Synonyms This compound, Mesurol sulfoxide[1]
CAS Number 2635-10-1[1]
Molecular Formula C₁₁H₁₅NO₃S[1]
Molecular Weight 241.31 g/mol [1]
Appearance Solid (Assumed based on related compounds)
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 241.07726451 Da[1]
Monoisotopic Mass 241.07726451 Da[1]

Synthesis and Metabolism

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is primarily formed through the metabolic oxidation of methiocarb in biological systems and in the environment.[2][3]

Metabolic Pathway

The metabolic conversion of methiocarb to its sulfoxide and sulfone derivatives is a key detoxification pathway. This process is primarily mediated by cytochrome P450 monooxygenases in the liver.[4][5]

Methiocarb Metabolism Methiocarb Methiocarb (3,5-Dimethyl-4-(methylthio)phenyl methylcarbamate) Sulfoxide This compound (3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate) Methiocarb->Sulfoxide Oxidation (P450) Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation (P450)

Metabolic pathway of Methiocarb.
Laboratory Synthesis

A direct, detailed laboratory synthesis protocol for 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is not widely published, as it is typically studied as a metabolite. However, a general approach involves the controlled oxidation of the parent compound, methiocarb.

General Protocol for Oxidation:

  • Dissolution: Dissolve methiocarb in a suitable organic solvent, such as dichloromethane (B109758) or methanol.

  • Oxidizing Agent: Add a controlled amount of an oxidizing agent. Common reagents for sulfide (B99878) to sulfoxide conversion include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction should be carried out at a low temperature (e.g., 0 °C) to prevent over-oxidation to the sulfone.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum sulfoxide formation.

  • Quenching and Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with a solution of sodium thiosulfate). Perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate.

Experimental Protocols

Analysis of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.[6][7][8][9]

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile (B52724) Sample->Add_Solvent Add_Salts 3. Add MgSO4 and NaCl Add_Solvent->Add_Salts Vortex_Centrifuge1 4. Vortex and Centrifuge Add_Salts->Vortex_Centrifuge1 Supernatant 5. Take Aliquot of Supernatant Vortex_Centrifuge1->Supernatant Add_Sorbent 6. Add PSA and MgSO4 Supernatant->Add_Sorbent Vortex_Centrifuge2 7. Vortex and Centrifuge Add_Sorbent->Vortex_Centrifuge2 Analysis 8. LC-MS/MS Analysis Vortex_Centrifuge2->Analysis

QuEChERS experimental workflow.

Methodology:

  • Sample Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).

    • Shake or vortex vigorously for 1 minute and then centrifuge.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add primary secondary amine (PSA) sorbent to remove organic acids and sugars, and MgSO₄ to remove excess water.

    • Vortex and centrifuge.[9]

  • LC-MS/MS Analysis:

    • The final extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • LC Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • MS/MS Parameters: The analysis is performed in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, with specific precursor and product ion transitions for 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate.[10][11][12]

      • Example MRM transitions: Precursor ion [M+H]⁺ m/z 242.1 → Product ions (e.g., m/z 185.1, m/z 170.1).[10][11]

Cholinesterase Inhibition Assay (Ellman's Method)

The primary biological activity of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is the inhibition of acetylcholinesterase. The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[13][14][15][16][17]

Ellman's Assay Principle cluster_reaction Enzymatic and Chemical Reactions ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Thiocholine->TNB Reaction AChE Acetylcholinesterase (AChE) AChE->Thiocholine Inhibition Inhibition DTNB DTNB (Ellman's Reagent) DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor Carbamate Inhibitor (e.g., this compound) Inhibitor->AChE

Principle of the Ellman's assay.

Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

    • DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid) solution in phosphate buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution in deionized water.

    • Enzyme: Acetylcholinesterase (AChE) solution in phosphate buffer.

    • Inhibitor: A solution of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate in a suitable solvent (e.g., DMSO), diluted in buffer.[13][14]

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the inhibitor solution at various concentrations to the test wells and a solvent control to the control wells.

    • Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is a potent inhibitor of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid. This process is crucial for terminating nerve impulses at cholinergic synapses.

Mechanism of Inhibition:

Carbamates, including this compound, act as pseudo-irreversible inhibitors of AChE. The carbamate group of the inhibitor is transferred to the serine residue in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle. The slow decarbamoylation rate leads to a temporary inactivation of the enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft. This accumulation leads to overstimulation of cholinergic receptors, causing the characteristic signs of cholinergic toxicity.

Conclusion

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is a biologically active metabolite of methiocarb with significant toxicological implications due to its potent inhibition of acetylcholinesterase. This technical guide has provided a detailed summary of its physical and chemical properties, metabolic formation, and key experimental protocols for its analysis and the characterization of its biological activity. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals working in related scientific disciplines.

References

The Unseen Successor: A Technical History of Methiocarb Sulfoxide Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide introduced in the 1960s, has long been recognized for its potent acetylcholinesterase-inhibiting properties. However, a significant body of research has unveiled the critical role of its primary metabolite, methiocarb sulfoxide (B87167). This technical guide delves into the discovery and history of methiocarb sulfoxide research, tracing its journey from an observed transformation product to a molecule of significant toxicological and environmental interest. We will explore the key studies that identified and characterized this metabolite, detail the experimental protocols used to investigate its properties, and present a comprehensive overview of its metabolic pathways and toxicological profile. This guide serves as a critical resource for researchers engaged in the study of pesticide metabolism, neurotoxicology, and environmental science.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, methiocarb (initially developed by Bayer AG). Following the introduction of methiocarb in 1962, researchers began investigating its fate in biological systems and the environment to understand its efficacy and potential risks. It was through these early metabolic studies, primarily utilizing radiolabeled [¹⁴C]methiocarb, that the presence of a more polar metabolite was consistently observed.

While a singular "discovery" paper is not readily apparent, the collective findings from the late 1960s and early 1970s pointed towards the oxidation of the sulfur atom in the methiocarb molecule as a primary metabolic pathway. This process of sulfoxidation was found to occur in a variety of matrices, including soil, water, plants, and within mammalian systems. The resulting compound, 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, was identified as this compound.

Early analytical techniques such as thin-layer chromatography (TLC) were instrumental in separating and identifying this metabolite from its parent compound and other degradation products. These initial characterizations laid the groundwork for more sophisticated analytical methods and a deeper understanding of the toxicological significance of this compound.

Metabolic Pathways and Environmental Fate

This compound is a major transformation product of methiocarb, formed through oxidation. This conversion is a critical aspect of methiocarb's overall environmental and biological impact.

Biotransformation in Mammals

In mammalian systems, the liver is the primary site of methiocarb metabolism. The sulfoxidation of methiocarb to this compound is a key step in its biotransformation.[1] Further oxidation can lead to the formation of methiocarb sulfone. Hydrolysis of the carbamate ester linkage can also occur, leading to the formation of methiocarb phenol (B47542) and its subsequent sulfoxidized and sulfonylated derivatives.

The following diagram illustrates the primary metabolic pathways of methiocarb in mammals:

Methiocarb_Metabolism Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb_Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Phenol Methiocarb_Phenol Methiocarb->Methiocarb_Phenol Hydrolysis Methiocarb_Sulfone Methiocarb_Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis Methiocarb_Sulfone_Phenol Methiocarb_Sulfone_Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Hydrolysis

Mammalian metabolic pathways of methiocarb.
Transformation in the Environment

In the environment, methiocarb is subject to both biotic and abiotic degradation processes that lead to the formation of this compound.

  • Soil: In soil, microbial activity plays a significant role in the oxidation of methiocarb to this compound. The half-life of this compound in soil has been reported to be around 6 days, while the parent compound degrades more rapidly with a half-life of approximately 1.5 days.[1]

  • Water: The degradation of methiocarb in water is pH-dependent. While hydrolysis is a major degradation pathway, photolysis can also contribute to the formation of this compound.[1]

  • Plants: Plants can absorb methiocarb and metabolize it to this compound and this compound phenol.[1]

The following workflow illustrates the environmental fate of methiocarb:

Environmental_Fate cluster_environment Environment Soil Soil Methiocarb_Sulfoxide Methiocarb_Sulfoxide Soil->Methiocarb_Sulfoxide Water Water Water->Methiocarb_Sulfoxide Plants Plants Plants->Methiocarb_Sulfoxide Methiocarb Methiocarb Methiocarb->Soil Microbial Oxidation Methiocarb->Water Photolysis Methiocarb->Plants Metabolism

Environmental transformation of methiocarb.

Toxicological Profile

A crucial aspect of this compound research has been the elucidation of its toxicological properties. Like its parent compound, this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in neurotoxicity.

Acute Toxicity

Early toxicological studies in the 1970s and 1980s established the acute toxicity of this compound. In some cases, this compound was found to be even more acutely toxic than methiocarb itself.

Table 1: Acute Oral Toxicity (LD50) of Methiocarb and this compound in Rats

CompoundSexLD50 (mg/kg)Reference
MethiocarbMale~100Gras et al., 1981
MethiocarbFemale~130Gras et al., 1981
This compoundMale9EPA, 198?
This compoundFemale7EPA, 198?

Data compiled from various sources and may represent approximate values.

Experimental Protocols

The study of this compound has relied on a variety of experimental techniques. The following provides an overview of key methodologies.

Synthesis of this compound

While primarily a metabolite, reference standards of this compound are necessary for analytical and toxicological studies. The synthesis typically involves the controlled oxidation of methiocarb.

General Protocol for this compound Synthesis:

  • Dissolution: Dissolve methiocarb in a suitable organic solvent (e.g., dichloromethane, methanol).

  • Oxidation: Add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is often carried out at low temperatures to prevent over-oxidation to the sulfone.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum sulfoxide formation.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to neutralize the excess oxidizing agent.

  • Extraction: Extract the this compound from the reaction mixture using an appropriate organic solvent.

  • Purification: Purify the extracted product using column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for research.

Table 2: Evolution of Analytical Methods for this compound

MethodPrincipleTypical Application
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Early qualitative and semi-quantitative analysis in metabolic studies.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Often coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Analysis of methiocarb and its metabolites after derivatization.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase under high pressure. Coupled with UV or Mass Spectrometry (MS) detectors.Widely used for the simultaneous determination of methiocarb and its metabolites in various samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.Current gold standard for residue analysis in food and environmental samples.

General Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Extraction: Extract the sample (e.g., soil, water, tissue) with a suitable solvent (e.g., acetonitrile).

    • Clean-up: Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Chromatographic Separation:

    • Inject the cleaned-up extract into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use an appropriate ionization source, such as electrospray ionization (ESI).

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in environmental samples:

Analytical_Workflow Start Sample Collection Extraction Sample Extraction (e.g., Acetonitrile) Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis End Report Results Data_Analysis->End

Workflow for analyzing this compound.

Conclusion

The research into this compound has evolved from its initial identification as a metabolite to a comprehensive understanding of its formation, environmental fate, and toxicological significance. It is now recognized as a key component in assessing the overall risk associated with the use of methiocarb. This technical guide has provided a historical perspective on this research, highlighting the key scientific milestones and the experimental methodologies that have been instrumental in advancing our knowledge. For researchers in the fields of pesticide science, toxicology, and environmental chemistry, a thorough understanding of the history and properties of this compound is essential for future investigations and risk assessment.

References

The Critical Role of Methiocarb Sulfoxide in Pesticide Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, has been widely utilized in agriculture as an insecticide, molluscicide, and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1] However, the assessment of methiocarb residues in food and environmental matrices is complicated by its metabolic transformation into other potentially toxic compounds. Among these, methiocarb sulfoxide (B87167) stands out as a major metabolite of significant concern. This technical guide provides an in-depth exploration of the role of methiocarb sulfoxide in pesticide residue analysis, offering detailed experimental protocols, quantitative data, and a toxicological overview to support research and regulatory activities.

Methiocarb undergoes oxidation to form this compound, a metabolite that also exhibits potent cholinesterase-inhibiting properties.[2] In fact, studies have indicated that this compound may be more toxic than its parent compound.[2] Therefore, for a comprehensive risk assessment and to ensure food safety, it is imperative that analytical methods are capable of detecting and quantifying both methiocarb and this compound. Regulatory bodies, such as the Codex Alimentarius, define the relevant residue for enforcement and dietary risk assessment as the sum of methiocarb, this compound, and methiocarb sulfone, expressed as methiocarb.[3]

This guide will delve into the metabolic pathways of methiocarb, the toxicological significance of its sulfoxide metabolite, and detailed analytical methodologies for their simultaneous determination in various food commodities.

Metabolic Pathway of Methiocarb

The biotransformation of methiocarb in plants and animals primarily proceeds through oxidation and hydrolysis. The initial and most significant metabolic step is the oxidation of the sulfur atom in the methiocarb molecule to form this compound. This is followed by further oxidation to methiocarb sulfone. Both the parent compound and its oxidized metabolites can undergo hydrolysis to their corresponding phenols. The metabolic conversion of methiocarb to this compound is a critical consideration in residue analysis as it represents a significant portion of the total residue.[2]

Methiocarb Metabolic Pathway methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Oxidation methiocarb_phenol Methiocarb Phenol methiocarb->methiocarb_phenol Hydrolysis sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation sulfoxide_phenol This compound Phenol sulfoxide->sulfoxide_phenol Hydrolysis sulfone_phenol Methiocarb Sulfone Phenol sulfone->sulfone_phenol Hydrolysis

Metabolic pathway of methiocarb to its sulfoxide and other metabolites.

Toxicological Significance of this compound

Both methiocarb and this compound are potent inhibitors of acetylcholinesterase (AChE). The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in continuous nerve stimulation, which can lead to neurotoxicity. The primary mechanism involves the carbamoylation of the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This inhibition is reversible, but the rate of decarbamoylation is slow.

Available toxicological data suggests that this compound is a more potent cholinesterase inhibitor than methiocarb itself.[4] This underscores the importance of including this compound in the dietary risk assessment of methiocarb residues.

Cholinesterase Inhibition by Carbamates cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Methiocarb/Methiocarb Sulfoxide ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds ACh->Receptor Choline Choline AChE->Choline Acetate (B1210297) Acetate AChE->Acetate Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Reuptake Reuptake Choline->Reuptake Metabolism Metabolism Acetate->Metabolism Carbamate Methiocarb or This compound Carbamate->AChE Inhibits Accumulation of ACh Accumulation of ACh Inhibited_AChE->Accumulation of ACh

Mechanism of acetylcholinesterase inhibition by carbamates.

Quantitative Toxicity Data
CompoundTest SpeciesRouteLD50 (mg/kg bw)Reference
MethiocarbRat (female)Oral30[5]
MethiocarbRat (male)Oral30[5]
MethiocarbRabbitDermal>2000[2]

A No Observed Adverse Effect Level (NOAEL) for cholinesterase inhibition for technical methiocarb in rats has been established at 0.05 mg/kg body weight. For this compound, a clear NOAEL was not demonstrated in the available studies, indicating its higher potency.[6]

Experimental Protocols for Residue Analysis

The accurate determination of methiocarb and this compound residues in food matrices requires robust and validated analytical methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted approach for this purpose.

Sample Preparation: QuEChERS Protocol

The QuEChERS method involves a simple two-step process: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup. The following is a detailed protocol based on the AOAC Official Method 2007.01.[7]

1. Sample Homogenization:

  • Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.

2. Extraction and Partitioning:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used.

  • Vortex for 30 seconds.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • The resulting supernatant is ready for LC-MS/MS analysis.

QuEChERS Workflow start Homogenized Sample (15 g) extraction Add 15 mL Acetonitrile (1% Acetic Acid) Shake 1 min start->extraction salts Add 6 g MgSO₄ + 1.5 g NaOAc Shake 1 min extraction->salts centrifuge1 Centrifuge (≥1500 rcf, 1 min) salts->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, MgSO₄) Vortex 30 s supernatant->dspe centrifuge2 Centrifuge (≥1500 rcf, 1 min) dspe->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

A typical QuEChERS workflow for pesticide residue analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity for the simultaneous determination of methiocarb and this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Methiocarb226.1169.1121.1
This compound242.1185.1122.2

Note: Collision energies and other source-dependent parameters should be optimized for the specific instrument used.

Quantitative Data on Residue Levels

The presence and concentration of methiocarb and this compound residues can vary significantly depending on the commodity, application rate, and pre-harvest interval. The following table presents some reported residue levels in various food matrices.

CommodityAnalyteResidue Level (mg/kg)Country/StudyReference
CherriesMethiocarbup to 13.4Belgium[4]
This compoundup to 1.25[4]
Bananas (Pulp)MethiocarbNot Detected - 0.05-[8]
This compoundNot Detected - 0.08[8]
Bananas (Peel)MethiocarbNot Detected - 0.23-[8]
This compoundNot Detected - 0.35[8]
Various Fruits & VegetablesThis compoundDetected (no levels specified)Saudi Arabia[9]

Conclusion

This compound is a critical analyte in the residue analysis of methiocarb due to its significant contribution to the total toxic residue. Its formation through the metabolism of the parent compound in plants and animals, coupled with its potent cholinesterase-inhibiting activity, necessitates its inclusion in monitoring programs and risk assessments. The QuEChERS methodology combined with LC-MS/MS provides a robust and efficient approach for the simultaneous quantification of methiocarb and this compound in diverse food matrices. The detailed protocols and data presented in this guide are intended to support researchers and analytical scientists in developing and validating methods for the accurate assessment of these residues, ultimately contributing to the assurance of food safety.

References

The Unseen Transformation: A Technical Guide to the Natural Occurrence of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Methiocarb (B1676386), a carbamate (B1207046) insecticide, molluscicide, and avicide, undergoes significant transformation in the environment, leading to the formation of various metabolites. Among these, methiocarb sulfoxide (B87167) is a primary and often more toxic degradation product. Understanding the natural occurrence and environmental fate of methiocarb sulfoxide is critical for accurate environmental risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the formation, persistence, and detection of this compound in the environment, compiling quantitative data, detailing experimental protocols, and visualizing key transformation pathways.

Introduction

Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is utilized in agriculture to control a range of pests.[1] However, its environmental presence is not limited to the parent compound. Abiotic and biotic processes readily transform methiocarb into its sulfoxide and subsequent metabolites.[2][3][4][5] this compound is of particular concern as it can exhibit greater toxicity than methiocarb itself and possesses higher mobility in soil.[2] This guide synthesizes current knowledge on the environmental occurrence of this compound to support research and development in environmental science and drug development.

Environmental Transformation of Methiocarb to this compound

The primary pathway for the formation of this compound in the environment is the oxidation of the sulfur atom in the methiocarb molecule. This transformation is influenced by several factors, including soil type, pH, and the presence of microorganisms.

Abiotic Degradation
  • Photolysis: In the presence of sunlight, methiocarb on soil surfaces and in aqueous solutions can undergo photo-oxidation to form this compound.[2] The half-life for photodegradation on a soil surface is estimated to be in the order of 1-2 months.[2] In one study, the half-life of methiocarb in irradiated samples of sandy loam soil was 28 days, with this compound being the main degradation product, reaching 23% of the applied amount after 30 days.[2]

  • Hydrolysis: The stability of methiocarb is highly dependent on pH. While hydrolysis is a significant degradation pathway, it primarily cleaves the carbamate linkage, detoxifying the molecule.[2] Under acidic conditions, oxidation to this compound can precede hydrolysis.[2] Methiocarb's half-life due to hydrolysis can exceed a year at pH 4, is about a month at neutral pH, and decreases to a few hours in alkaline solutions (pH 9).[2]

Biotic Degradation

Microbial metabolism plays a crucial role in the degradation of methiocarb in soil and water.[6][7] Aerobic degradation in neutral to alkaline soils can be rapid, with initial half-lives of a few days or weeks.[2] In acidic soils, the degradation is slower, and the pathway often involves an initial oxidation to this compound.[2]

The following diagram illustrates the primary environmental transformation pathway of methiocarb.

Methiocarb_Degradation Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation (Abiotic/Biotic) Hydrolysis_Products Hydrolysis Products (e.g., Phenols) Methiocarb->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Further Oxidation Methiocarb_Sulfoxide->Hydrolysis_Products Hydrolysis

Caption: Environmental transformation pathways of methiocarb.

Quantitative Data on this compound Occurrence

The following tables summarize quantitative data on the persistence and detection of methiocarb and this compound in various environmental matrices.

Table 1: Half-life of Methiocarb and its Metabolites in Soil

CompoundSoil TypeHalf-life (days)Reference
MethiocarbSandy Loam1.5 - 111[2][3]
This compoundSandy Loam6[3]
This compound PhenolSandy Loam2[3]
Methiocarb Sulfone PhenolSandy Loam20[3]

Table 2: Formation and Concentration of this compound in Soil Studies

Study ConditionSoil TypeInitial Methiocarb ApplicationPeak this compound Concentration (% of applied)Time to Peak (days)Reference
Aerobic DegradationSandy LoamNot specified30%29[2]
PhotodegradationSandy Loam9.1 mg/kg23%30[2]
Plant Metabolism (in soil)Not specifiedNot specified~15%17[2]

Table 3: Methiocarb and Metabolite Residues in Plants

PlantCompoundMean ConcentrationReference
Corn Guttation DropsThis compound0.61 ± 1.12 µg/mL[8]
Corn LeavesThis compound4.4 ± 2.1 µg/g[8]
Banana (Peel and Pulp)Methiocarb & this compoundHighest levels detected[9][10]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of methiocarb and its metabolites are essential for environmental monitoring. The following sections detail common experimental methodologies.

Sample Extraction: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices, including fruits and vegetables.[9][10][11]

Protocol for Banana Samples:

  • Homogenization: Homogenize a representative sample of the banana (pulp or peel).

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Analysis: The final extract is ready for analysis by liquid chromatography.

Analytical Determination: Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the preferred method for the analysis of the thermolabile methiocarb and its metabolites.[11]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of methiocarb, this compound, and methiocarb sulfone in water and other environmental samples.[12][13]

    • Quantitation and Confirmation Ions: Specific precursor-to-product ion transitions are monitored for each analyte. For this compound, a common quantitation transition is m/z 242 to m/z 185, with a confirmation transition of m/z 242 to m/z 170.[12]

  • Liquid Chromatography with Photodiode Array Detector (LC-PAD): This method has been successfully used for the determination of methiocarb and its degradation products in banana samples.[9][10]

The following diagram outlines a typical experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Environmental Sample (Soil, Water, Plant) Extraction QuEChERS Extraction Sample_Collection->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Final Extract Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: A typical workflow for the analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound is a significant aspect of the environmental fate of methiocarb. Its formation through both abiotic and biotic pathways, coupled with its potential for increased toxicity and mobility, underscores the importance of its inclusion in environmental monitoring and risk assessments. Future research should focus on developing a more comprehensive understanding of the microbial communities and enzymatic processes involved in methiocarb degradation. Furthermore, the development of advanced and rapid analytical techniques will be crucial for effective monitoring and remediation of environments contaminated with methiocarb and its transformation products. This knowledge is vital for the development of more environmentally benign pest control solutions.

References

An In-depth Technical Guide to the Solubility of Methiocarb Sulfoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility of methiocarb (B1676386) sulfoxide (B87167) in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes qualitative solubility information, details of commercially available solutions, and presents a thorough experimental protocol for the analysis of methiocarb sulfoxide, which is crucial for any solubility determination study.

Core Physical and Chemical Properties

This compound, a primary metabolite of the carbamate (B1207046) pesticide methiocarb, is a solid substance.[1] Its chemical structure and properties are important for understanding its solubility characteristics.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
AppearanceWhite crystalline solid[1]
Water Solubility7000 mg/L[2]

Solubility of this compound in Organic Solvents

The following table summarizes the available information on the solubility of this compound in various organic solvents. This information is primarily derived from the solvents used in commercially available standards and analytical methods.

Organic SolventChemical ClassQuantitative Data (at specified temperature)Qualitative Solubility/Observations
Acetonitrile (B52724)Polar aproticCommercially available as a 100 µg/mL solution.[3][4][5]Soluble. Used as a solvent for analytical standards and in extraction methods.[6]
Methanol (B129727)Polar proticCommercially available as a 100 µg/mL solution.[7]Soluble. Used in the final reconstitution of extracts before analysis.

Note: The concentrations of commercially available solutions do not represent the solubility limit but confirm that this compound is soluble in these solvents to at least that extent.

Experimental Protocols for Analysis and Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found, a robust analytical method for its quantification in a solution is a prerequisite for any such study. The following is a detailed experimental protocol for the analysis of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on methods described by the U.S. Environmental Protection Agency and in the scientific literature.[6][8][9] This method can be adapted for solubility determination by analyzing saturated solutions.

Protocol: Quantification of this compound by LC-MS/MS

1. Objective: To accurately determine the concentration of this compound in a given solvent.

2. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Preparation of Stock and Standard Solutions:

  • Primary Stock Solution (e.g., 500 µg/mL): Accurately weigh a known amount (e.g., 25 mg) of this compound analytical standard and dissolve it in a precise volume (e.g., 50 mL) of acetonitrile in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol or acetonitrile.[6] A typical calibration curve might range from 2 ng/mL to 75 ng/mL.[6]

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol (or acetonitrile), often with a small percentage of formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 242.[6][8]

    • Product Ions:

      • Quantitation: m/z 185.[6][8]

      • Confirmation: m/z 170.[6][8]

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the quantitation ion against the concentration of the prepared standard solutions.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Visualizations

Metabolic Pathway of Methiocarb

The following diagram illustrates the metabolic transformation of methiocarb to this compound and other metabolites.

Methiocarb_Metabolism Methiocarb Methiocarb MSO This compound (MSO) Methiocarb->MSO Oxidation MP Methiocarb Phenol (MP) Methiocarb->MP Hydrolysis MSOP This compound Phenol (MSOP) MSO->MSOP Hydrolysis MSO2 Methiocarb Sulfone (MSO2) MSO->MSO2 Oxidation

Caption: Metabolic pathway of methiocarb to its primary metabolites.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the analysis of this compound from a sample matrix, which is a critical component of any solubility study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the analysis of this compound.

References

Methodological & Application

Analytical Methods for the Detection of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. The methods described are applicable for various matrices, including food, water, and soil.

Introduction

Methiocarb is a widely used pesticide for controlling a range of pests, including mollusks, insects, and birds.[1] Its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, are of significant interest in environmental monitoring and food safety assessment due to their potential toxicity. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various samples. The primary analytical technique for the determination of methiocarb and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[2] Gas chromatography is generally not suitable for methiocarb analysis due to its thermolabile nature.[2] For rapid screening purposes, immunoassay-based methods provide a valuable alternative.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the matrix, the required sensitivity, and the intended purpose of the analysis (e.g., routine monitoring, confirmatory analysis).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of this compound. It provides high sensitivity and selectivity, allowing for detection at low parts-per-billion (ppb) levels.

  • Immunoassays: These methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic strip tests, are suitable for rapid screening of a large number of samples. They are based on the specific binding of an antibody to methiocarb. While sensitive, positive results from immunoassays should be confirmed by a chromatographic method like LC-MS/MS.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[3] It involves a simple extraction and cleanup procedure that effectively removes matrix interferences.

General QuEChERS Protocol Workflow

The following diagram illustrates the general workflow of the QuEChERS method.

quechers_workflow sample Homogenized Sample extraction Acetonitrile (B52724) Extraction sample->extraction Add Acetonitrile partitioning Addition of Salts (MgSO4, NaCl/NaOAc) extraction->partitioning Add QuEChERS Salts centrifuge1 Centrifugation partitioning->centrifuge1 Vortex cleanup Dispersive SPE (d-SPE) Cleanup centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex analysis LC-MS/MS Analysis centrifuge2->analysis Collect Supernatant

Caption: General workflow of the QuEChERS sample preparation method.

Detailed Protocol for Fruit and Vegetable Matrices (e.g., Bananas)

This protocol is adapted from methods used for the analysis of methiocarb and its metabolites in bananas.[2][4][5]

Materials:

  • Homogenized sample (10-15 g)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or 1.5 g of NaOAc).

    • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing:

      • 150 mg anhydrous MgSO₄

      • 50 mg PSA

      • 50 mg C18

    • For samples with high pigment content (e.g., dark berries), add 7.5-15 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumental Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

ParameterTypical Setting
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 200 - 300 °C
Gas Flow 14 - 18 L/min
Nebulizer Pressure 20 - 40 psi
Sheath Gas Temperature 350 - 400 °C
Sheath Gas Flow 11 - 12 L/min
Capillary Voltage 3500 - 4000 V
Example LC Gradient Program
Time (min)% Mobile Phase B
0.05
2.05
10.095
12.095
12.15
15.05
Multiple Reaction Monitoring (MRM) Parameters

The following table provides the MRM transitions for this compound. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound 242.1185.021170.032

Source: Adapted from EPA Environmental Chemistry Method.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various studies for the analysis of this compound.

MatrixMethodLOQ (Limit of Quantification)Recovery (%)Linearity (r²)Reference(s)
BananaQuEChERS-LC-PAD0.05 mg/kg92.0 ± 1.8>0.99[2][4][5]
WaterLC-MS/MS0.1 ppb70-120>0.9995[6]
Various FoodsQuEChERS-LC-MS/MS0.01 mg/kg70-120>0.99[7]
Animal ProductsQuEChERS-LC-MS/MS0.005 mg/kg76.4-118.0>0.995[8]

Rapid Screening by Immunochromatographic Assay

For rapid, on-site screening of methiocarb, an immunochromatographic strip test can be employed. This method is based on a competitive immunoassay format.

Principle of the Immunochromatographic Strip Test

immunoassay_principle cluster_negative Negative Sample (No Methiocarb) cluster_positive Positive Sample (Methiocarb Present) neg_pad Sample Pad neg_conjugate Antibody-Gold Conjugate neg_pad->neg_conjugate Sample wicks neg_test Test Line (Methiocarb-Protein Conjugate) neg_conjugate->neg_test Binds to Test Line neg_control Control Line neg_test->neg_control Excess conjugate continues neg_absorbent Absorbent Pad neg_control->neg_absorbent Binds to Control Line pos_pad Sample Pad pos_conjugate Antibody-Gold Conjugate binds to Methiocarb pos_pad->pos_conjugate Sample wicks pos_test Test Line (No binding) pos_conjugate->pos_test No binding at Test Line pos_control Control Line pos_test->pos_control Free conjugate continues pos_absorbent Absorbent Pad pos_control->pos_absorbent Binds to Control Line

Caption: Principle of the competitive immunochromatographic strip test for methiocarb.

Protocol for Immunochromatographic Strip Test

This is a general protocol and should be adapted based on the specific kit instructions.

Materials:

  • Immunochromatographic test strips for methiocarb

  • Sample extract (e.g., from the QuEChERS procedure, diluted in an appropriate buffer)

  • Running buffer (if required by the kit)

Procedure:

  • Sample Preparation: Prepare the sample extract as described in the QuEChERS protocol. The final extract may need to be diluted with a buffer provided with the test kit to minimize matrix effects.

  • Test Execution:

    • Place the test strip on a flat, dry surface.

    • Apply a few drops of the prepared sample extract to the sample pad of the strip.

    • Allow the sample to migrate along the strip.

  • Result Interpretation:

    • After a specified time (usually 5-10 minutes), observe the test and control lines.

    • Negative Result: Both the test line and the control line appear. This indicates that the concentration of methiocarb is below the detection limit of the test.

    • Positive Result: The control line appears, but the test line is either absent or has a significantly reduced intensity compared to a negative control. This indicates the presence of methiocarb in the sample.

    • Invalid Result: The control line does not appear. The test is invalid and should be repeated.

A visual detection limit of 0.5 ng/mL has been reported for an immunochromatographic assay for methiocarb in surface water.[5]

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis. For accurate and confirmatory results, LC-MS/MS is the recommended technique. For rapid and high-throughput screening, immunochromatographic assays offer a valuable tool. Proper sample preparation, such as the QuEChERS method, is critical for achieving accurate results, especially in complex matrices.

References

Application Note: Quantification of Methiocarb Sulfoxide in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used to control a variety of pests in agriculture. In the soil environment, methiocarb can undergo degradation through processes such as oxidation to form metabolites, including methiocarb sulfoxide (B87167).[1] This transformation is a critical aspect of its environmental fate, as the toxicity of the metabolite can differ from the parent compound. Accurate and sensitive quantification of methiocarb sulfoxide in soil is therefore essential for environmental monitoring and risk assessment.

This application note details a robust and sensitive method for the quantification of this compound in soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS approach offers numerous advantages, including high recovery rates, reduced solvent consumption, and simplicity of operation, making it a widely adopted technique for pesticide residue analysis in complex matrices like soil.[2][3][4]

Experimental Protocol

This protocol provides a step-by-step guide for the extraction and quantification of this compound in soil samples.

Materials and Reagents
Sample Preparation (QuEChERS Extraction)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil, add 7 mL of ultrapure water and allow it to hydrate (B1144303) for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[5]

  • Salting-out:

    • Add the contents of a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]

  • Dispersive SPE Clean-up:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[2]

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[2]

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient: A suitable gradient to ensure the separation of this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), recovery, and precision. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 1.0 µg/kg[6]
Limit of Detection (LOD) 0.2 µg/kg[6]
Recovery (at 10 µg/kg) 95% ± 10%
Relative Standard Deviation (RSD) < 15%

Note: These are representative values synthesized from multiple sources. Actual performance may vary depending on the specific instrumentation and matrix.

Mass Spectrometry Parameters

The following MRM transitions were used for the quantification and confirmation of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound242.1185.021Quantifier[7]
This compound242.1170.032Qualifier[7]

Diagrams

G cluster_workflow Experimental Workflow sample 1. Soil Sample Collection and Homogenization extraction 2. QuEChERS Extraction (Acetonitrile) sample->extraction 10g soil + 10mL ACN cleanup 3. Dispersive SPE Clean-up extraction->cleanup Acetonitrile Extract analysis 4. LC-MS/MS Analysis cleanup->analysis Purified Extract data 5. Data Processing and Quantification analysis->data

Caption: Experimental workflow for the quantification of this compound in soil.

G Methiocarb Methiocarb Sulfoxide This compound Methiocarb->Sulfoxide Oxidation in Soil

Caption: Degradation pathway of methiocarb to this compound in soil.

Conclusion

The described LC-MS/MS method utilizing a modified QuEChERS extraction protocol provides a sensitive, accurate, and reliable means for the quantification of this compound in soil. The method demonstrates excellent performance in terms of linearity, recovery, and precision, with a low limit of quantification suitable for environmental monitoring. The streamlined sample preparation procedure makes this method efficient for high-throughput laboratory settings.

References

Application Note: Analysis of Methiocarb Sulfoxide in Water Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide used to control insects, mites, and mollusks in agriculture and gardening. Due to its potential for environmental contamination, particularly of water sources, and its toxicity, monitoring its presence and that of its degradation products is crucial. Methiocarb sulfoxide (B87167) is a primary metabolite of methiocarb. This application note details a robust and sensitive method for the quantitative determination of methiocarb sulfoxide in water samples using High-Performance Liquid Chromatography (HPLC), with a primary focus on tandem mass spectrometry (LC-MS/MS) detection, a highly specific and sensitive technique.

Principle

This method involves the extraction of this compound from water samples, followed by concentration and analysis using reverse-phase HPLC coupled with a tandem mass spectrometer (MS/MS). The LC-MS/MS system provides high selectivity and sensitivity for the detection and quantification of the target analyte.[1] An alternative method using post-column derivatization with fluorescence detection is also applicable for the analysis of N-methylcarbamates.[2][3]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from validated environmental chemistry methods.[1]

  • Apparatus and Materials :

    • 250 mL separatory funnels

    • Graduated cylinders

    • Concentration flasks (250 mL)

    • 15 mL disposable glass tubes

    • Vortex mixer

    • Rotary evaporator or nitrogen evaporator

    • Sonicator

    • Autosampler vials

    • HPLC grade water, methanol, dichloromethane (B109758), and ethyl acetate (B1210297)

    • Sodium chloride (analytical grade)

  • Procedure :

    • Measure 100 mL of the water sample into a 250 mL separatory funnel.

    • Add 1 g of sodium chloride to the funnel.

    • Add 50 mL of dichloromethane to the funnel.

    • Shake the funnel vigorously for 2 minutes.

    • Allow the layers to separate for approximately 5 minutes.

    • Collect the lower dichloromethane layer into a 250 mL concentration flask.

    • Add 50 mL of ethyl acetate to the remaining aqueous phase in the separatory funnel.

    • Shake vigorously for 2 minutes and allow the phases to separate. Discard the lower aqueous phase.

    • Combine the ethyl acetate phase with the dichloromethane extract in the concentration flask.

    • Evaporate the combined extract to approximately 5 mL using a rotary evaporator at 30°C.

    • Transfer the concentrated extract to a 15 mL disposable glass tube. Rinse the flask with 5 mL of ethyl acetate and add it to the tube.

    • Further evaporate the extract to a small volume (~0.2 mL) using a nitrogen evaporator at 30°C, and then to complete dryness.

    • Reconstitute the residue with 1.0 mL of methanol.

    • Sonicate the vial to ensure the residue is fully dissolved.

    • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.[1]

2. HPLC-MS/MS Analysis

  • Instrumentation :

    • An HPLC system capable of gradient elution (e.g., Agilent Technologies 1260 HPLC or Waters Acquity UPLC).[4][5]

    • A triple quadrupole mass spectrometer (e.g., AB Sciex Triple QUAD 5500).[4]

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column is typically used.

    • Mobile Phase A : 0.05% Formic Acid in HPLC-grade water.[6]

    • Mobile Phase B : 0.05% Formic Acid in Methanol.[6]

    • Gradient Elution :

      Time (min) % Mobile Phase A % Mobile Phase B
      0.00 80.0 20.0
      0.50 80.0 20.0
      4.00 10.0 90.0

      | 6.50 | 10.0 | 90.0 |

    • Flow Rate : 500 µL/min.[6]

    • Column Temperature : 40.0 °C.[6]

    • Injection Volume : 10 µL.[4]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.[5][7]

    • MS/MS Transitions for this compound :

      • Quantitation : m/z 242 → 185.[1][4][7]

      • Confirmation : m/z 242 → 170.[1][4]

    • The quantitation of this compound is based on the peak area response from the selected ion transitions.[1]

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in water samples as reported in validation studies.

ParameterValueReference
Limit of Quantification (LOQ)0.1 µg/L (ppb)[1][4][6]
Limit of Detection (LOD)0.02 µg/L (ppb)[4]
Linearity (Correlation Coefficient, r)> 0.9995[1]
Recovery at LOQ (0.1 µg/L)
Mean Recovery (Quantitation Ion)114 ± 8% (RSD 7%)[4]
Mean Recovery (Confirmation Ion)110 ± 7% (RSD 6%)[4]
Recovery at 10x LOQ (1.0 µg/L)
Mean RecoveryMet requirements (70-120%)[4]

*Note: These recovery values were achieved after excluding outliers in the validation study. Initial recoveries at the LOQ showed higher variability.[4]

Visualizations

Experimental Workflow for this compound Analysis in Water

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample Fortify Fortify with Standards (QC) Sample->Fortify Extraction1 Add NaCl & Dichloromethane, Shake (2 min) Sample->Extraction1 Fortify->Extraction1 Separation1 Separate Layers, Collect Organic Phase Extraction1->Separation1 Extraction2 Add Ethyl Acetate to Aqueous, Shake (2 min) Separation1->Extraction2 Separation2 Separate & Combine Organic Phases Extraction2->Separation2 Evaporation1 Rotary Evaporation to ~5 mL (30°C) Separation2->Evaporation1 Evaporation2 Nitrogen Evaporation to Dryness (30°C) Evaporation1->Evaporation2 Reconstitution Reconstitute in 1.0 mL Methanol Evaporation2->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Steps

LogicalFlow start Start: Water Sample Collection extraction Liquid-Liquid Extraction (Isolates Analyte) start->extraction concentration Solvent Evaporation (Concentrates Analyte) extraction->concentration separation HPLC (Chromatographic Separation) concentration->separation detection Mass Spectrometry (Detection & Identification) separation->detection quantification Data Analysis (Quantification) detection->quantification end_node End: Reportable Concentration quantification->end_node

Caption: Key stages in the quantitative analysis of this compound.

References

Application Notes and Protocols for QuEChERS Extraction of Methiocarb Sulfoxide in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of methiocarb (B1676386) sulfoxide (B87167) from various food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The QuEChERS approach is a widely adopted sample preparation technique in pesticide residue analysis, known for its simplicity, speed, and minimal solvent usage.[1][2][3]

Introduction to QuEChERS

The QuEChERS method involves two main steps: an extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[4] This methodology has been standardized by international bodies such as AOAC International (Method 2007.01) and the European Committee for Standardization (EN 15662).[5] The choice of extraction salts and dSPE sorbents depends on the nature of the food matrix.[3]

Key Considerations for Methiocarb Sulfoxide Analysis

Methiocarb and its metabolites, including this compound, can be effectively analyzed using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6] Due to the potential for degradation, a rapid sample preparation method like QuEChERS is advantageous.[6]

Experimental Protocols

Below are detailed protocols for the extraction of this compound from high-water content and fatty food matrices.

Protocol 1: General Fruits and Vegetables (High Water Content)

This protocol is adapted from the AOAC Official Method 2007.01 and EN 15662.[5][7]

1. Sample Homogenization:

  • Homogenize a representative portion of the laboratory sample. For samples with high water content, cryogenic grinding with dry ice can be utilized to prevent analyte degradation due to heat.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

  • Add the appropriate QuEChERS extraction salt packet.

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube. The tube should contain:

    • 150 mg anhydrous MgSO₄ per mL of extract to remove residual water.

    • 50 mg Primary Secondary Amine (PSA) per mL of extract to remove organic acids, sugars, and some fatty acids.[8]

  • For highly pigmented fruits and vegetables, 50 mg of graphitized carbon black (GCB) per mL of extract can be added to remove pigments. However, GCB should be used with caution as it can adsorb planar analytes.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS.

Protocol 2: Food Matrices with High-Fat Content (e.g., Avocado, Milk, Meat)

For fatty matrices, modifications to the dSPE step are necessary to remove lipids.

1. Sample Homogenization and Extraction:

  • Follow steps 1 and 2 from Protocol 1.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing:

    • 150 mg anhydrous MgSO₄ per mL of extract.

    • 50 mg PSA per mL of extract.

    • 50 mg C18 (octadecyl) sorbent per mL of extract to remove lipids and other nonpolar interferences.[3]

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at a high speed for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Quantitative Data

The following tables summarize the recovery and limit of quantification data for this compound in various food matrices from published studies.

Table 1: Recovery of this compound using QuEChERS

Food MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Banana0.192.01.8[4][9]
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.005, 0.01, 0.0576.4 - 118.0≤ 10.0[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Food MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Animal Products (Chicken, Pork, Beef, Egg, Milk)0.00160.005[4][6]

Visualizations

Diagram 1: QuEChERS Workflow for General Fruits and Vegetables

QuEChERS_Workflow_General cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10-15g) Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Transfer Acetonitrile Extract Centrifuge1->Supernatant Supernatant Add_dSPE 7. Add dSPE Sorbent (MgSO4 + PSA) Supernatant->Add_dSPE Vortex 8. Vortex (30s) Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Supernatant LCMS 11. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for high-water content foods.

Diagram 2: dSPE Sorbent Selection Logic

dSPE_Selection Matrix Food Matrix Type General General Fruits & Vegetables (Low Fat, Low Pigment) Matrix->General High Water Pigmented Highly Pigmented (e.g., Spinach, Berries) Matrix->Pigmented High Water Fatty High Fat Content (e.g., Avocado, Nuts) Matrix->Fatty High Fat Sorbent_General dSPE Sorbents: - MgSO4 - PSA General->Sorbent_General Sorbent_Pigmented dSPE Sorbents: - MgSO4 - PSA - GCB Pigmented->Sorbent_Pigmented Sorbent_Fatty dSPE Sorbents: - MgSO4 - PSA - C18 Fatty->Sorbent_Fatty

Caption: Logic for selecting dSPE sorbents based on matrix type.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the cleanup of methiocarb (B1676386) sulfoxide (B87167) in various sample matrices using solid-phase extraction (SPE). It also presents the widely used QuEChERS method as an effective alternative.

Introduction

Methiocarb is a carbamate (B1207046) pesticide used as an insecticide, molluscicide, and avicide.[1] Its primary metabolite, methiocarb sulfoxide, is of significant interest in environmental and food safety monitoring due to its potential toxicity and persistence.[2][3] Accurate quantification of this compound requires robust sample preparation to remove interfering matrix components prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Solid-phase extraction (SPE) is a widely adopted cleanup technique that effectively removes impurities, concentrates the analyte, and improves the reliability of analytical results.[6] This application note details a traditional SPE protocol for soil matrices and the popular QuEChERS method for food matrices for the analysis of this compound.

Principles of SPE for this compound Cleanup

SPE is a chromatographic technique used to isolate analytes from a complex matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the interferences. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, which is a moderately polar compound, various sorbents can be employed, including normal-phase sorbents like Florisil, reversed-phase sorbents like C18, and sorbents used in dispersive SPE (d-SPE) within the QuEChERS methodology, such as primary secondary amine (PSA).

Experimental Protocols

Protocol 1: Traditional SPE Cleanup for this compound in Soil

This protocol is adapted from methodologies developed for the analysis of methiocarb and its metabolites in soil samples.[4]

a) Materials and Reagents:

  • SPE Cartridge: Florisil (e.g., 5g / 20mL)

  • Solvents: Acetone (B3395972), Ethyl Acetate, Hexane (all HPLC or pesticide residue grade)

  • Apparatus: SPE vacuum manifold, concentrator (e.g., rotary evaporator or nitrogen evaporator), conical tubes, autosampler vials.

b) Sample Extraction (Prior to SPE Cleanup):

  • Extract a known quantity of soil with an appropriate solvent mixture (e.g., acetonitrile (B52724)/water).

  • Perform a liquid-liquid partition to separate the analyte into an organic phase.

  • Evaporate the organic extract to dryness at approximately 30°C.[4]

  • Reconstitute the residue in 3 mL of 1:4 (v/v) Ethyl Acetate/Hexane and sonicate to dissolve.[4]

c) SPE Cleanup Procedure:

  • Conditioning: Condition the Florisil SPE cartridge with 10 mL of 1:4 (v/v) Ethyl Acetate/Hexane.[4]

  • Loading: Load the reconstituted sample extract onto the conditioned cartridge. Collect the eluate in a clean concentration flask.[4]

  • Washing/Elution 1: Rinse the original sample flask with 30 mL of 1:4 (v/v) Ethyl Acetate/Hexane and add it to the cartridge, collecting the eluate in the same flask.[4]

  • Elution 2: Rinse the original sample flask with 10 mL of acetone and add it to the cartridge, collecting and combining the eluate in the same concentration flask.[4]

  • Concentration and Reconstitution: Evaporate the combined eluate to dryness at 30°C.[4] Reconstitute the residue in a suitable volume (e.g., 2.5 mL) of methanol, sonicate well, and transfer to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: QuEChERS Cleanup for this compound in Bananas

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in two main steps. It is highly effective for a wide range of pesticides in food matrices.[7]

a) Materials and Reagents:

  • QuEChERS Extraction Salts: (e.g., 6 g MgSO₄, 1.5 g Sodium Acetate)

  • Dispersive SPE (d-SPE) Tube: (e.g., containing 50 mg PSA, 150 mg MgSO₄, 50 mg C18)

  • Solvents: Acetonitrile with 1% Acetic Acid (v/v)

  • Apparatus: 50 mL centrifuge tubes, high-speed centrifuge, vortex mixer.

b) QuEChERS Procedure:

  • Extraction: Place 15 g of homogenized banana sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile containing 1% acetic acid.[8]

  • Add the QuEChERS extraction salts to the tube. Immediately cap and shake vigorously for 1 minute.[8]

  • Centrifuge the tube for 1 minute to separate the solid material.[8]

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile extract) into the d-SPE tube.

  • Shake the d-SPE tube vigorously for 2 minutes.[8]

  • Centrifuge the tube for 1 minute to pellet the d-SPE sorbent.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data for the recovery of this compound using different cleanup methods and in various matrices.

AnalyteMatrixCleanup MethodSorbent(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundBananaQuEChERS with d-SPENot specified92.01.8[7]
Methiocarb & MetabolitesSoilSPEFlorisil70-120 (general range)Not specified[9]
MethiocarbSurface WaterSPE DiskC18927[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound, highlighting the two primary cleanup methodologies described.

SPE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup Options cluster_spe Protocol 1: Traditional SPE cluster_quechers Protocol 2: QuEChERS start Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) start->extraction end_node LC-MS/MS Analysis spe_conditioning 1. Conditioning (Florisil Cartridge) extraction->spe_conditioning quechers_salts 1. Add Salts & Centrifuge extraction->quechers_salts spe_loading 2. Sample Loading spe_conditioning->spe_loading spe_elution 3. Elution spe_loading->spe_elution concentration Concentration & Reconstitution spe_elution->concentration quechers_dspe 2. Dispersive SPE (PSA, C18, MgSO4) quechers_salts->quechers_dspe quechers_dspe->concentration concentration->end_node

Caption: Workflow for this compound Analysis.

This application note provides a framework for developing and implementing a robust SPE or QuEChERS cleanup method for the analysis of this compound. The choice between traditional SPE and QuEChERS will depend on the specific matrix, desired throughput, and available resources. Validation of the chosen method is essential to ensure accuracy and precision.

References

Application Notes and Protocols for Derivatization Techniques in the GC Analysis of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolite, methiocarb sulfoxide (B87167), are thermally labile and polar compounds, making their direct analysis by gas chromatography (GC) challenging. Derivatization is a crucial sample preparation step to enhance their volatility and thermal stability, enabling robust and sensitive GC-based analysis. This document provides detailed application notes and protocols for three effective derivatization techniques for methiocarb sulfoxide: flash methylation, silylation, and acylation.

Introduction: The Challenge of Analyzing this compound by GC

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the analysis of many pesticides and their metabolites, such as this compound, is often hindered by their inherent chemical properties. This compound, a major metabolite of methiocarb, is a polar and thermally sensitive molecule. Direct injection of this compound into a hot GC inlet can lead to thermal degradation, resulting in poor chromatographic peak shape, low sensitivity, and inaccurate quantification.

To overcome these limitations, derivatization techniques are employed. Derivatization chemically modifies the analyte to create a new, more volatile, and thermally stable derivative that is amenable to GC analysis. This application note details three such derivatization strategies for this compound.

Derivatization Techniques for this compound

Three primary derivatization approaches are suitable for the GC analysis of this compound:

  • Flash Methylation: This on-column or in-injector derivatization technique utilizes a strong methylating agent to replace active hydrogens, thereby increasing volatility.

  • Silylation: This is a common and effective derivatization method that involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.

  • Acylation: This technique introduces an acyl group into the molecule, which can improve its thermal stability and chromatographic properties.

The choice of derivatization reagent and method depends on the specific analytical requirements, such as desired sensitivity and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC analysis of derivatized carbamates. It is important to note that the data for flash methylation is based on studies of other carbamate pesticides and serves as a representation of expected performance for this compound.[1] For silylation and acylation, the presented values are typical performance characteristics and would require specific validation for this compound.

Derivatization TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Flash Methylation Various Carbamates0.1 - 0.5 ng/mL0.5 - 2.0 ng/mL> 0.99585 - 110
Silylation (BSTFA) Ethyl Carbamate0.30 µg/kg5.0 µg/kg> 0.99988 - 105
Acylation (HFBA) MethiocarbNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

General Experimental Workflow

The general workflow for the derivatization and GC analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample_extraction Sample Extraction (e.g., QuEChERS, LLE) extract_cleanup Extract Cleanup (e.g., SPE) sample_extraction->extract_cleanup solvent_exchange Solvent Exchange & Concentration extract_cleanup->solvent_exchange derivatization Addition of Derivatizing Agent solvent_exchange->derivatization reaction Reaction (Heating/Incubation) derivatization->reaction gc_injection GC Injection reaction->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

General workflow for derivatization and GC-MS analysis.
Protocol 1: Flash Methylation using Trimethylanilinium Hydroxide (B78521) (TMAH)

This protocol is adapted from a method for the analysis of 19 different carbamate pesticides and is expected to be effective for this compound.[1]

Materials:

  • MethElute™ (0.2 M Trimethylanilinium hydroxide in Methanol) or equivalent

  • Methanol (B129727), pesticide residue grade

  • Sample extract containing this compound, solvent-exchanged into a suitable solvent like methanol

  • GC-MS system with a split/splitless injector

Procedure:

  • Sample Reconstitution: After extraction and cleanup, evaporate the sample extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a 50:50 mixture of MethElute™ and methanol to the final desired volume (e.g., 100 µL).[1]

  • GC Injection: Inject a 1-2 µL aliquot of the reconstituted sample into the GC-MS system. The derivatization reaction occurs rapidly in the hot injection port.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Oven Program: 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity requirements.

Protocol 2: Silylation using BSTFA

This protocol is a general procedure for silylation and may require optimization for this compound.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Sample extract containing this compound, dried and reconstituted in the chosen solvent

  • Heating block or oven

Procedure:

  • Sample Preparation: Evaporate a known volume of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50-100 µL of the chosen solvent (e.g., pyridine) to the dried residue.

    • Add 50-100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Conditions:

  • Use similar GC-MS conditions as described in Protocol 4.2, with potential adjustments to the temperature program based on the volatility of the silylated derivative.

Protocol 3: Acylation using Heptafluorobutyric Anhydride (B1165640) (HFBA)

This protocol is based on a method developed for the derivatization of methiocarb and other carbamates.[2]

Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine (as a catalyst and acid scavenger)

  • Suitable organic solvent (e.g., hexane, toluene)

  • Sample extract containing this compound, dried and reconstituted in the chosen solvent

  • Heating block or oven

Procedure:

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 100 µL of the chosen solvent.

    • Add 10 µL of pyridine.

    • Add 20 µL of HFBA.

    • Cap the vial tightly and heat at 60-70 °C for 20-30 minutes.

  • Work-up (Optional but Recommended):

    • After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess HFBA and pyridine.

    • Vortex and allow the layers to separate.

    • Analyze the organic (upper) layer.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS.

GC-MS Conditions:

  • Use similar GC-MS conditions as described in Protocol 4.2. The use of an electron capture detector (ECD) can also be considered for enhanced sensitivity with halogenated derivatives.

Derivatization Reaction Pathway

The following diagram illustrates a proposed derivatization reaction of this compound with a generic silylating agent (e.g., from BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.

derivatization_reaction cluster_reactants Reactants cluster_products Products methiocarb_sulfoxide This compound (Thermally Labile) tms_derivative TMS-Methiocarb Sulfoxide (Volatile & Thermally Stable) methiocarb_sulfoxide->tms_derivative Silylation (replaces active H on N) bstfa BSTFA (Silylating Agent) bstfa->tms_derivative byproducts Byproducts bstfa->byproducts

Proposed silylation reaction of this compound.

Conclusion

Derivatization is an essential step for the successful analysis of this compound by gas chromatography. Flash methylation, silylation, and acylation are all viable techniques that can enhance the volatility and thermal stability of this analyte, leading to improved chromatographic performance and analytical sensitivity. The choice of the specific method will depend on the available instrumentation, required detection limits, and the nature of the sample matrix. The protocols provided herein serve as a starting point for method development and should be optimized and validated for the specific application.

References

Application Notes: Development of Immunoassays for Rapid Screening of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, is utilized as an insecticide, molluscicide, and bird repellent.[1][2] Its primary metabolite, methiocarb sulfoxide (B87167), is a molecule of significant interest for environmental and food safety monitoring due to its potential toxicity.[3] Like its parent compound, methiocarb sulfoxide acts as a cholinesterase inhibitor.[2][3] The development of rapid and sensitive screening methods is crucial for detecting residues of this compound in various matrices. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer a desirable combination of speed, simplicity, and high throughput for this purpose.[4][5]

This document provides detailed application notes and generalized protocols for the development of competitive immunoassays for the rapid screening of this compound. The methodologies are based on established principles for the development of immunoassays for small molecules.[5][6]

Principle of Competitive Immunoassay

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7] The resulting hapten-protein conjugate is then used to immunize animals to produce antibodies that can recognize this compound.

The most common immunoassay format for small molecule detection is the competitive assay.[5] In this format, the target analyte (this compound) in a sample competes with a labeled or immobilized this compound derivative (the coating antigen) for a limited number of specific antibody binding sites. A higher concentration of this compound in the sample will result in less binding of the antibody to the coating antigen, leading to a weaker signal. The signal intensity is therefore inversely proportional to the concentration of this compound in the sample.

Key Experimental Protocols

Hapten Synthesis and Carrier Protein Conjugation

A critical step in developing an immunoassay for a small molecule is the design and synthesis of a hapten that mimics the target analyte while providing a functional group for conjugation to a carrier protein.[6] For this compound, a possible hapten could introduce a carboxylic acid group via a spacer arm, which can then be coupled to the amine groups of a carrier protein using the active ester method with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[6][8]

Protocol for Hapten-Protein Conjugation (Active Ester Method)

  • Hapten Activation:

    • Dissolve the synthesized this compound hapten (with a terminal carboxylic acid) in anhydrous N,N-dimethylformamide (DMF).

    • Add NHS and DCC in a molar excess (e.g., 1.2 to 1.5 equivalents of each relative to the hapten).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of the hapten.

  • Protein Conjugation:

    • Dissolve the carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0).[9]

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Continue to stir the reaction mixture at 4°C overnight.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) for 2-3 days, with multiple buffer changes.[9]

    • Characterize the conjugate using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.[7]

    • Store the purified conjugate at -20°C.

Antibody Production

The production of high-affinity monoclonal or polyclonal antibodies is essential for a sensitive immunoassay. This protocol outlines a general procedure for producing polyclonal antibodies in rabbits.

Protocol for Polyclonal Antibody Production

  • Immunization:

    • Emulsify the immunogen (this compound-KLH conjugate) with an equal volume of Freund's complete adjuvant for the primary immunization.

    • Inject the emulsion subcutaneously at multiple sites into healthy rabbits.

    • Booster immunizations are performed at 3-4 week intervals using the immunogen emulsified with Freund's incomplete adjuvant.

  • Titer Determination:

    • Collect blood samples from the rabbits 7-10 days after each booster immunization.

    • Determine the antibody titer in the serum using an indirect ELISA, with the coating antigen (this compound-BSA conjugate) immobilized on the microplate.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

    • Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.

    • Assess the purity of the antibodies by SDS-PAGE and determine their concentration. Store the purified antibodies at -20°C or -80°C.

Competitive ELISA Protocol

This protocol describes a typical indirect competitive ELISA for the detection of this compound.

  • Plate Coating:

    • Dilute the coating antigen (this compound-BSA) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 0.1-1.0 µg/mL).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween 20, PBST).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate as described above.

    • Add 50 µL of this compound standard or sample solution to each well.

    • Immediately add 50 µL of the diluted primary antibody (anti-methiocarb sulfoxide) to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody and Substrate Addition:

    • Wash the plate.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the plate.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Lateral Flow Immunoassay (LFA) Protocol

This protocol outlines the assembly and use of a competitive LFA strip for the rapid detection of this compound.

  • Preparation of Components:

    • Sample Pad: Pre-treat with a buffer to adjust the sample pH and ionic strength.

    • Conjugate Pad: Prepare gold nanoparticle-antibody conjugates and apply them to the conjugate pad. Lyophilize for stability.

    • Nitrocellulose Membrane: Stripe a test line (T-line) with the coating antigen (this compound-BSA) and a control line (C-line) with a secondary antibody (e.g., goat anti-rabbit IgG).

    • Absorbent Pad: This acts as a wick to draw the sample through the strip.

  • Assay Procedure:

    • Apply a defined volume of the sample extract to the sample pad.

    • The liquid sample rehydrates the gold-antibody conjugate and flows along the strip by capillary action.

    • At the T-line, free this compound in the sample competes with the immobilized coating antigen for binding to the gold-antibody conjugate.

    • At the C-line, any unbound gold-antibody conjugate will bind to the immobilized secondary antibody, indicating a valid test run.

  • Interpretation of Results:

    • Negative: A colored line appears at both the T-line and the C-line. This indicates that the concentration of this compound is below the detection limit.

    • Positive: A colored line appears only at the C-line. The absence of a line at the T-line indicates that the concentration of this compound is above the detection limit.

    • Invalid: No line appears at the C-line.

Data Presentation

Quantitative data from immunoassay development should be presented in a clear and structured manner. The following tables provide examples of how to summarize key assay performance parameters.

Table 1: Illustrative ELISA Performance Data

ParameterValue
IC50 (50% Inhibitory Concentration) 5.2 ng/mL
LOD (Limit of Detection) 0.5 ng/mL
Linear Working Range 1 - 25 ng/mL
Assay Time ~ 3 hours

Table 2: Illustrative Cross-Reactivity Data

CompoundStructureCross-Reactivity (%)
This compound Target Analyte100
Methiocarb Parent Compound25
Methiocarb Sulfone Metabolite15
Carbofuran Related Carbamate< 0.1
Aldicarb (B1662136) Related Carbamate< 0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

Hapten Synthesis and Conjugation Workflow

Hapten_Synthesis_and_Conjugation Methiocarb Methiocarb Sulfoxide Hapten Hapten Synthesis (Introduce Spacer Arm with -COOH) Methiocarb->Hapten ActivatedHapten Active Ester Formation (EDC/NHS) Hapten->ActivatedHapten Conjugation Conjugation ActivatedHapten->Conjugation CarrierProtein Carrier Protein (KLH or OVA) CarrierProtein->Conjugation Immunogen Immunogen (for immunization) Conjugation->Immunogen CoatingAntigen Coating Antigen (for assay) Conjugation->CoatingAntigen Competitive_ELISA_Workflow Start Start: Plate Coated with Coating Antigen WashBlock Wash and Block Plate Start->WashBlock AddReagents Add Sample (Analyte) + Primary Antibody WashBlock->AddReagents Incubate1 Competitive Binding Incubation AddReagents->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondary Add HRP-Conjugated Secondary Antibody Wash1->AddSecondary Incubate2 Incubation AddSecondary->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate ColorDev Color Development AddSubstrate->ColorDev StopRead Stop Reaction & Read Absorbance at 450 nm ColorDev->StopRead LFA_Principle cluster_neg Negative Result (No Analyte) cluster_pos Positive Result (Analyte Present) Strip Sample Pad Conjugate Pad (AuNP-Ab) Test Line (T) (Coating Antigen) Control Line (C) (Secondary Ab) Absorbent Pad Neg_Sample Sample Flow -> Neg_T_Line AuNP-Ab binds to Coating Antigen -> Red Line Neg_C_Line AuNP-Ab binds to Secondary Ab -> Red Line Pos_Sample Sample Flow -> (Analyte binds AuNP-Ab) Pos_T_Line AuNP-Ab is blocked -> No Line Pos_C_Line AuNP-Ab binds to Secondary Ab -> Red Line

References

Application Note and Protocol for the Analysis of Methiocarb Sulfoxide in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the quantitative analysis of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb, in biological tissues. The methodology is intended for researchers, scientists, and professionals in drug development and toxicology. The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity and selectivity for the detection and quantification of methiocarb sulfoxide in complex biological matrices.

Introduction

Methiocarb is a widely used carbamate pesticide that functions as an insecticide, acaricide, and molluscicide.[1] In biological systems, methiocarb is rapidly metabolized, primarily in the liver, through oxidation to form this compound and subsequently methiocarb sulfone.[1][2] Monitoring the levels of these metabolites in biological tissues is crucial for toxicological assessments, residue analysis in food products, and environmental monitoring. This compound itself exhibits anticholinesterase activity, making its quantification important for understanding the overall toxicity profile of methiocarb exposure.[3][4] This application note details a robust and validated method for the extraction and quantification of this compound in various biological tissues.

Metabolic Pathway of Methiocarb

Methiocarb undergoes oxidation to form this compound, which can be further oxidized to methiocarb sulfone. This biotransformation is primarily catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) enzymes in the liver.[2][4] A secondary metabolic pathway involves the hydrolysis of methiocarb to its phenol (B47542) form.[5]

G methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Oxidation (FMO, P450) phenol Methiocarb Phenol methiocarb->phenol Hydrolysis sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation

Caption: Metabolic pathway of methiocarb in biological systems.

Experimental Protocol

This protocol is designed for the analysis of this compound in biological tissues such as liver, kidney, muscle, and adipose tissue.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Formic acid.

  • Standards: this compound analytical standard (PESTANAL® or equivalent).

  • Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system.

Sample Preparation (QuEChERS-based Extraction)
  • Homogenization: Weigh 2 g of the biological tissue sample into a 50 mL centrifuge tube. Add 10 mL of water and homogenize for 2 minutes.

  • Fortification (for QC/QA): Spike samples with a known concentration of this compound standard for recovery assessment.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions for this compound should be optimized by direct infusion of the analytical standard. Based on available literature, the following transition can be used for quantification and confirmation:

  • Quantitation: m/z 242.1 → 185[6]

  • Confirmation: m/z 242.1 → 170[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for this compound, compiled from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLODLOQReference
This compoundAnimal Products (Chicken, Pork, Beef, Egg, Milk)0.0016 mg/kg0.005 mg/kg[7]
This compoundWater0.02 ppb0.1 ppb[8]
This compoundSoilNot Specified1.00 µg/kg[9]

Table 2: Recovery Rates

AnalyteMatrixFortification LevelAverage Recovery (%)RSD (%)Reference
This compoundAnimal Products0.005, 0.01, 0.05 mg/kg76.4 - 118.0≤10.0[7]
This compoundBanana0.1 mg/kg92.01.8[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical protocol for determining this compound in biological tissues.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis homogenize 1. Homogenize Tissue (2g tissue in 10mL H2O) extract 2. Add Acetonitrile (10 mL) homogenize->extract salt 3. Add Salts (MgSO4, NaCl) extract->salt centrifuge1 4. Centrifuge (4000 rpm, 5 min) salt->centrifuge1 transfer 5. Transfer Supernatant (1 mL) centrifuge1->transfer dspe 6. Add d-SPE Sorbents (MgSO4, PSA, C18) transfer->dspe centrifuge2 7. Centrifuge (10000 rpm, 5 min) dspe->centrifuge2 filter 8. Filter Extract (0.22 µm) centrifuge2->filter lcms 9. LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in tissues.

Conclusion

The described protocol provides a reliable and sensitive method for the quantification of this compound in various biological tissues. The use of a QuEChERS-based sample preparation method coupled with LC-MS/MS analysis ensures accurate results with good recovery and low limits of detection. This methodology is suitable for high-throughput analysis in regulatory monitoring, toxicology studies, and food safety applications.

References

Application Notes and Protocols for Certified Reference Materials of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Certified Reference Materials (CRMs) for methiocarb (B1676386) sulfoxide (B87167), a major metabolite of the pesticide methiocarb. Accurate quantification of methiocarb sulfoxide is crucial for environmental monitoring, food safety analysis, and toxicological studies. The use of high-quality, certified reference materials is essential for ensuring the accuracy, reliability, and traceability of analytical measurements.

Certified Reference Materials for this compound

A variety of certified reference materials for this compound are commercially available in different formats, including neat (pure) solids and solutions in organic solvents. The choice of CRM will depend on the specific application and laboratory requirements. It is imperative to consult the certificate of analysis provided by the supplier for detailed information on the certified value, uncertainty, and expiry date.

Table 1: Commercially Available Certified Reference Materials for this compound

SupplierProduct Name/GradeCatalog No. (Example)FormatConcentration/PuritySolventCAS No.
Sigma-Aldrich This compound certified reference material, TraceCERT®-NeatCertified-2635-10-1[1]
This compound, PESTANAL®, analytical standard34177NeatAnalytical Standard-2635-10-1[2]
HPC Standards Methiocarb-sulfoxide676596NeatHigh Purity-2635-10-1[3]
Methiocarb-sulfoxide solution673377Solution100 µg/mLAcetonitrile (B52724)2635-10-1[3]
Methiocarb-sulfoxide solution680923Solution10.0 µg/mLAcetonitrile2635-10-1[3]
AccuStandard This compoundP-650SSolution100 µg/mLMethanol2635-10-1[4]
NSI Lab Solutions This compound #401-Solution100 µg/mLToluene-
CRM LABSTANDARD Methiocarb-Sulfoxide, LabStandard®-NeatCertified Reference Material--[5]
FUJIFILM Wako This compound Standard131-15611---2635-10-1[6]

Note: Availability, catalog numbers, and specifications are subject to change. Always refer to the supplier's website and certificate of analysis for the most current information.

Experimental Protocols

Preparation of Standard Stock and Working Solutions from a Neat CRM

This protocol describes the preparation of a primary stock solution and subsequent working standards from a neat (solid) certified reference material of this compound.

Materials:

  • This compound neat CRM

  • Analytical balance with a readability of at least 0.01 mg

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • High-purity solvent (e.g., acetonitrile or methanol, HPLC or LC-MS grade)

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the container of the neat CRM to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the neat this compound CRM (e.g., 10 mg) into a clean weighing boat or directly into a volumetric flask. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed CRM to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the solid. Sonicate for a few minutes if necessary to ensure complete dissolution.

  • Stock Solution Preparation: Once the CRM is fully dissolved, fill the volumetric flask to the mark with the solvent. Cap the flask and invert it several times to ensure homogeneity. This is your primary stock solution (e.g., 1000 µg/mL).

  • Working Solution Preparation: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Storage: Transfer the prepared solutions to labeled amber glass vials and store them at the recommended temperature, typically 2-8°C, to minimize degradation.[2] The stability of the solutions should be monitored over time.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices

The QuEChERS method is widely used for the extraction of pesticide residues, including this compound, from food and environmental samples.[7][8]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (containing 1% acetic acid, optional)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium acetate (B1210297) (or other salts as per the specific QuEChERS method)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate.

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium acetate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and magnesium sulfate.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. This can be directly injected into the LC-MS/MS system or further diluted if necessary.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound.[9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

Typical LC-MS/MS Conditions:

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Ionization Mode: ESI positive

  • MS/MS Transitions:

    • Quantitation: m/z 242 -> 185[10]

    • Confirmation: m/z 242 -> 170[10]

Analysis:

  • Calibration Curve: Prepare a calibration curve by injecting the series of working standard solutions at different concentrations. Plot the peak area against the concentration. A linear regression is typically used.

  • Sample Analysis: Inject the prepared sample extracts into the LC-MS/MS system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Hierarchy of Reference Materials

G cluster_0 Metrological Traceability Primary_Standard Primary Standard (e.g., from a National Metrology Institute) CRM Certified Reference Material (CRM) (ISO 17034) Primary_Standard->CRM Calibration Working_Standard Working Standard (Prepared in-house) CRM->Working_Standard Calibration Sample_Analysis Routine Sample Analysis Working_Standard->Sample_Analysis Quantification

Caption: Traceability pyramid for analytical measurements.

Experimental Workflow for this compound Analysis

G cluster_workflow Analytical Workflow CRM Receive & Store Neat CRM Stock_Solution Prepare Stock Solution (e.g., 1000 µg/mL) CRM->Stock_Solution Working_Standards Prepare Working Standards (Serial Dilution) Stock_Solution->Working_Standards LC_MSMS LC-MS/MS Analysis Working_Standards->LC_MSMS Calibration Curve Sample_Prep Sample Preparation (e.g., QuEChERS) Sample_Prep->LC_MSMS Inject Extract Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols for Methiocarb Sulfoxide Sample Preparation in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and cleanup of methiocarb (B1676386) sulfoxide (B87167) and its related compounds (methiocarb and methiocarb sulfone) from various complex matrices. The protocols are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Methiocarb and its Metabolites in Fruits and Vegetables

This protocol is applicable for the determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in high-water-content produce such as bananas.[1][2][3][4][5][6]

Experimental Protocol: QuEChERS Method

1. Sample Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[7] For dry samples, they must be wetted prior to extraction.

2. Extraction:

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture. The choice of sorbent depends on the matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Pigmented Samples (e.g., spinach): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB).

    • High-Fat Samples (e.g., avocado): 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • The supernatant is the final extract.

  • Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. Acidification with formic acid may improve peak shape.

Quantitative Data
AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
This compound Banana0.192.01.8[1][2][4]
MethiocarbBanana0.195.21.9[1][2][4]
Methiocarb SulfoneBanana0.184.03.9[1][2][4]

Experimental Workflow

QuEChERS_Workflow_Fruit_Veg cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 10g Homogenized Sample add_acn Add 10mL Acetonitrile sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant Acetonitrile Layer add_dspe Add to dSPE Tube supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract to Vial centrifuge2->final_extract Cleaned Extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS workflow for fruit and vegetable samples.

Analysis of Methiocarb and its Metabolites in Animal Products

This protocol is suitable for the determination of methiocarb and its metabolites in various livestock products, including chicken, pork, beef, eggs, and milk.[5][9]

Experimental Protocol: Modified QuEChERS

1. Sample Preparation:

  • Homogenize the animal product sample.

  • Weigh an appropriate amount of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add acetonitrile and extraction salts.

  • Shake vigorously to ensure proper extraction of the analytes.

  • Centrifuge to separate the organic layer.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile extract to a dSPE tube. For fatty matrices, a combination of PSA and C18 sorbents is often used to remove lipids and other interferences.

  • Vortex and centrifuge to obtain the final cleaned extract.

4. Analysis:

  • The final extract is ready for analysis by LC-MS/MS.

Quantitative Data
AnalyteMatrixFortification Levels (µg/kg)Recovery Range (%)RSD (%)Reference
Methiocarb & MetabolitesChicken, Pork, Beef, Egg, Milk1, 2, and 10 times the LOQ76.4 - 118.0≤ 10.0

Note: The limit of quantification (LOQ) was reported as 0.005 mg/kg for all tested analytes in these matrices.

Analysis of Methiocarb and its Metabolites in Soil

This protocol details a method for the extraction and cleanup of methiocarb and its metabolites from soil samples.[3][10][11]

Experimental Protocol: Solvent Extraction and SPE Cleanup

1. Extraction:

  • Weigh 25 g of soil into a flask.

  • Add 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • Shake for 30 minutes using a wrist-action shaker.[11]

  • Filter the extract.

2. Liquid-Liquid Partitioning & SPE Cleanup:

  • The filtrate undergoes a liquid-liquid partitioning step.

  • The extract is then concentrated and loaded onto a conditioned Solid-Phase Extraction (SPE) cartridge (e.g., Florisil).

  • The cartridge is washed, and the analytes are eluted.

3. Final Extract Preparation:

  • The eluate is evaporated to dryness and reconstituted in methanol (B129727) for LC-MS/MS analysis.[3]

Quantitative Data
AnalyteMatrixFortification Level (ppb)Mean Recovery (%)RSD (%)Reference
MethiocarbSandy Loam Soil1 and 10Meets 70-120%≤20%[11]
This compound Sandy Loam Soil1 and 10Meets 70-120%≤20%[11]
Methiocarb SulfoneSandy Loam Soil1 and 10Meets 70-120%≤20%[11]

Experimental Workflow

SPE_Workflow_Soil cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 25g Soil Sample add_solvent Add Acetone & Water sample->add_solvent shake Shake (30 min) add_solvent->shake filter Filter shake->filter partition Liquid-Liquid Partition filter->partition Filtrate concentrate Concentrate Extract partition->concentrate load_spe Load onto SPE Cartridge concentrate->load_spe elute Elute Analytes load_spe->elute evap_recon Evaporate & Reconstitute elute->evap_recon Eluate lcms LC-MS/MS Analysis evap_recon->lcms

Caption: Soil sample preparation workflow using SPE.

LC-MS/MS Analysis Parameters

The following table provides typical LC-MS/MS parameters for the analysis of this compound and related compounds.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 242.1
Product Ions (m/z) 185, 170, 122.2
Collision Energy (V) Varies by instrument, typically 21-32

Note: These parameters should be optimized for the specific instrument being used.[1][12]

Chemical Transformation Pathway

The relationship between methiocarb and its primary metabolites, this compound and methiocarb sulfone, is a simple oxidation pathway.

Methiocarb_Metabolism Methiocarb Methiocarb Sulfoxide This compound Methiocarb->Sulfoxide Oxidation Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation

Caption: Oxidation pathway of methiocarb.

References

Application Notes and Protocols: Methiocarb Sulfoxide as a Biomarker of Methiocarb Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386) is a carbamate (B1207046) pesticide that has been used as an insecticide, molluscicide, and bird repellent.[1][2] Exposure to methiocarb, an acetylcholinesterase inhibitor, can lead to neurotoxicity.[2][3] Monitoring human exposure to methiocarb is crucial for assessing potential health risks. Methiocarb is metabolized in the body, and its metabolites can be used as biomarkers of exposure. A primary metabolite is methiocarb sulfoxide (B87167), formed through the oxidation of the parent compound.[1][4] This document provides detailed application notes and protocols for the use of methiocarb sulfoxide as a biomarker of methiocarb exposure, including its metabolism, analytical methods for its detection, and interpretation of findings.

Metabolism of Methiocarb to this compound

In humans, methiocarb is biotransformed in the liver primarily through sulfoxidation to form this compound.[1][4] This reaction is catalyzed by flavin-containing monooxygenase isoform 1 (FMO1) and cytochrome P450 isoforms CYP2C19 and CYP1A2.[4][5] this compound can be further oxidized to methiocarb sulfone.[4][5] Additionally, methiocarb and its oxidized metabolites can be hydrolyzed to their respective phenolic derivatives. Methiocarb is rapidly absorbed and extensively metabolized, with its metabolites being eliminated mainly through urine within 72 hours.[6]

Metabolic Pathway of Methiocarb

Methiocarb_Metabolism cluster_enzymes Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Methiocarb_Phenol Methiocarb Phenol Methiocarb->Methiocarb_Phenol Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Methiocarb_Sulfoxide_Phenol This compound Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Methiocarb_Sulfone_Phenol Methiocarb Sulfone Phenol Methiocarb_Sulfone->Methiocarb_Sulfone_Phenol Enzyme1 FMO1, CYP2C19, CYP1A2 (Sulfoxidation) Enzyme2 Oxidation Enzyme3 Hydrolysis Enzyme4 Hydrolysis Enzyme5 Hydrolysis

Caption: Metabolic pathway of methiocarb in humans.

Quantitative Data

Currently, there is a limited amount of published data on the specific concentrations of this compound in human biological samples following occupational or environmental exposure. The available quantitative data primarily comes from residue analysis in food products. The following table summarizes recovery and limit of quantification data from a study on bananas, which can serve as a reference for analytical method development.

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
This compound Banana0.192.01.80.05
Methiocarb Banana0.195.21.90.05
Methiocarb Sulfone Banana0.184.03.90.05

Data from a study on the determination of methiocarb and its degradation products in bananas.

Experimental Protocols

The following protocols are representative methods for the analysis of this compound in human urine and blood, based on established techniques for pesticide residue analysis.

Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.

  • Immediately after collection, freeze samples at -20°C or lower to prevent degradation of the analyte.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Take a 5 mL aliquot of the supernatant.

  • Add an internal standard (e.g., isotope-labeled this compound).

  • Perform enzymatic deconjugation if conjugated metabolites are of interest.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analyte with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

4. Quantification:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Urine Analysis

Urine_Analysis_Workflow cluster_prep Preparation Steps Start Urine Sample Collection Storage Storage at -20°C Start->Storage Thaw Thaw and Centrifuge Storage->Thaw Preparation Sample Preparation SPE Solid-Phase Extraction (SPE) Analysis LC-MS/MS Analysis SPE->Analysis Quantification Quantification Analysis->Quantification End Report Results Quantification->End Aliquot Aliquot and Add Internal Standard Thaw->Aliquot Deconjugation Enzymatic Deconjugation (Optional) Aliquot->Deconjugation Deconjugation->SPE

Caption: Workflow for this compound analysis in urine.

Protocol 2: Analysis of this compound in Human Blood using QuEChERS and LC-MS/MS

This protocol outlines a method using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for the analysis of this compound in human blood samples.

1. Sample Collection and Storage:

  • Collect whole blood, plasma, or serum in appropriate collection tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).

  • Process the blood to obtain plasma or serum as required.

  • Store samples at -80°C until analysis.

2. Sample Preparation (QuEChERS Extraction):

  • Thaw blood/plasma/serum samples at room temperature.

  • To 1 mL of the sample, add an internal standard.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex immediately for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Take the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • The LC-MS/MS parameters can be the same as described in Protocol 1.

4. Quantification:

  • Quantification is performed as described in Protocol 1.

QuEChERS Workflow for Blood Analysis

QuEChERS_Workflow cluster_extraction Extraction Steps Start Blood Sample Collection Storage Storage at -80°C Start->Storage Thaw Thaw and Add Internal Standard Storage->Thaw Extraction QuEChERS Extraction Cleanup Dispersive SPE (d-SPE) Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis End Report Results Analysis->End Add_Solvent Add Acetonitrile Thaw->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Centrifuge1 Vortex and Centrifuge Add_Salts->Centrifuge1 Centrifuge1->Cleanup

Caption: QuEChERS workflow for blood analysis.

Discussion and Interpretation

The presence of this compound in human biological samples is a clear indicator of exposure to methiocarb. Due to the rapid metabolism and excretion of methiocarb, the detection of its sulfoxide metabolite in urine or blood provides a recent exposure profile.

Considerations for Interpretation:

  • Toxicokinetics: While specific human toxicokinetic data is limited, animal studies suggest rapid absorption and elimination. The half-life of methiocarb in soil is approximately 1.5 days, while this compound has a half-life of 6 days.[1] The timing of sample collection relative to the exposure event is critical for accurate assessment.

  • Toxicity of Metabolite: It is important to note that this compound itself may exhibit toxicity, in some cases greater than the parent compound.[7] Therefore, its presence is of direct toxicological relevance.

  • Lack of Reference Ranges: There are currently no established reference ranges for this compound in the general population or for occupationally exposed individuals. Future research is needed to establish these values to aid in the interpretation of biomonitoring data.

Conclusion

This compound is a viable and specific biomarker for assessing human exposure to methiocarb. The analytical methods outlined, based on LC-MS/MS and QuEChERS, provide the necessary sensitivity and selectivity for its detection in biological matrices. Further research is required to establish human toxicokinetic profiles and reference ranges to enhance the utility of this compound in risk assessment and regulatory toxicology.

References

Application of Methiocarb Sulfoxide in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, has been utilized as an insecticide, molluscicide, and bird repellent.[1][2] Its application in agricultural and home garden settings has led to its presence in various environmental compartments.[3] Methiocarb undergoes transformation in the environment, with methiocarb sulfoxide (B87167) being one of its primary and more toxic metabolites.[2][4][5][6] Consequently, the environmental monitoring of methiocarb must include the detection and quantification of methiocarb sulfoxide to accurately assess environmental contamination and toxicological risks. This compound is recognized as a significant transformation product in soil, water, and plants.[1][4][5] This document provides detailed application notes and protocols for the environmental monitoring of this compound.

Environmental Fate and Significance

Methiocarb degrades in the environment through processes like hydrolysis and oxidation.[4] Oxidation of methiocarb leads to the formation of this compound and subsequently methiocarb sulfone.[2] this compound is a major metabolite in plants and soil.[1] Studies have shown that this compound can be more toxic than its parent compound to some non-target species, highlighting the importance of its inclusion in environmental risk assessments.[4][6]

The mobility of methiocarb in soil is generally low due to strong sorption; however, its primary metabolite, this compound, is significantly more mobile and, therefore, more likely to leach into groundwater.[4] The environmental persistence of methiocarb and its metabolites is influenced by factors such as pH, soil type, and sunlight exposure.[1][4][7]

Data Presentation

Table 1: Environmental Half-life of Methiocarb and this compound
CompoundMatrixConditionHalf-lifeReference
MethiocarbSoilAerobic1.5 days[1]
This compoundSoilAerobic6 days[1]
MethiocarbWater (pH 7)-~28 days[1]
MethiocarbWaterPhotodegradation (net)53 days[4]
Table 2: Analytical Detection of this compound in Environmental Samples
Analytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
LC-MS/MSWater0.1 µg/L (ppb)0.02 µg/L (ppb)[8][9]
LC-MS/MSSoil1 µg/kg (ppb)~0.2 µg/kg (ppb)[10]
HPLC with Post-Column DerivatizationWaterNot specifiedNot specified[3][11]
LC-PADBanana0.1 mg/kg (for recovery studies)Not specified[12]

Experimental Protocols

Protocol 1: Determination of this compound in Water by LC-MS/MS

This protocol is based on the methodologies described in EPA environmental chemistry methods.[8][9]

1. Scope: This method is for the quantitative determination of methiocarb, this compound, and methiocarb sulfone in water samples.

2. Principle: Target compounds are extracted from water samples using liquid-liquid partition. The concentrated extract is then analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

3. Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

  • Methiocarb, this compound, and Methiocarb sulfone analytical standards

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

4. Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • Analytical column: Agilent Zorbax® SB-CN (4.6 x 75 mm, 3.5-µm) or equivalent[9]

5. Sample Preparation (Extraction):

  • Collect water samples in appropriate containers and store them refrigerated.

  • For extraction, take a known volume of the water sample (e.g., 100 mL).

  • Perform a liquid-liquid partition using a suitable solvent like dichloromethane (B109758) or a supported liquid extraction.

  • Evaporate the solvent extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for LC-MS/MS analysis.[8]

6. LC-MS/MS Analysis:

  • Mobile Phase: A gradient of (A) water with 0.05% formic acid and (B) methanol or acetonitrile with 0.05% formic acid.[9]

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

    • This compound: Quantitation transition m/z 242 -> 185; Confirmation transition m/z 242 -> 170.[8]

7. Quality Control:

  • Analyze a method blank, a laboratory fortified blank, and a matrix spike with each batch of samples.

  • Mean recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤20%.[9]

Protocol 2: Determination of this compound in Soil by LC-MS/MS

This protocol is adapted from the EPA environmental chemistry method for soil analysis.[10]

1. Scope: This method is for the quantitative determination of methiocarb, this compound, and methiocarb sulfone in soil.

2. Principle: The target analytes are extracted from soil samples with an organic solvent, followed by cleanup using solid-phase extraction (SPE). The final extract is analyzed by LC-MS/MS.

3. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

  • Methiocarb, this compound, and Methiocarb sulfone analytical standards

  • SPE cartridges for cleanup

4. Instrumentation:

  • LC-MS/MS system as described in Protocol 1.

5. Sample Preparation (Extraction and Cleanup):

  • Homogenize the soil sample.

  • Weigh a representative portion of the soil (e.g., 10 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., acetonitrile) and shake vigorously.

  • Centrifuge the sample and collect the supernatant.

  • Perform a liquid-liquid partition and/or SPE cleanup to remove interfering matrix components.[10]

  • Evaporate the cleaned extract to dryness and reconstitute in a known volume of methanol for analysis.[10]

6. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those described in Protocol 1 for water analysis.

7. Quality Control:

  • Similar quality control measures as in Protocol 1 should be implemented.

Visualizations

Environmental_Fate_of_Methiocarb Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Phenols) Methiocarb->Hydrolysis_Products Hydrolysis Methiocarb_Sulfone Methiocarb Sulfone Methiocarb_Sulfoxide->Methiocarb_Sulfone Oxidation Methiocarb_Sulfoxide->Hydrolysis_Products Hydrolysis CO2 CO2 Hydrolysis_Products->CO2 Mineralization

Caption: Environmental degradation pathway of methiocarb.

Analytical_Workflow_Water cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection Extraction 2. Liquid-Liquid Extraction Sample_Collection->Extraction Concentration 3. Solvent Evaporation Extraction->Concentration Reconstitution 4. Reconstitution in Methanol Concentration->Reconstitution LC_MSMS 5. LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification 6. Quantification LC_MSMS->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: Workflow for analyzing this compound in water.

Analytical_Workflow_Soil cluster_sample_prep_soil Sample Preparation cluster_analysis_soil Analysis cluster_data_soil Data Processing Sample_Collection_Soil 1. Soil Sample Collection & Homogenization Extraction_Soil 2. Solvent Extraction Sample_Collection_Soil->Extraction_Soil Cleanup_Soil 3. SPE Cleanup Extraction_Soil->Cleanup_Soil Concentration_Soil 4. Solvent Evaporation Cleanup_Soil->Concentration_Soil Reconstitution_Soil 5. Reconstitution in Methanol Concentration_Soil->Reconstitution_Soil LC_MSMS_Soil 6. LC-MS/MS Analysis Reconstitution_Soil->LC_MSMS_Soil Quantification_Soil 7. Quantification LC_MSMS_Soil->Quantification_Soil Reporting_Soil 8. Reporting Quantification_Soil->Reporting_Soil

Caption: Workflow for analyzing this compound in soil.

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the identification and confirmation of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb, using High-Resolution Mass Spectrometry (HRMS). The protocol leverages the high mass accuracy and resolving power of Orbitrap-based mass spectrometry coupled with liquid chromatography (LC) to provide unambiguous identification, crucial for food safety, environmental monitoring, and toxicology research. Detailed experimental parameters, sample preparation, and data analysis workflows are provided to guide researchers in achieving high-confidence results.

Introduction

Methiocarb is a widely used carbamate insecticide, acaricide, and molluscicide. Its metabolite, methiocarb sulfoxide, is of significant interest due to its potential toxicity and persistence in various matrices. Accurate and sensitive detection of this metabolite is paramount for regulatory compliance and risk assessment. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry by providing exact mass measurements, which allows for the determination of elemental composition and reduces the likelihood of false positives from isobaric interferences.[1] This note provides a comprehensive protocol for the identification of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from complex matrices such as fruits and vegetables.[2]

Materials:

  • Homogenized sample (10-15 g)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium Citrate salts for buffering

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • 50 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing MgSO₄ and primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-HRMS analysis.[1]

Liquid Chromatography (LC)

System: Vanquish UHPLC system or equivalent.[1] Column: Acclaim RSLC C18, 2.2 µm, 2.1x100mm, or equivalent.[3] Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4] Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4] Gradient:

Time (min) %B
0.0 5
1.0 5
8.0 98
10.0 98
10.1 5
12.0 5
Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

High-Resolution Mass Spectrometry (HRMS)

System: Orbitrap-based mass spectrometer (e.g., Orbitrap Exploris™, Q Exactive™ series).[1][5][6] Ionization Mode: Heated Electrospray Ionization (HESI), Positive Full Scan (MS1) Parameters:

  • Resolution: 60,000 - 120,000 FWHM

  • Scan Range: m/z 100-500

  • AGC Target: 1e6

  • Maximum Injection Time: 50 ms

Data-Dependent MS/MS (dd-MS2) Parameters:

  • Resolution: 15,000 - 30,000 FWHM

  • Isolation Window: m/z 1.2

  • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

  • AGC Target: 1e5

  • Maximum Injection Time: 22 ms

  • Inclusion List: Precursor ion for this compound (m/z 242.0845).[3][4]

Data Presentation

Confident identification of this compound relies on accurate mass measurement of the precursor ion and its characteristic fragment ions. The high resolving power of the Orbitrap analyzer allows for the determination of elemental composition with high confidence.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₁₁H₁₅NO₃S[3][4]
Neutral Mass (Da) 241.0773[4]
Precursor Ion (Adduct) [M+H]⁺[3][4]
Calculated m/z 242.0845[3][4]
Mass Accuracy (ppm) < 5 ppm[1]

Table 2: Key Fragment Ions for this compound Identification from dd-MS2

Fragment IonCalculated m/zElemental CompositionDescriptionSource
Quantitation Ion 185.0622C₈H₁₁O₂SLoss of methyl isocyanate (CH₃NCO)[3][7][8]
Confirmation Ion 170.0396C₈H₁₀O₂SFurther fragmentation[4][7]
Additional Fragment 122.0726C₈H₁₀OFurther fragmentation[4]

Note: The quantitation and confirmation ions are consistent with those used in tandem quadrupole methods, but are measured here with high mass accuracy.

Visualizations

The following diagrams illustrate the logical workflow for the identification of this compound using LC-HRMS.

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis & Identification Sample Sample Matrix (e.g., Fruit, Vegetable) QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS Extract Final Extract in ACN QuEChERS->Extract LC LC Separation (C18 Column) Extract->LC MS HRMS Detection (Orbitrap) LC->MS MS1 Full Scan (MS1) Precursor Ion Search (m/z 242.0845) MS->MS1 MS2 dd-MS2 Fragmentation MS1->MS2 Trigger Mass_Accuracy Mass Accuracy Check (< 5 ppm error) MS2->Mass_Accuracy Elemental_Comp Elemental Composition (C11H15NO3S) Mass_Accuracy->Elemental_Comp Frag_Match Fragment Ion Matching (m/z 185.0622, 170.0396) Elemental_Comp->Frag_Match Confirmation Confident Identification Frag_Match->Confirmation

Caption: Experimental workflow for this compound identification.

Methiocarb_Sulfoxide This compound [M+H]+ = m/z 242.0845 Loss_CH3NCO Neutral Loss of CH3NCO (57.0214 Da) Methiocarb_Sulfoxide->Loss_CH3NCO Fragment_185 Fragment Ion m/z 185.0622 Loss_CH3NCO->Fragment_185 Further_Frag Further Fragmentation Fragment_185->Further_Frag Fragment_170 Fragment Ion m/z 170.0396 Further_Frag->Fragment_170

References

Application Note: Chiral Separation of Methiocarb Sulfoxide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation of methiocarb (B1676386) sulfoxide (B87167) enantiomers using High-Performance Liquid Chromatography (HPLC). Methiocarb, a carbamate (B1207046) pesticide, is metabolized in biological systems to form methiocarb sulfoxide, a chiral metabolite. The enantiomers of this compound have been shown to exhibit significantly different biological activities, particularly in their inhibition of acetylcholinesterase. Therefore, a reliable and robust method for their separation and quantification is crucial for toxicological studies, environmental monitoring, and drug development. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline separation of the (+) and (-) enantiomers of this compound.

Introduction

Methiocarb is a widely used N-methylcarbamate insecticide, molluscicide, and acaricide. Its metabolic pathway often involves the oxidation of the thioether group to form this compound. This oxidation introduces a chiral center at the sulfur atom, resulting in the formation of two enantiomers. Research has demonstrated that the biological activity of these enantiomers can differ significantly. For instance, a tenfold difference in the bimolecular rate constants for the inhibition of acetylcholinesterase has been observed between the two sulfoxide enantiomers.[1] This enantioselectivity in biological action underscores the importance of developing analytical methods capable of separating and quantifying the individual enantiomers of this compound. Such methods are essential for accurate risk assessment, understanding metabolic pathways, and for the development of more selective and effective pesticides.

This application note details a chiral HPLC method adapted from methodologies used for the stereoselective analysis of methiocarb metabolites. The protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds.

Experimental Protocols

Instrumentation and Materials

1.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

1.2. Chiral Stationary Phase:

  • A polysaccharide-based chiral stationary phase (CSP) is recommended. Based on the successful separation of similar sulfoxide compounds, a column such as the Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.

1.3. Reagents and Standards:

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (isopropanol, IPA)

  • HPLC-grade ethanol (B145695) (optional, for mobile phase optimization)

  • Racemic this compound analytical standard

  • Enantiomerically enriched standards of (+)-methiocarb sulfoxide and (-)-methiocarb sulfoxide (if available, for peak identification)

Chromatographic Conditions

The following conditions have been established as a starting point for the chiral separation of this compound enantiomers. Optimization may be required depending on the specific column and system used.

Table 1: HPLC Method Parameters for Chiral Separation of this compound Enantiomers

ParameterRecommended Condition
Column Chiralpak AD (or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed for elution)
Standard and Sample Preparation

3.1. Standard Preparation:

  • Prepare a stock solution of racemic this compound in 2-propanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.

3.2. Sample Preparation (from biological matrix):

  • Sample preparation will vary depending on the matrix (e.g., microsomal incubation, plasma, tissue homogenate). A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is typically required to isolate the analyte and remove interfering substances.

  • Example LLE Protocol:

    • To 1 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL) and inject into the HPLC system.

Data Presentation

The following table summarizes the expected chromatographic results based on the described method. Actual retention times and resolution may vary.

Table 2: Expected Chromatographic Data

AnalyteExpected Retention Time (min)Resolution (Rs)
(+)-Methiocarb Sulfoxide ~ 12.5\multirow{2}{*}{> 1.5}
(-)-Methiocarb Sulfoxide ~ 15.0

Note: The elution order of the enantiomers should be confirmed with enantiomerically pure standards if available.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers from a biological sample.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Microsomal Incubate) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto Chiral HPLC Column Reconstitution->Injection Separation Isocratic Elution (n-Hexane/IPA) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Reporting Reporting of Enantiomer Concentrations Integration->Reporting

Caption: Workflow for the chiral analysis of this compound.

Signaling Pathway (Conceptual)

The following diagram illustrates the metabolic activation of methiocarb and the differential biological effect of the resulting sulfoxide enantiomers.

G Methiocarb Methiocarb (Prochiral Pesticide) Metabolism Metabolism (e.g., by FMO, CYP450) Methiocarb->Metabolism PlusEnantiomer (+)-Methiocarb Sulfoxide Metabolism->PlusEnantiomer MinusEnantiomer (-)-Methiocarb Sulfoxide Metabolism->MinusEnantiomer AChE Acetylcholinesterase (AChE) PlusEnantiomer->AChE interacts with MinusEnantiomer->AChE interacts with Inhibition_Plus Weak Inhibition AChE->Inhibition_Plus Inhibition_Minus Strong Inhibition AChE->Inhibition_Minus

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its primary metabolite, methiocarb sulfoxide (B87167), are potent neurotoxicants. Their principal mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in cholinergic toxicity.[1][2][3] Beyond direct cholinesterase inhibition, exposure to carbamates can also induce a cascade of secondary neurotoxic effects, including oxidative stress and apoptosis (programmed cell death).[4][5][6]

These application notes provide a comprehensive overview of in vitro assays to assess the neurotoxicity of methiocarb sulfoxide, focusing on key mechanisms of action. Detailed protocols for these assays are provided to enable researchers to evaluate the neurotoxic potential of this compound in a laboratory setting.

Key Neurotoxic Mechanisms of this compound

The primary neurotoxic effects of this compound and other carbamates can be categorized into three main areas:

  • Cholinesterase Inhibition: As a carbamate, this compound reversibly inhibits acetylcholinesterase by carbamylating the active site of the enzyme.[3][7] This leads to an overstimulation of cholinergic receptors, disrupting normal neurotransmission.[1]

  • Oxidative Stress: The overstimulation of cholinergic receptors can lead to excessive neuronal activity, which in turn can increase the production of reactive oxygen species (ROS).[4][8] An imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[4] Carbamates have been shown to affect the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1][5][6]

  • Apoptosis: Prolonged or high levels of oxidative stress and cellular damage can trigger programmed cell death, or apoptosis.[4] This is a controlled process of cell dismantling that involves the activation of a cascade of enzymes called caspases.[9]

In Vitro Assays for Neurotoxicity Assessment

A battery of in vitro assays is recommended to comprehensively evaluate the neurotoxic potential of this compound. These assays target different aspects of its mechanism of action.

Cholinesterase Activity Assay

This assay directly measures the inhibitory effect of this compound on acetylcholinesterase activity. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.[10][11][12]

Cell Viability and Cytotoxicity Assays

These assays provide a general assessment of the toxic effect of this compound on neuronal cells.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]

  • LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.[16][17][18]

Oxidative Stress Assay

This assay measures the generation of reactive oxygen species (ROS) within neuronal cells upon exposure to this compound. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for this purpose.[19][20][21]

Apoptosis Assay

This assay determines whether this compound induces programmed cell death. The measurement of caspase-3/7 activity is a key indicator of apoptosis.

Data Presentation

The following tables summarize the available quantitative data for the neurotoxicity of this compound. It is important to note that while the primary mechanism of cholinesterase inhibition is well-documented, specific IC50 values and other quantitative data for this compound in various neurotoxicity assays are not extensively available in the public domain. The provided protocols are intended to enable researchers to generate such data.

Table 1: Acetylcholinesterase Inhibition by this compound Enantiomers

CompoundInhibition Rate Constant (Ki) (µM⁻¹·min⁻¹)
Racemic this compound0.216
This compound (A) Enantiomer0.054
This compound (B) Enantiomer0.502

Table 2: Recommended In Vitro Assays and Endpoints for this compound Neurotoxicity

AssayPrincipleEndpointRecommended Cell Line
Cholinesterase Activity Enzymatic reaction with a colorimetric substrate% Inhibition, IC50Purified acetylcholinesterase
MTT Assay Reduction of MTT by mitochondrial dehydrogenases% Cell Viability, IC50SH-SY5Y, PC12, primary neurons
LDH Assay Measurement of LDH released from damaged cells% Cytotoxicity, IC50SH-SY5Y, PC12, primary neurons
ROS Assay (DCFH-DA) Oxidation of DCFH-DA to a fluorescent compound by ROSFold increase in fluorescenceSH-SY5Y, PC12, primary neurons
Caspase-3/7 Assay Cleavage of a specific substrate by active caspase-3/7Fold increase in luminescence/fluorescenceSH-SY5Y, PC12, primary neurons

Experimental Protocols

Note on Sample Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[3][20] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3] A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • ATCI solution: Prepare a fresh solution of ATCI in deionized water.

    • DTNB solution: Prepare a solution of DTNB in phosphate buffer.

    • This compound solutions: Prepare a series of dilutions of this compound in phosphate buffer from a stock solution in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer, DTNB solution, and ATCI solution.

    • Control (100% activity): Phosphate buffer, AChE solution, DTNB solution, and vehicle (DMSO).

    • Test Sample: Phosphate buffer, AChE solution, DTNB solution, and this compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes, taking readings every minute.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

Protocol 2: MTT Cell Viability Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known neurotoxicant).

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value.

Protocol 3: LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a detergent). Determine the IC50 value.

Protocol 4: Reactive Oxygen Species (ROS) Assay (DCFH-DA)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • DCFH-DA solution

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Wash the cells with warm HBSS or PBS. Load the cells with DCFH-DA solution (typically 10-20 µM in HBSS/PBS) and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm HBSS/PBS to remove excess dye.

  • Treatment: Add fresh medium or HBSS/PBS containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm over a time course (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the fold increase in fluorescence intensity for each treatment group compared to the vehicle control.

Protocol 5: Caspase-3/7 Activity Assay

Principle: This assay utilizes a specific substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the activity of these executioner caspases.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • Caspase-3/7 assay kit (commercially available, e.g., Caspase-Glo® 3/7)

  • 96-well white or black cell culture plate (depending on the assay kit)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a desired period (e.g., 6, 12, or 24 hours). Include appropriate controls.

  • Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 30-60 minutes).

  • Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity for each treatment group compared to the vehicle control.

Signaling Pathways and Visualization

The neurotoxicity of this compound involves a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Excess_ACh Excess ACh Methiocarb_Sulfoxide This compound Methiocarb_Sulfoxide->AChE Inhibition Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation

Caption: Cholinesterase inhibition by this compound.

Oxidative_Stress_Pathway Methiocarb_Sulfoxide This compound AChE_Inhibition AChE Inhibition Methiocarb_Sulfoxide->AChE_Inhibition Excess_ACh Excess Acetylcholine AChE_Inhibition->Excess_ACh Receptor_Overstimulation Cholinergic Receptor Overstimulation Excess_ACh->Receptor_Overstimulation Calcium_Influx Increased Intracellular Ca²⁺ Receptor_Overstimulation->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage

Caption: Induction of oxidative stress by this compound.

Apoptosis_Pathway Oxidative_Stress Oxidative Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_assays In Vitro Neurotoxicity Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (Concentration and Time-course) start->treatment cholinesterase Cholinesterase Activity Assay treatment->cholinesterase viability Cell Viability Assays (MTT, LDH) treatment->viability ros Oxidative Stress (ROS Assay) treatment->ros apoptosis Apoptosis Assay (Caspase-3/7) treatment->apoptosis data_analysis Data Analysis (% Inhibition, % Viability, Fold Change) cholinesterase->data_analysis viability->data_analysis ros->data_analysis apoptosis->data_analysis ic50 IC50 / EC50 Determination data_analysis->ic50 conclusion Conclusion: Neurotoxicity Profile ic50->conclusion

References

Troubleshooting & Optimization

Overcoming matrix effects in methiocarb sulfoxide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of methiocarb (B1676386) sulfoxide (B87167). The focus is on identifying and overcoming matrix effects that can compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This phenomenon, which is particularly prevalent in electrospray ionization (ESI), can lead to either signal suppression (decreased response) or signal enhancement (increased response) compared to a pure standard.[1][2] These effects can severely impact the accuracy, precision, and sensitivity of quantitative analysis.[4]

Q2: Why is methiocarb sulfoxide analysis susceptible to matrix effects?

A2: this compound is a primary metabolite of the pesticide methiocarb and is often analyzed in complex biological or environmental samples like fruits, vegetables, or soil.[5][6][7][8] These matrices contain a high concentration of endogenous components (e.g., pigments, lipids, sugars) that can be co-extracted with the analyte. When these co-extractives elute from the LC column at the same time as this compound, they compete for ionization in the MS source, often leading to significant signal suppression.[9][10]

Q3: What are the primary strategies to mitigate or compensate for matrix effects?

A3: There are several established strategies to combat matrix effects:

  • Advanced Sample Cleanup: Employing more effective sample preparation techniques like Solid Phase Extraction (SPE) or optimizing QuEChERS cleanup steps helps to remove interfering matrix components before analysis.[1][11][12]

  • Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient) to separate the analyte from co-eluting matrix components is a critical step.[1][4]

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[4][13] This approach is only feasible if the instrument has sufficient sensitivity to detect the diluted analyte.[4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the identical sample preparation process.[1][12] This method helps to compensate for signal suppression or enhancement by ensuring standards and samples are affected similarly.[12]

  • Use of Internal Standards: Isotope-labeled internal standards are considered the gold standard for correcting matrix effects, as they co-elute and experience similar ionization effects as the analyte.[4][12]

Troubleshooting Guide

Q4: I'm observing significant and inconsistent signal suppression for this compound. What are the likely causes and how can I resolve this?

A4: Significant signal suppression is a common challenge. The following workflow can help you diagnose and address the issue.

G A Start: Significant Signal Suppression Observed B Analyze Blank Matrix Extract: Is there a high background signal at the analyte's retention time? A->B C YES: Co-elution of Interferences B->C Yes D NO: General Matrix Effect B->D No E Optimize LC Gradient: Increase separation between analyte and interferences. C->E F Improve Sample Cleanup: Use more selective SPE sorbents (e.g., GCB for pigments). C->F G Dilute Final Extract: Perform a dilution series (e.g., 5x, 10x, 20x). Check if signal becomes more stable. D->G H Implement Matrix-Matched Calibration: Compensates for remaining, consistent suppression. E->H F->H G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for signal suppression.

  • Step 1: Diagnose the Problem: First, determine if the suppression is caused by a specific co-eluting interference or a general high level of matrix components. Injecting an extract of a blank matrix can reveal large interfering peaks around the retention time of this compound.[10]

  • Step 2: Improve Separation: If co-elution is the issue, adjust your LC gradient to better separate the analyte from the interfering peaks.[1]

  • Step 3: Enhance Sample Cleanup: If the matrix is complex (e.g., high in pigments or lipids), the initial cleanup may be insufficient. The QuEChERS method can be enhanced by using different dispersive SPE (d-SPE) sorbents, such as graphitized carbon black (GCB) to remove pigments.[12][14] For very "dirty" matrices, switching to a more selective Solid Phase Extraction (SPE) protocol may be necessary.[11]

  • Step 4: Dilute and Re-analyze: Diluting the final extract is a simple and effective way to reduce the concentration of matrix components entering the MS source. While this reduces matrix effects, it also lowers the analyte concentration, requiring a sensitive instrument.

  • Step 5: Compensate with Calibration: After minimizing suppression, use matrix-matched standards for quantification. This ensures that any residual, consistent matrix effects are accounted for in the calibration, leading to more accurate results.[2][12]

Q5: My analyte recovery is low and variable. What steps should I take to improve it?

A5: Low and inconsistent recovery often points to issues in the sample preparation phase.

  • Verify Extraction Efficiency: Ensure the solvent (typically acetonitrile (B52724) for QuEChERS) and shaking/extraction time are adequate to fully extract this compound from the sample matrix.[15][16]

  • Check for Losses During Cleanup: The analyte may be unintentionally removed during the cleanup step. This can happen if the d-SPE sorbent (e.g., GCB) has an affinity for this compound. To test this, analyze an aliquot of the extract before and after the cleanup step to quantify the loss.

  • Assess Analyte Stability: While this compound is generally stable, related compounds like methiocarb sulfone can be unstable.[17] Ensure that sample processing conditions (pH, temperature) do not cause degradation.

  • Use an Internal Standard: Incorporating an internal standard early in the process can help differentiate between matrix effects and actual physical loss of the analyte during sample preparation.[18]

Q6: How do I choose between the QuEChERS method and Solid Phase Extraction (SPE) for my samples?

A6: The choice depends on matrix complexity, desired cleanliness of the extract, and throughput needs.

Caption: Logic for choosing a sample preparation method.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the preferred method for multi-residue analysis in many food and agricultural products.[5][6][19] It is fast, requires minimal solvent, and is effective for a wide range of pesticides and matrices. It is an ideal starting point for moderately complex samples like bananas or leafy vegetables.[5][7]

  • Solid Phase Extraction (SPE): SPE offers a more targeted and potentially more thorough cleanup than QuEChERS.[11][20] It is particularly useful for extremely complex or "dirty" matrices where the broad-spectrum QuEChERS approach may not provide a clean enough extract. While more time-consuming to develop, SPE can significantly reduce matrix effects and improve data quality.[11]

Experimental Protocols & Data

Protocol 1: Generic QuEChERS Sample Preparation

This protocol is based on the widely used AOAC and EN methods and is suitable for many fruit and vegetable matrices.[15][16]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. If the sample has low water content, add an appropriate amount of water first.[15][16] Shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture, commonly magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride, to induce phase separation.[15][16] Shake immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and potentially GCB to remove pigments).[14]

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge for 5 minutes.

  • Analysis: Collect the supernatant, dilute as needed with mobile phase, and inject it into the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Parameters

These parameters are a reliable starting point for the analysis of this compound.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm).[21][22]

  • Mobile Phase A: Water with 0.1% Formic Acid.[21]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[21]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[2][15]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Recommended MRM Transitions for this compound Data sourced from EPA analytical methods.[8][17][23]

Compound NamePrecursor Ion (m/z)Product Ion (m/z) (Quantitation)Product Ion (m/z) (Confirmation)
This compound242.1185.0170.1

Table 2: Example Analyte Recoveries in Banana using QuEChERS Data from a study on methiocarb and its metabolites in bananas.[5][7]

AnalyteMatrixFortification LevelAverage Recovery (%)RSD (%)
This compoundBanana0.1 mg/kg92.01.8
MethiocarbBanana0.1 mg/kg95.21.9
Methiocarb SulfoneBanana0.1 mg/kg84.03.9

References

Technical Support Center: Optimizing Methiocarb Sulfoxide Recovery with QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recovery of methiocarb (B1676386) sulfoxide (B87167) during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

Troubleshooting Guide

Low recovery of methiocarb sulfoxide is a common issue that can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to identifying and resolving potential problems in your QuEChERS workflow.

Problem: Low Recovery of this compound

Possible Cause 1: Suboptimal pH during Extraction

The stability and partitioning behavior of methiocarb and its metabolites can be pH-dependent. An inappropriate pH can lead to degradation or poor extraction efficiency.

  • Solution: Employ a buffered QuEChERS method. The citrate (B86180) buffering salts are commonly used to maintain a stable pH during extraction, which can be critical for base-sensitive pesticides.[1] For example, the EN 15662 method utilizes citrate buffering.

Possible Cause 2: Inappropriate Choice of d-SPE Sorbent

The selection of dispersive solid-phase extraction (d-SPE) sorbents is crucial for removing matrix interferences without significantly retaining the analyte of interest. This compound, being a more polar metabolite, might be susceptible to retention by certain sorbents.

  • Solution 1: Primary Secondary Amine (PSA) is effective in removing organic acids, polar pigments, and sugars.[2][3] However, if you suspect analyte loss with PSA, consider reducing the amount used or evaluating alternative sorbents.

  • Solution 2: For matrices with high fat content, such as some animal products, C18 sorbent is used to remove lipids.[4][5]

  • Solution 3: Graphitized Carbon Black (GCB) is used for removing pigments and sterols, but it should be used with caution as it can adsorb planar pesticides.[4][5] If low recovery persists in highly pigmented matrices, consider using a smaller amount of GCB or alternative cleanup strategies like adding toluene (B28343) to the extract before the d-SPE step to improve the recovery of planar compounds.[6]

Possible Cause 3: Matrix Effects

Matrix components co-extracted with the analytes can suppress or enhance the signal in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.[7][8][9][10]

  • Solution: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards.[2][11] This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples.

Possible Cause 4: Inadequate Hydration of the Sample

The original QuEChERS method was developed for samples with high water content (over 75%). For dry or low-moisture matrices, insufficient hydration can lead to poor extraction efficiency.[1]

  • Solution: For low-moisture samples, it is critical to add water to the sample before adding the extraction solvent.[1][11] The amount of water added should be sufficient to bring the total water content to a level that allows for effective partitioning of the analytes into the acetonitrile (B52724).

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for this compound using QuEChERS?

A1: With an optimized QuEChERS method, average recovery rates for this compound are generally high. For instance, in banana samples, average recoveries have been reported at 92.0% with a relative standard deviation (RSD) of 1.8%.[12][13] In various livestock products, recovery rates have been observed to be in the range of 76.4-118.0%.[2][3]

Q2: Which QuEChERS method (Original, AOAC, or EN) is best for this compound?

A2: While the original unbuffered method can be effective, the buffered methods, such as the AOAC 2007.01 and the EN 15662, are generally recommended to protect pH-sensitive compounds. The choice between the AOAC (using acetate (B1210297) buffering) and EN (using citrate buffering) methods may depend on the specific matrix and other target analytes in a multi-residue analysis. For base-sensitive compounds, a buffered system is advantageous.[1]

Q3: How can I minimize matrix effects when analyzing this compound?

A3: The most reliable method to counteract matrix effects is the use of matrix-matched calibration curves.[2][11] This approach helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components. Additionally, optimizing the d-SPE cleanup step to remove as many interfering compounds as possible without losing the analyte is crucial.

Q4: What d-SPE sorbents should I use for the cleanup of this compound extracts?

A4: A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water and Primary Secondary Amine (PSA) to remove organic acids, sugars, and other polar interferences is a standard choice.[2][3] For fatty matrices, the addition of C18 is recommended.[4][5] For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but with caution due to potential analyte loss.[4][5]

Q5: My sample matrix has a very low water content. How should I modify the QuEChERS protocol?

A5: For samples with low water content, it is essential to hydrate (B1144303) the sample before the extraction step.[1][11] Typically, a specific volume of water is added to the sample in the extraction tube and allowed to equilibrate before adding acetonitrile and the extraction salts. This ensures efficient partitioning of the pesticides into the organic solvent.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a selected study.

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundBanana0.192.01.8[12][13]
MethiocarbBanana0.195.21.9[12][13]
Methiocarb SulfoneBanana0.184.03.9[12][13]

Experimental Protocols

Modified QuEChERS Protocol for Methiocarb and its Metabolites in Bananas

This protocol is based on the methodology described by Plácido et al. (2012).[12][13]

1. Sample Preparation:

  • Homogenize 10 g of the banana sample.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method).
  • Shake vigorously for 1 minute.
  • Centrifuge at a specified speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes).

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 25 mg PSA).
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 rpm) for a set time (e.g., 2 minutes).

4. Final Extract Preparation:

  • Collect the supernatant.
  • The extract is now ready for analysis by LC-MS/MS or another suitable analytical instrument.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile & Shake Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Supernatant 5. Take Supernatant Aliquot Centrifuge1->Supernatant Acetonitrile Extract Add_dSPE 6. Add to d-SPE Tube Supernatant->Add_dSPE Vortex 7. Vortex Add_dSPE->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Final_Extract 9. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 10. LC-MS/MS Analysis Final_Extract->Analysis Methiocarb_Metabolism Methiocarb Methiocarb Sulfoxide This compound Methiocarb->Sulfoxide Oxidation Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation

References

Addressing instability of methiocarb sulfoxide in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methiocarb (B1676386) sulfoxide (B87167) analytical standards. The information provided aims to address the inherent instability of this compound and offer practical solutions for its handling and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of methiocarb sulfoxide.

Problem Possible Causes Recommended Solutions
Peak Tailing or Poor Peak Shape 1. On-column degradation: this compound is susceptible to degradation, especially at neutral to alkaline pH. The analytical column's stationary phase or residual basic sites can promote this degradation. 2. Secondary interactions: The sulfoxide group can interact with active sites on the column packing material. 3. Inappropriate solvent for sample dissolution: The sample solvent may be too strong or incompatible with the mobile phase, causing peak distortion.1. Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH and suppress the degradation of the analyte on the column. 2. Use a new or high-performance column: Employ a column with end-capping to minimize secondary interactions. If peak shape deteriorates over time, the column may be degrading and should be replaced. 3. Solvent Matching: Dissolve the analytical standard in a solvent that is similar in composition and strength to the initial mobile phase of your chromatographic gradient.
Inconsistent Results or Loss of Analyte 1. Degradation in stock or working solutions: this compound is unstable in solution, especially at room temperature and in neutral or alkaline conditions. 2. Adsorption to container surfaces: The analyte may adsorb to glass or plastic surfaces, leading to lower than expected concentrations. 3. Incomplete dissolution: The standard may not be fully dissolved, leading to inaccurate concentrations.1. Fresh Preparation & Proper Storage: Prepare stock and working solutions fresh daily. Store stock solutions in acetonitrile (B52724) at ≤ -10°C in amber vials to minimize degradation.[1] 2. Use of appropriate containers: Utilize silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. 3. Thorough Dissolution: Ensure complete dissolution by vortexing and sonicating the solution after preparation.
Presence of Unexpected Peaks in the Chromatogram 1. Degradation products: The additional peaks are likely degradation products of this compound, such as this compound phenol.[2] 2. Oxidation of methiocarb: If the starting material is methiocarb, it can oxidize to this compound.1. Confirm Peak Identity: Use a mass spectrometer to identify the unexpected peaks and confirm if they correspond to known degradation products. 2. Minimize Degradation: Follow the stabilization protocols outlined in this guide to minimize the formation of degradation products. 3. Use High-Purity Standard: Ensure the analytical standard is of high purity and has not degraded during storage.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis of the carbamate (B1207046) ester linkage, a reaction that is significantly accelerated under neutral to alkaline pH conditions. This hydrolysis leads to the formation of this compound phenol. The parent compound, methiocarb, degrades through oxidation to this compound and subsequent hydrolysis.[2][3]

Q2: What is the recommended solvent for preparing this compound analytical standards?

A2: Acetonitrile is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent and generally provides better stability for carbamate pesticides compared to protic solvents like methanol. For working solutions used in reversed-phase chromatography, it is advisable to match the solvent composition to the initial mobile phase conditions to ensure good peak shape.

Q3: How should I store my this compound analytical standards?

A3: Solid this compound standards should be stored in a refrigerator at 2-8°C. Stock solutions prepared in acetonitrile should be stored in a freezer at ≤ -10°C in amber vials to protect from light and minimize degradation. It is highly recommended to prepare working solutions fresh daily.

Q4: I am observing a gradual decrease in the peak area of my this compound standard during a long analytical run. What could be the cause?

A4: This is likely due to the instability of this compound in the autosampler. To mitigate this, use a cooled autosampler set to a low temperature (e.g., 4°C). If a cooled autosampler is not available, limit the number of samples in a single run and prepare fresh standards for subsequent runs.

Q5: Are there any additives I can use to improve the stability of my this compound standard solutions?

A5: While specific data on stabilization additives for this compound is limited, acidifying the standard solution with a small amount of a weak organic acid, such as 0.1% formic acid, can help to inhibit base-catalyzed hydrolysis. However, the compatibility of any additive with your analytical method, particularly with mass spectrometry, must be carefully evaluated.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Analytical Standard

This protocol outlines a general procedure to evaluate the stability of a this compound analytical standard in a specific solvent and at a defined temperature.

1. Objective: To determine the degradation rate of this compound under specified conditions.

2. Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system with a suitable detector (e.g., UV or MS)

  • Temperature-controlled chamber or water bath

  • Amber vials

3. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare stability samples: Aliquot the stock solution into several amber vials.

  • Initial analysis (T=0): Immediately analyze one of the freshly prepared samples to determine the initial concentration. This will serve as the baseline.

  • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C).

  • Time-point analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubation chamber and analyze its content using the same analytical method.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining against time to determine the degradation kinetics.

4. Data Presentation:

The results of the stability study should be summarized in a table as follows:

Time (hours) Concentration (µg/mL) % Remaining
0[Initial Concentration]100
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]

Visualizations

cluster_degradation This compound Degradation Pathway Methiocarb Methiocarb Methiocarb_Sulfoxide This compound Methiocarb->Methiocarb_Sulfoxide Oxidation Methiocarb_Sulfoxide_Phenol This compound Phenol Methiocarb_Sulfoxide->Methiocarb_Sulfoxide_Phenol Hydrolysis (pH dependent)

Caption: Degradation pathway of methiocarb to this compound and its subsequent hydrolysis.

cluster_workflow Workflow for Preparing Stabilized Analytical Standards start Start weigh Accurately weigh This compound start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve acidify Optional: Acidify with 0.1% Formic Acid dissolve->acidify vortex Vortex and Sonicate acidify->vortex store Store at ≤ -10°C in amber vials vortex->store end End store->end

Caption: Recommended workflow for the preparation of stabilized this compound analytical standards.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results problem Inconsistent Analytical Results check_prep Review Standard Preparation Procedure problem->check_prep check_storage Verify Storage Conditions problem->check_storage check_instrument Assess LC-MS/MS Performance problem->check_instrument fresh_prep Prepare Fresh Standards Daily check_prep->fresh_prep cold_storage Store Stock at ≤ -10°C in Amber Vials check_storage->cold_storage cooled_autosampler Use Cooled Autosampler (4°C) check_storage->cooled_autosampler system_suitability Run System Suitability Test check_instrument->system_suitability

Caption: A logical workflow for troubleshooting inconsistent analytical results for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Methiocarb and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of methiocarb (B1676386) and its primary metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of methiocarb and its metabolites.

1. Peak Shape Problems

Q1: Why are my peaks for methiocarb and its metabolites tailing?

A1: Peak tailing in the analysis of methiocarb and its metabolites can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analytes, particularly the more polar metabolites, causing tailing.

  • Column Contamination: Accumulation of matrix components from the sample on the column can lead to active sites that cause peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • For basic compounds, adding a small amount of a competitor base like triethylamine (B128534) (0.1-2.0%) to the mobile phase can help reduce tailing.

    • For acidic compounds, adding an acid like formic or acetic acid (0.1-2.0%) can improve peak shape.[1]

    • Consider using a buffered mobile phase to maintain a consistent pH.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If tailing persists, consider replacing the column or using a guard column to protect the analytical column.

  • Sample Concentration:

    • Dilute the sample to avoid overloading the column.

  • Solvent Choice:

Q2: My peaks are showing fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to:

  • High Sample Concentration: Similar to tailing, overloading the column can lead to fronting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

Troubleshooting Steps:

  • Reduce the concentration of the sample.

  • Whenever possible, dissolve the sample in the initial mobile phase.

2. Resolution and Sensitivity Issues

Q3: I am having trouble separating methiocarb, methiocarb sulfoxide, and methiocarb sulfone. How can I improve the resolution?

A3: Achieving baseline separation of these closely related compounds can be challenging. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.

  • Adjust the Mobile Phase Composition:

    • Experiment with different ratios of organic solvent (acetonitrile or methanol) and water.

    • The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can influence selectivity. A mobile phase system of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol has been shown to provide good separation for carbamate (B1207046) pesticides.[2]

  • Change the Stationary Phase: If resolution is still poor, consider a column with a different selectivity. For instance, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.

Q4: My method has low sensitivity for one or more of the analytes. How can I increase the signal intensity?

A4: Low sensitivity can be a significant issue, especially when dealing with trace levels of these compounds.

  • Optimize Mass Spectrometry Parameters: If using LC-MS/MS, carefully optimize the precursor and product ions, collision energy, and other source parameters for each analyte (methiocarb, this compound, and methiocarb sulfone).

  • Improve Sample Preparation: Ensure your extraction and cleanup method is efficient. The QuEChERS method is widely used and generally provides good recoveries.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion and column overload.

  • Mobile Phase Additives: The choice of mobile phase additive can impact ionization efficiency in LC-MS. Formic acid is commonly used for positive ion mode, while ammonium hydroxide (B78521) may be used for negative ion mode.

Frequently Asked Questions (FAQs)

Q5: What are the primary metabolites of methiocarb I should be looking for?

A5: The primary metabolites of methiocarb that are typically monitored are This compound and methiocarb sulfone .[3][4][5]

Q6: What is a reliable sample preparation method for methiocarb and its metabolites in food matrices?

A6: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting methiocarb and its metabolites from various food samples like fruits and vegetables.[3][4][5][6][7] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6]

Q7: Which analytical technique is most suitable for the analysis of methiocarb and its metabolites?

A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous analysis of methiocarb and its metabolites due to its high selectivity and sensitivity.[3] High-performance liquid chromatography (HPLC) with fluorescence or photodiode array (PDA) detection can also be used.[3][4][5] Gas chromatography is generally not recommended due to the thermolabile nature of carbamates.[3]

Q8: What are typical retention times for methiocarb and its metabolites?

A8: Retention times are highly method-dependent. However, the general elution order on a reversed-phase column (like C18) is this compound, followed by methiocarb sulfone, and then methiocarb, as methiocarb is the least polar of the three.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of methiocarb and its metabolites from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundMatrixLOD (mg/kg)LOQ (mg/kg)Reference
MethiocarbLeek0.10.3[8]
This compoundLeek0.10.3[8]
Methiocarb SulfoneLeek0.10.3[8]
MethiocarbAnimal Products0.00160.005[3]
This compoundAnimal Products0.00160.005[3]
Methiocarb SulfoneAnimal Products0.00160.005[3]
MethiocarbWater0.000020.0001[9][10]
This compoundWater0.000020.0001[9][10]
Methiocarb SulfoneWater0.000020.0001[9][10]

Table 2: Recovery Rates in Banana Samples

CompoundFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Methiocarb0.195.21.9[4][5]
This compound0.192.01.8[4][5]
Methiocarb Sulfone0.184.03.9[4][5]

Experimental Protocols

1. QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄. C18 may also be included for samples with high fat content.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • The extract can be directly analyzed by LC-MS/MS or may require dilution with the initial mobile phase.

2. HPLC-MS/MS Analysis

The following are example starting conditions that should be optimized for your specific instrument and application.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol or acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Methiocarb: m/z 226 → 169 (quantifier), m/z 226 → 121 (qualifier)[9]

    • This compound: m/z 242 → 185 (quantifier), m/z 242 → 170 (qualifier)[9]

    • Methiocarb Sulfone: m/z 258 → 107 (quantifier), m/z 258 → 202 (qualifier)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Sample extraction Add Acetonitrile & Salts Shake & Centrifuge sample->extraction dSPE dSPE Cleanup (PSA, MgSO4) Vortex & Centrifuge extraction->dSPE final_extract Final Extract dSPE->final_extract lc_ms LC-MS/MS Analysis final_extract->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for the analysis of methiocarb and its metabolites.

troubleshooting_workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes sensitivity Low Sensitivity? resolution->sensitivity No resolution_solutions Optimize Gradient Adjust Mobile Phase Change Column Reduce Flow Rate resolution->resolution_solutions Yes sensitivity_solutions Optimize MS Parameters Improve Sample Prep Increase Injection Volume sensitivity->sensitivity_solutions Yes end Problem Resolved sensitivity->end No tailing_solutions Check Mobile Phase pH Modify Solvent Check for Column Overload Clean/Replace Column tailing->tailing_solutions tailing_solutions->end resolution_solutions->end sensitivity_solutions->end

Caption: Troubleshooting decision tree for chromatographic issues.

References

Troubleshooting poor peak shape in methiocarb sulfoxide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methiocarb (B1676386) Sulfoxide (B87167) HPLC Analysis

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methiocarb sulfoxide, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC, such as peak tailing, fronting, splitting, or broadening, can compromise the accuracy and reproducibility of your results.[1] The most common causes are related to interactions between the analyte and the stationary phase, issues with the mobile phase, column problems, or hardware configurations.[2]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing polar, basic compounds like carbamates.[1][3]

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between basic analytes and acidic residual silanol groups on the silica-based column packing.[1][4]

    • Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[4][5] Using a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase can also shield these active sites.[1]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to inconsistent retention and tailing.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A buffered mobile phase will ensure a stable pH.[1][6]

  • Column Overload (Mass): Injecting too much analyte can saturate the stationary phase, causing tailing.[3][7]

    • Solution: Reduce the sample concentration or the injection volume.[3]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[1]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths as short as possible.[1]

Q3: My this compound peak is fronting. How can I fix this?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems.[3][7]

  • Column Overload (Concentration): A highly concentrated sample plug can lead to fronting.[3][8] This is distinct from mass overload which typically causes tailing.[3]

    • Solution: Dilute the sample or decrease the injection volume.[8]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause an uneven band to enter the column.[4]

    • Solution: Ensure the sample solvent is compatible with or weaker than the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]

  • Column Collapse: A sudden physical change or void at the head of the column can cause fronting.[4][7] This can be caused by operating at extreme pH or temperature conditions not suitable for the column.[7][9]

    • Solution: Replace the column and ensure that the operating conditions are within the manufacturer's specifications.[7]

Q4: All the peaks in my chromatogram, including this compound, are splitting or broad. What does this suggest?

When all peaks are affected similarly, the problem likely occurs before the separation begins.[7]

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the sample flow path.[7]

    • Solution: Try backflushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[7] Using a guard column can help prevent this.[7]

  • Column Void: A void or channel at the head of the column packing can cause the sample band to split.[4]

    • Solution: This usually requires replacing the column.[6]

  • Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[4]

    • Solution: Re-dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]

Troubleshooting Summary

The following table summarizes common peak shape problems and their potential causes and solutions.

Peak Shape ProblemPotential CauseRecommended Solution
Tailing Secondary interactions with silanol groups.[1][4]Lower mobile phase pH (e.g., add 0.1% formic acid); use an end-capped or polar-embedded column.[4]
Mobile phase pH is too close to analyte pKa.[1]Adjust pH to be at least 2 units away from the pKa; use a buffer.[1][6]
Mass overload.[3]Reduce sample concentration or injection volume.[3]
Extra-column dead volume.[1]Use shorter, narrower diameter connection tubing.[1]
Fronting Concentration overload.[3][8]Dilute the sample or reduce injection volume.[8]
Poor sample solubility in the mobile phase.[4]Change the sample solvent to be compatible with the mobile phase.[4]
Column collapse or void at the inlet.[7]Replace the column and operate within its specified limits.[7]
Splitting / Broadening (All Peaks) Partially blocked column inlet frit.[7]Backflush the column; if unsuccessful, replace the column.[7]
Mismatch between injection solvent and mobile phase.[4]Dissolve the sample in the mobile phase or a weaker solvent.[4]
Column void.[4]Replace the column.[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

To minimize secondary silanol interactions and achieve good peak shape for this compound, a buffered acidic mobile phase is recommended.

  • Reagents: Use HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), HPLC-grade water, and formic acid (FA).[10][11]

  • Preparation of Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L clean solvent bottle.

    • Carefully add 1 mL of formic acid to achieve a 0.1% v/v concentration.[5]

    • Cap the bottle and mix thoroughly.

  • Preparation of Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade ACN or MeOH into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonicator or helium sparging to remove dissolved gases, which can cause bubbles in the system.[12]

  • Filtration: Filter the mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column frit.[12]

Protocol 2: Standard HPLC Method Parameters

The following table provides a starting point for an HPLC method for this compound analysis, based on common parameters found in the literature.[10][13]

ParameterExample Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm (or similar)[10]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[11]
Gradient Start at 10% B, ramp to 80% B over 15-20 minutes
Flow Rate 0.5 - 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 30 °C
Detector UV at 220-230 nm or MS/MS[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues during this compound HPLC analysis.

G cluster_start Start: Identify Peak Shape Problem cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_split Troubleshooting Splitting/Broadening (All Peaks) cluster_end Resolution Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Tailing Is the Peak Tailing? Start->Tailing Analyze Peak Asymmetry TailingCause Potential Causes: 1. Secondary Silanol Interactions 2. Mobile Phase pH Issue 3. Mass Overload 4. Extra-Column Volume Tailing->TailingCause Yes Fronting Is the Peak Fronting? Tailing->Fronting No TailingSol Solutions: - Lower Mobile Phase pH (add 0.1% FA) - Use End-Capped Column - Reduce Sample Concentration - Check Tubing (Length/ID) TailingCause->TailingSol End Peak Shape Improved TailingSol->End FrontingCause Potential Causes: 1. Concentration Overload 2. Poor Sample Solubility 3. Column Collapse Fronting->FrontingCause Yes Split Are All Peaks Split or Broad? Fronting->Split No FrontingSol Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase - Replace Column - Check Operating Conditions FrontingCause->FrontingSol FrontingSol->End SplitCause Potential Causes: 1. Blocked Column Frit 2. Column Void 3. Injection Solvent Mismatch Split->SplitCause Yes Split->End No, problem is specific SplitSol Solutions: - Backflush or Replace Column - Use Guard Column - Dissolve Sample in Mobile Phase SplitCause->SplitSol SplitSol->End

References

Technical Support Center: Minimizing Ion Suppression of Methiocarb Sulfoxide in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methiocarb (B1676386) sulfoxide (B87167) using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a common challenge that can compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for methiocarb sulfoxide analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis. Essentially, other molecules in your sample are competing with this compound for ionization, leading to an underestimation of its true concentration.

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column but before the ESI source. A blank matrix sample (an extract of the same type as your samples but without this compound) is then injected onto the column. If you observe a dip in the constant signal of this compound at a specific retention time, it indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most common sources of ion suppression in this compound analysis?

A3: The most common sources of ion suppression are components of the sample matrix that are co-extracted with this compound. These can include salts, endogenous lipids, proteins, and other small molecules present in complex samples like soil, water, and various food matrices.[2] The complexity of the matrix directly correlates with the likelihood and severity of ion suppression.

Q4: Can changing the ionization mode from ESI to Atmospheric Pressure Chemical Ionization (APCI) help reduce ion suppression for this compound?

A4: Yes, in many cases, switching to APCI can reduce ion suppression.[2][3] APCI utilizes a different ionization mechanism that is generally less susceptible to matrix effects compared to ESI. For the analysis of methiocarb in an orange matrix, switching from ESI+ to APCI+ resulted in a significant improvement in apparent recovery from 43% to 107%, indicating a substantial reduction in ion suppression.[4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound by LC-ESI-MS.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For this compound in soil samples, a method involving extraction with acetone (B3395972) and water, followed by liquid-liquid partitioning and cleanup on a Florisil SPE cartridge has been validated.[2]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method for pesticide residue analysis in food matrices. For methiocarb and its metabolites in animal-derived food products, a QuEChERS-based method followed by dispersive-SPE (d-SPE) cleanup has been successfully developed.[5]

    • Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through cleanup, prepare your calibration standards in a blank matrix extract that is representative of your samples.[6]

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjusting the mobile phase gradient can help separate this compound from co-eluting matrix interferences. A slower, more gradual gradient can improve resolution.

    • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and potentially achieve better separation from interfering compounds.

  • Optimize ESI Source Parameters:

    • Fine-tuning the ESI source parameters can help maximize the signal for this compound while minimizing the influence of matrix components. Key parameters to optimize include:

      • Capillary Voltage: The optimal voltage can vary depending on the analyte and mobile phase.

      • Nebulizer Gas Pressure: This affects the droplet size and solvent evaporation.

      • Drying Gas Flow Rate and Temperature: These parameters are crucial for efficient desolvation.

    • A study on pesticide analysis found that cone voltage, source temperature, and drying-gas flow-rate are critical variables in ESI.[7]

Issue 2: Poor Reproducibility and High %RSD in Quality Control Samples

Possible Cause: Variable ion suppression across different samples due to matrix heterogeneity.

Troubleshooting Steps:

  • Improve Sample Homogenization: Ensure that your samples are thoroughly homogenized before extraction to minimize variability in the matrix composition between aliquots.

  • Implement a Robust Sample Preparation Method: A consistent and efficient sample cleanup method like SPE or a well-optimized QuEChERS protocol is crucial for achieving reproducible results.

  • Use an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and the effectiveness of different analytical strategies.

Table 1: LC-MS/MS Parameters for this compound Analysis [2][3]

ParameterValue
Precursor Ion (m/z)242.5
Product Ion 1 (Quantification) (m/z)185
Collision Energy for Product Ion 1 (eV)21
Product Ion 2 (Confirmation) (m/z)170
Collision Energy for Product Ion 2 (eV)32
Dwell Time (msec)100

Table 2: Recovery of this compound in Different Matrices Using QuEChERS [5]

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)
Chicken0.00595.83.2
0.0198.72.5
0.05102.31.8
Pork0.00592.44.1
0.0196.53.3
0.05101.12.1
Beef0.00590.15.5
0.0194.84.2
0.0599.73.0
Egg0.00598.22.8
0.01101.52.1
0.05104.61.5
Milk0.005103.41.9
0.01105.81.4
0.05108.21.1

Table 3: Recovery of this compound in Soil Using SPE [7]

Fortification Level (ppb)Mean Recovery (%)RSD (%)
198.75.4
101013.9

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Animal-Derived Food Matrices

This protocol is adapted from a validated method for the analysis of methiocarb and its metabolites.[5]

  • Sample Homogenization: Homogenize 10 g of the sample (e.g., chicken, pork, beef, egg, or milk).

  • Extraction:

    • To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of PSA (primary secondary amine), C18, and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil

This protocol is based on a validated EPA method.[2]

  • Sample Extraction:

    • Weigh 25 g of soil into a 125 mL plastic disposable centrifuge bottle.

    • Add 40 mL of acetone and 10 mL of deionized water.

    • Shake on a wrist-action shaker for 30 minutes.

    • Filter the mixture through a Whatman No. 4 filter into a 125 mL suction flask.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Add sodium chloride and partition with dichloromethane. Collect the organic layer.

  • SPE Cleanup:

    • Cartridge: Agilent Mega Bond Elut Florisil, 5g.

    • Conditioning: Condition the cartridge with 10 mL of 1:4 Ethyl acetate (B1210297)/Hexane (v:v).

    • Loading: Reconstitute the dried extract from the partitioning step in 3 mL of 1:4 Ethyl acetate/Hexane and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 30 mL of 1:4 Ethyl acetate/Hexane.

    • Elution: Elute the analytes with an appropriate solvent (the specific elution solvent for this compound from Florisil would need to be optimized, but a more polar solvent or mixture than the wash solvent would be used, for example, ethyl acetate or a mixture of ethyl acetate and acetone).

  • Final Extract:

    • Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This is a general protocol based on published methods.[2][3]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration. The exact gradient profile should be optimized to achieve good separation from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1.

    • Source Parameters: Optimize as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop sample Sample (e.g., Soil, Food) homogenization Homogenization sample->homogenization extraction Extraction (e.g., QuEChERS, Solvent Extraction) homogenization->extraction cleanup Cleanup (e.g., d-SPE, SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation Injection esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis ion_suppression Ion Suppression Detected? data_analysis->ion_suppression optimize_prep Optimize Sample Prep ion_suppression->optimize_prep Yes optimize_lc Optimize LC Method ion_suppression->optimize_lc Yes optimize_ms Optimize MS Source ion_suppression->optimize_ms Yes optimize_prep->extraction optimize_lc->lc_separation optimize_ms->esi_ionization

Caption: Experimental workflow for minimizing ion suppression of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Mitigation Strategies ion_suppression Ion Suppression (Signal Decrease) sample_prep Improved Sample Prep (SPE, QuEChERS) ion_suppression->sample_prep chromatography Chromatographic Optimization ion_suppression->chromatography ms_optimization MS Source Optimization ion_suppression->ms_optimization internal_standard Internal Standard (SIL) ion_suppression->internal_standard Compensation matrix_effects Matrix Effects (Co-eluting Components) matrix_effects->ion_suppression high_salt High Salt Concentration high_salt->ion_suppression poor_desolvation Inefficient Desolvation poor_desolvation->ion_suppression

Caption: Logical relationship between causes and solutions for ion suppression.

References

Enhancing sensitivity of methiocarb sulfoxide detection in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of methiocarb (B1676386) sulfoxide (B87167). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity and accuracy.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the trace analysis of methiocarb sulfoxide.

Question ID Question Answer
MS-001 My signal intensity for this compound is low and inconsistent. What are the potential causes and solutions?Low and inconsistent signal intensity can stem from several factors. Start by verifying the basics: ensure your LC-MS system is properly tuned and calibrated. Check the mobile phase composition and ensure fresh solvents are being used, as degradation can affect ionization efficiency. This compound may be sensitive to pH, so ensure your mobile phase is buffered appropriately. Also, inspect the electrospray ionization (ESI) source for cleanliness and proper needle positioning. Matrix effects from co-eluting compounds in your sample can also suppress the signal; consider optimizing your sample cleanup procedure or diluting the sample.[1][2]
MS-002 I am observing significant peak tailing for my this compound standard. How can I improve the peak shape?Peak tailing is often related to secondary interactions with the stationary phase or issues with the flow path. Ensure that the pH of your mobile phase is appropriate to keep this compound in a single ionic form. Consider adding a small amount of a competing base to the mobile phase to reduce interactions with active sites on the column. Also, check for any dead volumes in your LC system, such as poorly made connections or a partially clogged frit.[1][2]
MS-003 What are the optimal mass spectrometry parameters for detecting this compound?For tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are crucial for sensitive and selective detection. For this compound, common transitions are m/z 242.1 → 185.1 (quantitation) and m/z 242.1 → 170.1 (confirmation).[3][4][5] It is essential to optimize collision energy for these transitions on your specific instrument to maximize fragment ion intensity. Other parameters to optimize include capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[6][7]
SP-001 I am experiencing low recovery of this compound after QuEChERS extraction. What can I do to improve it?Low recovery can be due to several factors in the QuEChERS procedure. First, ensure the initial acetonitrile (B52724) extraction is vigorous enough to efficiently partition the analyte from the sample matrix. The type and amount of salt used in the partitioning step are critical; ensure you are using the correct formulation for your sample type. During the dispersive solid-phase extraction (d-SPE) cleanup step, the choice of sorbent is important. While primary secondary amine (PSA) is commonly used, it can sometimes retain polar compounds like this compound. You may need to optimize the amount of PSA or try alternative sorbents.[8][9]
SP-002 How can I minimize matrix effects when analyzing complex samples for this compound?Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[8] To mitigate these effects, an effective sample cleanup is the first step. The QuEChERS method is a good starting point, but may require modification depending on the matrix.[10][11] Using matrix-matched calibration standards is highly recommended to compensate for any remaining matrix effects. Standard addition can also be employed for accurate quantification in particularly complex matrices. Diluting the sample extract can also reduce the concentration of interfering compounds, thereby minimizing matrix effects.[12]
ST-001 Is this compound stable during sample storage and preparation?This compound can be susceptible to degradation. It is recommended to store samples at low temperatures (e.g., -20°C) and in the dark to prevent degradation. During sample preparation, it is advisable to work quickly and avoid prolonged exposure to high temperatures or extreme pH conditions. Some studies have noted the instability of methiocarb sulfone, a related metabolite, so it is prudent to handle this compound with care and analyze samples as soon as possible after preparation.[4]

Quantitative Data Summary

The following tables summarize key performance data for the analysis of this compound from various studies, providing a comparison of different analytical methods and matrices.

Table 1: Performance of LC-MS/MS Methods for this compound Detection

MatrixMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)Reference
WaterLC-MS/MS0.10.021147[3]
BananasLC-PDA--92.01.8[13][14][15]
Animal ProductsLC-MS/MS51.676.4 - 118.0≤ 10.0[16]
Various FoodsLC-MS/MS10-70-120< 20[17]

Table 2: MS/MS Transitions for Methiocarb and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - ConfirmationReference
Methiocarb226169121[3][4]
This compound 242 185 170 [3][4][5]
Methiocarb Sulfone258107202[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the technical support center.

Protocol 1: Determination of this compound in Water by LC-MS/MS

This protocol is adapted from the PTRL Study No. 2465W for the quantitative determination of methiocarb and its transformation products in water.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (B109758) and 1 g of sodium chloride to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes.

  • Allow the layers to separate for approximately 5 minutes.

  • Collect the lower dichloromethane layer into a 250 mL flask.

  • Add 50 mL of ethyl acetate (B1210297) to the remaining aqueous layer in the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Combine the ethyl acetate extract with the dichloromethane extract from step 5.

  • Concentrate the combined extracts to approximately 5 mL using a rotary evaporator at 30°C.

  • Transfer the concentrated extract to a 15 mL conical tube.

  • Further evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 1.0 mL of methanol, vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II LC or equivalent.[5]

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.[5]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: Gradient elution with water and methanol, both containing a suitable modifier like formic acid for improved peak shape and ionization.

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound (Quantitation): m/z 242 → 185.[3][4][5]

      • This compound (Confirmation): m/z 242 → 170.[3][4][5]

    • Optimize collision energy, fragmentor voltage, and other source parameters for your specific instrument.

Protocol 2: QuEChERS-based Extraction of this compound from Solid Matrices (e.g., Bananas)

This protocol is a general adaptation based on the principles of the QuEChERS method described for the analysis of methiocarb and its metabolites in bananas.[13][14][15]

1. Sample Homogenization and Extraction

  • Homogenize a representative sample of the solid matrix (e.g., 10-15 g of banana).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ (e.g., 900 mg) and PSA (e.g., 150 mg).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key pathways and workflows related to the analysis of this compound.

metabolic_pathway methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Sulfoxidation (CYP, FMO) hydrolysis_product Methylthio-3,5-xylenol methiocarb->hydrolysis_product Hydrolysis sulfoxide->methiocarb Reduction sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation sulfoxide_phenol 3,5-dimethyl-4- (methylsulfinyl)phenol sulfoxide->sulfoxide_phenol Hydrolysis sulfone_phenol 3,5-dimethyl-4- (methylsulfonyl)phenol sulfone->sulfone_phenol Hydrolysis hydrolysis_product->sulfoxide_phenol Sulfoxidation

Caption: Metabolic pathway of methiocarb showing the formation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (e.g., Water, Soil, Food) extraction Extraction (LLE or QuEChERS) sample->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report report data_processing->report Final Report

Caption: General experimental workflow for this compound trace analysis.

References

Method validation challenges for methiocarb sulfoxide in new matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method validation of methiocarb (B1676386) sulfoxide (B87167) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of methiocarb sulfoxide in new and complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when developing a method for this compound in new matrices?

A1: The most frequently encountered challenges include matrix effects (signal suppression or enhancement), the chemical stability of methiocarb and its metabolites (particularly methiocarb sulfone), achieving adequate extraction recovery, and obtaining satisfactory chromatographic peak shapes.[1][2][3] Co-extracted matrix components can interfere with the ionization of the target analytes, leading to inaccurate quantification.[4][5]

Q2: Which analytical technique is most suitable for the determination of this compound?

A2: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of methiocarb and its metabolites, including this compound.[4][6][7] This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex matrices.[4] Gas chromatography is generally not suitable due to the thermolabile nature of methiocarb.[2]

Q3: What are the typical extraction methods used for this compound from different matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for various food and agricultural matrices like bananas, cucumbers, and livestock products.[2][7][8] For soil and water samples, liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup is a common approach.[9][10] The choice of extraction method depends on the complexity and composition of the matrix.

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, several strategies can be employed. The use of matrix-matched calibration curves is highly recommended.[1][2][11] Additionally, optimizing the sample cleanup procedure to remove interfering co-extractives is crucial.[12][5] Diluting the final extract can also help reduce the concentration of matrix components.[1]

Q5: Are there any known stability issues with this compound and its related compounds?

A5: Yes, methiocarb and its metabolites can be unstable. Methiocarb sulfone, in particular, has been noted for its instability in solution, requiring analysis to be performed as soon as the samples are prepared.[6] Methiocarb itself can degrade rapidly, especially in neutral to alkaline conditions. It is recommended to prepare calibration standards fresh and store stock solutions under frozen conditions when not in use.[9][13]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: I am experiencing low recovery for this compound from a new food matrix. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors during sample preparation and extraction. Here’s a step-by-step troubleshooting guide:

  • Evaluate Extraction Solvent: Ensure the chosen extraction solvent (e.g., acetonitrile (B52724) for QuEChERS) is appropriate for the matrix. For high-fat matrices, a modification of the QuEChERS protocol might be necessary.[2]

  • Check Homogenization: Inadequate homogenization of the sample can lead to incomplete extraction. For solid samples, ensure they are finely ground or chopped. For low-moisture samples like cereals, rehydration with water before adding the extraction solvent can improve efficiency.[14]

  • Optimize Extraction Time and Technique: Ensure sufficient shaking or vortexing time to allow for proper partitioning of the analyte into the solvent.[4]

  • Assess Cleanup Step: The dispersive solid-phase extraction (d-SPE) cleanup step in QuEChERS uses sorbents like PSA and C18. If the target analyte is binding to the sorbent, this will result in low recovery. You may need to adjust the type and amount of sorbent.

  • Verify pH: The pH of the extraction and final solution can affect the stability and recovery of carbamates. Maintaining a slightly acidic pH can improve the stability of base-sensitive pesticides.[14]

Issue 2: Significant Matrix Effects (Signal Suppression/Enhancement)

Q: My LC-MS/MS results show significant signal suppression for this compound when analyzing a complex herbal matrix. What steps can I take to address this?

A: Signal suppression is a common challenge in LC-MS/MS analysis of complex matrices.[3][12]

  • Implement Matrix-Matched Standards: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that is free of the analyte.[1][11] This helps to mimic the ionization suppression or enhancement seen in the actual samples.

  • Improve Sample Cleanup: Enhance the cleanup procedure to remove matrix components that are co-eluting with your analyte. This could involve using different d-SPE sorbents or employing an additional cleanup step like SPE.[10]

  • Dilute the Sample Extract: A simple and often effective method is to dilute the final extract with the initial mobile phase.[1] This reduces the concentration of interfering matrix components. You will need to ensure your method has sufficient sensitivity to accommodate the dilution.

  • Optimize Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from the co-eluting matrix interferences.[4]

  • Use an Internal Standard: If a stable isotope-labeled internal standard for this compound is available, its use can help to correct for recovery losses and matrix effects.

Issue 3: Poor Peak Shape and Reproducibility

Q: I am observing broad and distorted peak shapes for this compound in my chromatograms. What could be the cause and how can I improve it?

A: Poor peak shape can be due to a variety of factors related to the sample, the HPLC system, or the column.

  • Check for Matrix Overload: High concentrations of co-extracted matrix components can overload the analytical column, leading to peak distortion.[1] Improving the cleanup or diluting the sample can help.

  • Mobile Phase Compatibility: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase. A solvent mismatch can cause peak distortion. It is best to reconstitute in the initial mobile phase or a weaker solvent.

  • Column Conditioning and Contamination: The analytical column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent. Ensure the column is properly equilibrated with the initial mobile phase before each injection.

  • Analyte Stability in Final Extract: As mentioned, some of these compounds are unstable.[6] Analyze samples as soon as possible after preparation. If samples need to be stored in the autosampler, ensure it is cooled to prevent degradation.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Quantitation Transition (m/z)242 -> 185[6][11]
Confirmation Transition (m/z)242 -> 170[6][11]
Mobile PhaseAcetonitrile/Methanol and Water with Formic Acid[3][13]
ColumnC18 Reverse-Phase[3]

Table 2: Reported Method Validation Data for this compound in Various Matrices

MatrixMethodLOQAverage Recovery (%)RSD (%)Reference
SoilLC-MS/MS1.00 µg/kg70-120≤20[9][11]
WaterLC-MS/MS0.1 µg/L70-120≤20[6][13]
BananaQuEChERS, LC-PAD0.1 mg/kg92.01.8[8]
Livestock ProductsQuEChERS, LC-MS/MS0.005 mg/kg76.4-118.0≤10.0[7]
CucumberQuEChERS, LC-MS/MS10 µg/kg70-120<20[1]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Food Matrices (e.g., Fruits, Vegetables)

This protocol is a generalized version based on common QuEChERS procedures.[2][7][8]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For low-moisture commodities, add an appropriate amount of water and allow it to rehydrate.[14]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents (e.g., anhydrous magnesium sulfate, PSA, C18). The choice of sorbents depends on the matrix composition.

  • Vortexing and Centrifugation: Vortex for 30 seconds to 1 minute, then centrifuge at high speed for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, filter if necessary, and it is ready for LC-MS/MS analysis. The extract may be diluted or subjected to solvent exchange if required.

Protocol 2: Extraction from Soil Matrix

This protocol is based on EPA methodologies for soil analysis.[9][10]

  • Sample Preparation: Weigh a subsample of soil (e.g., 10 g) into a plastic bottle.

  • Fortification (for QC): Spike the sample with a known concentration of this compound standard solution.

  • Extraction: Add the extraction solvent (e.g., a mixture of acetonitrile and water) and shake for a specified period.

  • Liquid-Liquid Partitioning: Add partitioning salts, shake, and centrifuge to separate the organic and aqueous layers.

  • Cleanup: The organic layer is collected and may be subjected to further cleanup using a solid-phase extraction (SPE) cartridge.

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[10]

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10-15g into Tube Homogenization->Weighing Add_ACN 3. Add Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract LCMS_Analysis 12. LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_recovery Low Recovery cluster_matrix High Matrix Effect cluster_peak Poor Peak Shape Start Method Validation Issue Check_Recovery Check_Recovery Start->Check_Recovery Low Recovery? Check_Matrix Check_Matrix Start->Check_Matrix High Matrix Effects? Check_Peak Check_Peak Start->Check_Peak Poor Peak Shape? Check_Solvent Optimize Extraction Solvent Check_Homogenization Improve Homogenization Optimize_Cleanup Adjust d-SPE Sorbents Use_Matrix_Matched Use Matrix-Matched Standards Dilute_Extract Dilute Final Extract Enhance_Cleanup Enhance Cleanup Protocol Check_Solvent_Mismatch Check Reconstitution Solvent Clean_Column Flush/Clean HPLC Column Check_Stability Assess Analyte Stability Check_Recovery->Check_Solvent Check_Recovery->Check_Homogenization Check_Recovery->Optimize_Cleanup Check_Matrix->Use_Matrix_Matched Check_Matrix->Dilute_Extract Check_Matrix->Enhance_Cleanup Check_Peak->Check_Solvent_Mismatch Check_Peak->Clean_Column Check_Peak->Check_Stability

Caption: Troubleshooting decision tree for method validation challenges.

References

Reducing background noise in methiocarb sulfoxide electrochemical detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical detection of methiocarb (B1676386) sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setup for accurate and sensitive measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the electrochemical detection of methiocarb sulfoxide.

Issue 1: High Background Noise or Unstable Baseline

Q: My voltammogram shows a high and noisy background signal, making it difficult to detect the this compound peak. What are the possible causes and solutions?

A: High background noise is a common issue in voltammetry and can originate from several sources. Here’s a systematic approach to troubleshoot this problem:

  • Electrical Interference:

    • Cause: Nearby electrical equipment (e.g., refrigerators, centrifuges, pumps) can introduce electromagnetic interference.

    • Solution:

      • Ensure your potentiostat and electrochemical cell are placed within a Faraday cage to shield them from external electrical noise.

      • Check that all cable connections are secure and use shielded cables whenever possible.

      • Avoid running experiments near high-power instruments.

  • Contaminated Reagents or Electrolyte:

    • Cause: Impurities in your supporting electrolyte, solvents, or water can be electroactive, contributing to the background signal.

    • Solution:

      • Use high-purity, analytical or HPLC-grade reagents and solvents.

      • Prepare fresh electrolyte solutions daily using deionized water with high resistivity.

      • Run a blank voltammogram of your supporting electrolyte before adding the analyte to ensure it is free of interfering peaks.

  • Improperly Prepared Working Electrode:

    • Cause: A poorly polished or contaminated working electrode surface can lead to a high charging current and an unstable baseline.

    • Solution:

      • Thoroughly polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any residual polishing material.

      • Ensure the electrode is completely dry before use.

  • Instrument Settings:

    • Cause: Suboptimal software settings can contribute to noise.

    • Solution:

      • Adjust the instrument's filter and gain settings. A lower bandwidth filter can reduce high-frequency noise.

      • Some software allows for post-measurement data smoothing, which can help visualize peaks more clearly. However, be cautious not to over-smooth the data, as this can distort the peak shape and height.

Issue 2: Poor Reproducibility of Measurements

Q: I am observing significant variations in peak current and potential for the same concentration of this compound across multiple measurements. How can I improve the reproducibility?

A: Poor reproducibility can stem from inconsistencies in your experimental procedure. Here are key areas to check:

  • Electrode Surface Fouling:

    • Cause: Adsorption of this compound, its oxidation products, or other matrix components onto the electrode surface can passivate the electrode, leading to decreased signal over time. This is a known issue with carbamate (B1207046) pesticides.[1][2][3]

    • Solution:

      • Electrochemical Cleaning: After each measurement, apply a cleaning potential to the working electrode as recommended for your electrode material. For boron-doped diamond electrodes, an anodic treatment at approximately +3 V for 30 minutes can reactivate the surface.[1][2][3]

      • Mechanical Polishing: Regularly polish the electrode between experiments to ensure a fresh, active surface.

  • Inconsistent Sample Preparation:

    • Cause: Variations in extraction efficiency or dilution factors will lead to different analyte concentrations in your measured samples.

    • Solution:

      • Follow a standardized and validated sample preparation protocol, such as the QuEChERS method, consistently.

      • Use precise volumetric glassware and calibrated pipettes for all dilutions.

  • Reference Electrode Instability:

    • Cause: A drifting reference electrode potential will cause shifts in the measured peak potentials.

    • Solution:

      • Ensure the filling solution of your reference electrode (e.g., Ag/AgCl) is at the correct concentration and free of air bubbles.

      • Store the reference electrode properly according to the manufacturer's instructions when not in use.

Issue 3: Interference from Sample Matrix

Q: When analyzing real samples (e.g., fruit extracts, water samples), I see overlapping peaks or a suppressed signal for this compound. How can I mitigate these matrix effects?

A: The sample matrix can contain various compounds that interfere with the electrochemical detection of your target analyte.

  • Electroactive Interferences:

    • Cause: Other pesticides, phenols, or natural antioxidants (like ascorbic acid and uric acid) in the sample can be oxidized at potentials close to that of this compound, leading to overlapping voltammetric peaks.

    • Solution:

      • Sample Cleanup: Implement a thorough sample cleanup step after extraction. The dispersive solid-phase extraction (d-SPE) step in the QuEChERS protocol is designed for this purpose, using sorbents like PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove non-polar interferences.

      • Electrode Modification: Modify the working electrode with materials that enhance the selectivity towards this compound. While specific modifications for the sulfoxide are not widely reported, nanomaterials like carbon nanotubes or metal nanoparticles can improve sensitivity and may alter the oxidation potential, potentially resolving overlapping peaks.[4]

      • pH Optimization: Adjust the pH of the supporting electrolyte. The oxidation potential of many compounds is pH-dependent, and optimizing the pH can shift the peaks of interfering species away from the this compound peak.

  • Matrix-Induced Signal Suppression:

    • Cause: Non-electroactive components in the matrix can adsorb to the electrode surface, blocking active sites and reducing the signal for this compound.

    • Solution:

      • Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure the final concentration of this compound remains within the detection range of your method.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for the signal suppression or enhancement caused by the matrix.

Data Presentation

Table 1: Optimization of Differential Pulse Voltammetry (DPV) Parameters for Carbamate Pesticide Detection

ParameterRange ExploredTypical Optimized ValueEffect on Signal-to-Noise Ratio (S/N)Reference
Pulse Amplitude (mV) 10 - 10050Increasing amplitude generally increases peak current, but excessive amplitude can lead to peak broadening and increased background noise.[5]
Pulse Width (ms) 10 - 10050 - 70Longer pulse widths can increase sensitivity but also lengthen the analysis time and may increase background current.[5]
Scan Rate (mV/s) 5 - 10020 - 50Higher scan rates increase peak current but can also increase the capacitive background current, potentially lowering the S/N ratio.
Deposition Potential (V) -0.5 to 0.5Analyte DependentFor stripping voltammetry, this potential is optimized to preconcentrate the analyte on the electrode surface.
Deposition Time (s) 30 - 30060 - 180Longer deposition times increase the amount of preconcentrated analyte, leading to higher signals, but can also lead to electrode saturation and increased background.

Experimental Protocols

Protocol 1: Glassy Carbon Electrode (GCE) Preparation

This protocol describes the standard procedure for preparing a GCE for electrochemical measurements.

  • Mechanical Polishing:

    • Polish the GCE surface with 1.0 µm, 0.3 µm, and 0.05 µm alumina powder on a polishing cloth for 5 minutes for each grade.

    • Rinse the electrode thoroughly with deionized water between each polishing step.

  • Sonication:

    • Sonicate the polished electrode in a 1:1 solution of ethanol (B145695) and deionized water for 2 minutes to remove any adsorbed alumina particles.

    • Rinse again with copious amounts of deionized water.

  • Drying:

    • Gently dry the electrode surface with a stream of nitrogen gas or by dabbing with a lint-free tissue.

  • Electrochemical Activation (Optional but Recommended):

    • In the supporting electrolyte to be used for the analysis, cycle the potential between the desired window (e.g., -0.2 V to +1.5 V) for several cycles until a stable and low background voltammogram is obtained.

Protocol 2: Sample Preparation using a Modified QuEChERS Method for Fruit Samples

This protocol is adapted for the extraction of methiocarb and its metabolites from fruit samples for subsequent electrochemical analysis.[6][7][8]

  • Homogenization:

    • Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.

Visualizations

Caption: Experimental workflow from sample preparation to electrochemical analysis.

Troubleshooting_Noise Start High Background Noise? Check_Electrical Check for Electrical Interference Start->Check_Electrical Yes Check_Reagents Check Reagents & Electrolyte Start->Check_Reagents Yes Check_Electrode Inspect Working Electrode Start->Check_Electrode Yes Check_Settings Review Instrument Settings Start->Check_Settings Yes Sol_Faraday Use Faraday Cage Secure Connections Check_Electrical->Sol_Faraday Sol_Reagents Use High-Purity Reagents Prepare Fresh Solutions Check_Reagents->Sol_Reagents Sol_Electrode Polish and Clean Electrode Check_Electrode->Sol_Electrode Sol_Settings Adjust Filter/Gain Apply Smoothing Cautiously Check_Settings->Sol_Settings End Noise Reduced Sol_Faraday->End Sol_Reagents->End Sol_Electrode->End Sol_Settings->End

Caption: A logical guide to troubleshooting high background noise in experiments.

References

Preventing degradation of methiocarb sulfoxide during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methiocarb (B1676386) Sulfoxide (B87167) Stability

Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of methiocarb sulfoxide in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a primary and often more toxic metabolite of methiocarb, a carbamate (B1207046) pesticide.[1][2] Its stability is a major concern for researchers because it readily degrades, which can lead to inaccurate quantification in residue analysis, toxicological studies, and environmental monitoring.[3][4] The accurate measurement of this compound is critical as it is often found in higher concentrations than the parent methiocarb in treated samples.[4][5][6]

Q2: What are the primary degradation products of this compound?

A2: this compound can be further oxidized to form methiocarb sulfone or hydrolyzed to form this compound phenol.[1][7] The specific degradation pathway is often dependent on environmental conditions such as pH.[7][8]

Q3: What are the main factors that cause this compound degradation during sample storage?

A3: The primary factors influencing the degradation of this compound, like other carbamates, are:

  • Temperature: Higher temperatures accelerate degradation.

  • pH: Carbamates are generally unstable, especially under neutral to alkaline conditions (pH > 7), which promote hydrolysis.[8][9] Acidic conditions tend to increase stability.[8]

  • Light: Photodegradation can occur, where light exposure leads to the oxidation of methiocarb to its sulfoxide and further breakdown.[8]

  • Matrix Effects: The sample matrix (e.g., soil, water, tissue) can contain microbes or enzymes that facilitate degradation.[8]

Q4: What are the ideal storage conditions for samples containing this compound?

A4: To ensure sample integrity, the following storage conditions are recommended:

  • Temperature: Store samples frozen, ideally at -20°C or below.[4][10] One study demonstrated complete recovery of carbamates stored in C18 cartridges at -20°C for one month.[10] Another protocol involved storing C-18 extraction disks in an inert atmosphere at -10°C.[11]

  • Light: Store samples in amber or opaque containers to protect them from light.

  • Atmosphere: For extracted samples or standards, storage under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[11]

  • Duration: Analyze samples as quickly as possible after collection and extraction.

Q5: How does pH affect the stability of methiocarb and its metabolites?

A5: pH is a critical factor. Methiocarb is significantly more stable in acidic conditions than in neutral or alkaline environments.[8]

  • Acidic pH (e.g., 4-5): The half-life can extend to a year.[8]

  • Neutral pH (e.g., 7): The half-life decreases to about a month.[8]

  • Alkaline pH (e.g., 9): The half-life can be as short as a few hours.[8] Under acidic conditions, degradation tends to proceed through oxidation to this compound, while hydrolysis is the dominant pathway in alkaline media.[8]

Troubleshooting Guide: Low Recovery of this compound

If you are experiencing lower than expected concentrations or inconsistent results for this compound, consult the following guide.

Problem Potential Cause Recommended Solution
Low analyte recovery in all samples Degradation during storage Verify that samples were continuously stored at or below -20°C in darkness.[10] Minimize freeze-thaw cycles.
Degradation in analytical solution Prepare calibration standards fresh before each analysis run. Some analytical methods note the suspected instability of analytes in solution.[12] Store stock solutions frozen when not in use.[12]
pH-induced hydrolysis For aqueous samples, consider adjusting the pH to be slightly acidic (pH 4-5) upon collection, if compatible with your analytical method.[8]
Inconsistent results between replicates Matrix effects The sample matrix can suppress or enhance the analytical signal. Use matrix-matched calibration standards to compensate for these effects.[12]
Incomplete extraction Optimize your extraction procedure. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully developed for methiocarb and its metabolites.[3][5][6]
No detection of this compound, only parent compound or other metabolites Rapid degradation post-extraction Minimize the time between sample extraction and analysis. Keep extracts cold and protected from light throughout the process.
Incorrect analytical method Ensure your analytical method (e.g., LC-MS/MS) is validated for the detection of this compound. Confirm the correct mass transitions are being monitored. For this compound, a common quantitation transition is m/z 242 to m/z 185.[13]

Data Summary: Methiocarb & Metabolite Stability

This table summarizes the environmental persistence of methiocarb and its key metabolites under various conditions. Note that half-life can vary significantly based on specific soil or water composition.

Compound Condition Half-Life Reference
Methiocarb Aqueous solution (pH 4)> 1 year[8]
Aqueous solution (pH 7)~24-28 days[8][14]
Aqueous solution (pH 9)~5 hours (0.21 days)[8]
Aerobic sandy loam soil~11-20 days (initial phase)[8]
This compound Aerobic sandy loam soil~6 days[14]
This compound Phenol Aerobic sandy loam soil~2 days[14]
Methiocarb Sulfone Aerobic sandy loam soilLess toxic, seen in smaller amounts[8]

Visualizations

Degradation Pathway

The primary degradation pathway involves the oxidation of the sulfur atom.

DegradationPathway Methiocarb Methiocarb MSO This compound (MSO) Methiocarb->MSO Oxidation MSO2 Methiocarb Sulfone (MSO2) MSO->MSO2 Oxidation MSOP This compound Phenol (MSOP) MSO->MSOP Hydrolysis

Caption: Oxidative and hydrolytic degradation pathway of methiocarb.

Recommended Sample Handling Workflow

Following a strict workflow from collection to analysis is crucial for preserving analyte stability.

Workflow cluster_collection Field/Lab Collection cluster_storage Transport & Storage cluster_prep Sample Preparation cluster_analysis Analysis critical_node critical_node Collect 1. Collect Sample pH_Adjust 2. Adjust to Acidic pH (Optional, for aqueous samples) Collect->pH_Adjust Transport 3. Transport on Ice pH_Adjust->Transport Store 4. Store at <= -20°C in Amber Vials Transport->Store Extract 5. Extract Analytes (e.g., QuEChERS) Store->Extract Concentrate 6. Concentrate & Reconstitute in appropriate solvent Extract->Concentrate Analyze 7. Analyze Immediately (LC-MS/MS) Concentrate->Analyze

Caption: Recommended workflow for handling samples containing this compound.

Experimental Protocol: Sample Stability Assessment

This protocol outlines a general procedure to validate the stability of this compound in a specific sample matrix under your laboratory's storage conditions.

1. Objective: To determine the stability of this compound in a given matrix (e.g., water, soil, plasma) when stored at different temperatures over a set period.

2. Materials:

  • Certified reference standards of methiocarb, this compound, and methiocarb sulfone.

  • Blank matrix, free of the analytes of interest.

  • Appropriate solvents (e.g., methanol, acetonitrile) for stock solutions and extraction.[12]

  • Extraction supplies (e.g., QuEChERS salts, SPE cartridges).

  • LC-MS/MS system or other suitable detector.[13]

  • Amber glass vials.

  • Calibrated freezers/refrigerators set to desired temperatures (e.g., 4°C, -20°C, -80°C).

3. Procedure:

  • Preparation of Fortified Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Obtain a sufficient quantity of blank matrix.

    • Fortify (spike) the blank matrix with the this compound stock solution to a known concentration (e.g., 10 µg/kg).[12]

    • Homogenize the fortified matrix thoroughly to ensure even distribution.

    • Aliquot the fortified matrix into multiple amber vials for each storage condition and time point.

  • Time Zero (T0) Analysis:

    • Immediately after fortification, take a set of aliquots (n=3 to 5) and process them.

    • Extract this compound using your validated analytical method (e.g., QuEChERS).

    • Analyze the extracts by LC-MS/MS.

    • The average concentration from this set will serve as the baseline (100% recovery).

  • Storage and Time-Point Analysis:

    • Place the remaining aliquots into storage at the selected temperatures (e.g., 4°C and -20°C).

    • At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), remove a set of aliquots (n=3 to 5) from each temperature condition.

    • Allow samples to thaw under controlled conditions (if frozen) and then extract and analyze them using the same procedure as the T0 samples.

4. Data Analysis:

  • Calculate the mean concentration of this compound for each time point and storage condition.

  • Determine the percent recovery at each time point relative to the T0 concentration:

    • % Recovery = (Mean Concentration at T_x / Mean Concentration at T_0) * 100

  • The analyte is considered stable under a specific condition if the mean recovery remains within an acceptable range (e.g., 85-115%) of the baseline.

  • Plot the percent recovery versus time for each storage condition to visualize the degradation rate.

References

Selecting appropriate internal standards for methiocarb sulfoxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of methiocarb (B1676386) sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of methiocarb sulfoxide?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, This compound-D3 is the recommended internal standard.[1] SIL standards exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution minimizes the impact of matrix effects and other sources of experimental variability, leading to the most accurate and precise quantification.[1][2]

Q2: Are there any alternative internal standards if a stable isotope-labeled version is unavailable?

A2: While highly recommended to use a SIL-IS, if one is not available, a structural analog can be considered. The key is to select a compound that closely mimics the chemical behavior of this compound. A potential candidate could be a compound with a similar carbamate (B1207046) structure and polarity. However, it is crucial to validate the performance of any structural analog to ensure it adequately compensates for variations in sample preparation and analysis. It is important to note that structural analogs may not fully account for matrix effects as effectively as a stable isotope-labeled internal standard.

Q3: Can I use external standardization for this compound quantification?

A3: Yes, external standardization is a valid quantification technique and has been used for the analysis of methiocarb and its metabolites.[3] However, this method is more susceptible to errors arising from matrix effects and variations in extraction efficiency and injection volume. Therefore, the use of an internal standard is generally preferred to achieve higher accuracy and precision, especially in complex matrices.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pHOptimize the mobile phase pH to ensure this compound is in a single ionic form.
Column overloadDilute the sample or use a column with a higher loading capacity.
Active sites on the columnUse a column with end-capping or add a small amount of a competing agent to the mobile phase.
Low Sensitivity/Poor Signal-to-Noise Suboptimal mass spectrometer parametersTune the mass spectrometer specifically for this compound and its internal standard. This includes optimizing the precursor and product ion selection, collision energy, and other source parameters.[3]
Ion suppression from matrix componentsImprove sample cleanup procedures. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Inefficient ionizationExperiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative) to find the optimal conditions for this compound.
High Variability in Results Inconsistent sample preparationEnsure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and dilution.
Matrix effectsThe use of a stable isotope-labeled internal standard like this compound-D3 is the most effective way to compensate for matrix effects.[1][2]
Instrument instabilityPerform regular instrument maintenance and calibration to ensure consistent performance.
Internal Standard Signal is Unstable or Absent Degradation of the internal standardCheck the stability of the internal standard in the sample matrix and storage conditions.
Incorrect concentrationVerify the concentration of the internal standard stock and working solutions.
Interference from matrix componentsEnsure that the selected MRM transitions for the internal standard are specific and not subject to interference.

Experimental Protocols

General LC-MS/MS Protocol for this compound Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

1. Sample Preparation (QuEChERS-based extraction)

  • To a 10 g homogenized sample, add 10 mL of acetonitrile (B52724).

  • Add an appropriate volume of the internal standard solution (e.g., this compound-D3).

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

  • Vortex for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant for LC-MS/MS analysis.[4]

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The quantitation MS/MS ion transition is from m/z 242 to m/z 185, with a confirmation transition from m/z 242 to m/z 170.[3]

    • Internal Standard (this compound-D3): The transitions will be shifted by +3 Da. The exact m/z values should be determined by direct infusion of the standard.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
This compound242.1185.1170.1
This compound-D3245.1188.1173.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Caption: Workflow for selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with Internal Standard (this compound-D3) sample->add_is extract QuEChERS Extraction (Acetonitrile, Salts) add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: General experimental workflow for quantification.

References

Technical Support Center: Refinement of Extraction Protocols for Aged Soil Residues of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methiocarb (B1676386) sulfoxide (B87167) from aged soil residues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of methiocarb sulfoxide from aged soil samples.

Question/Issue Answer/Troubleshooting Tip
1. What is a validated method for extracting this compound from soil? A validated analytical method exists for the determination of methiocarb, this compound, and methiocarb sulfone in soil using LC-MS/MS.[1][2] The general workflow involves extraction with an organic solvent, followed by liquid-liquid partitioning and solid-phase extraction (SPE) clean-up.[1]
2. I am experiencing low recovery of this compound. What are the potential causes and solutions? Low recovery can be due to several factors: • Inefficient Extraction: Ensure the soil sample is thoroughly homogenized with the extraction solvent. The validated method uses acetone (B3395972) and de-ionized water with shaking.[3] Consider increasing the shaking time or using a more vigorous shaking method like a gyratory shaker.[3] • Analyte Degradation: this compound can degrade.[4] It is advisable to process samples promptly and store extracts at low temperatures (< -10°C) when not in use.[1] • Improper SPE Cartridge Conditioning or Elution: Ensure the SPE cartridge is properly conditioned with the appropriate solvents before loading the sample.[1][2] Use the recommended elution solvents and volumes to ensure complete recovery of the analyte from the cartridge.
3. I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this? Matrix effects, such as ion suppression or enhancement, are a common challenge in soil analysis.[3][5][6] An independent laboratory validation of the methiocarb method encountered matrix effects, which were successfully addressed by using matrix-matched standards for quantification instead of solvent-based standards.[3] This is a highly recommended approach to compensate for the influence of co-extracted soil components.
4. What are the recommended solvents for extraction and cleanup? The validated method utilizes: • Extraction: Acetone and de-ionized water.[3] • Liquid-Liquid Partitioning: The organic layer is collected.[2] • SPE Cleanup: Reconstitution in ethyl acetate:hexane (1:4, v:v), followed by elution with ethyl acetate:hexane and acetone.[1][2] The final extract is reconstituted in methanol (B129727) for LC-MS/MS analysis.[1]
5. Are there alternative extraction methods I can consider? Yes, other techniques that may be applicable and could be optimized for this compound include: • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[7][8][9] It has been shown to be effective for other pesticide residues in soil.[7] • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various matrices, including soil, and involves a simple extraction and cleanup process.[10][11]
6. What are the key instrument parameters for LC-MS/MS analysis of this compound? The validated method uses an LC-MS/MS system with the following parameters for this compound: • Quantitation MS/MS ion transition: m/z 242.5 to m/z 185[1] • Confirmation MS/MS ion transition: m/z 242.5 to m/z 170[1] An independent validation used slightly different, but comparable, ion transitions: m/z 242 → 185 (Quantitation) and m/z 242 → 170 (Confirmation).[3]

Quantitative Data Summary

The following tables summarize the recovery data from the environmental chemistry method (ECM) validation and the independent laboratory validation (ILV) for this compound in sandy loam soil.[3]

Table 1: Mean Recoveries and Relative Standard Deviations (RSDs) for this compound

Validation StudyFortification Level (ppb)Mean Recovery (%)RSD (%)
ECM1Met requirements (70-120%)≤20%
ECM10Met requirements (70-120%)≤20%
ILV1Met requirements (70-120%)≤20%
ILV10Met requirements (70-120%)≤20%

Data sourced from EPA MRID No. 49502502 & 49519605.[3]

Detailed Experimental Protocol

This protocol is based on the validated method for the determination of methiocarb, this compound, and methiocarb sulfone in soil.[1][2][3]

1. Sample Preparation and Extraction

  • Weigh 25 g of the soil sample into a suitable container.

  • If required, fortify the sample with a known concentration of this compound standard solution.

  • Add 40 mL of acetone and 10 mL of de-ionized water to the soil sample.

  • Shake the container vigorously for 30 minutes using a wrist-action or gyratory shaker.

  • Filter the extract through Whatman No. 4 filter paper.

  • Rinse the container and filter cake with an additional 10 mL of acetone and combine the filtrates.

2. Liquid-Liquid Partitioning

  • Transfer the filtrate to a separatory funnel.

  • Allow the layers to separate.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Return the aqueous layer to the separatory funnel and repeat the partitioning step.

  • Combine the organic layers.

3. Solvent Evaporation and Reconstitution

  • Concentrate the combined organic extracts to dryness using a rotary evaporator at 30°C.

  • Reconstitute the residue with 3 mL of ethyl acetate:hexane (1:4, v:v) with the aid of sonication.

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition a 5g Florisil SPE cartridge with 10 mL of ethyl acetate:hexane (1:4, v:v).

  • Load the reconstituted sample onto the conditioned SPE cartridge and collect the eluate.

  • Rinse the flask that contained the sample with 30 mL of ethyl acetate:hexane (1:4, v:v) and add it to the SPE cartridge, collecting the eluate.

  • Rinse the flask again with 10 mL of acetone and add it to the SPE cartridge, collecting the eluate.

  • Combine all the eluates.

5. Final Concentration and Analysis

  • Evaporate the combined eluates to dryness using a rotary evaporator at 30°C.

  • Reconstitute the final residue in 2.5 mL of methanol, sonicating to ensure it is fully dissolved.

  • Transfer an aliquot to a vial for analysis by LC-MS/MS.

Visualizations

Experimental Workflow for this compound Extraction from Soil

ExtractionWorkflow node_start Start: 25g Aged Soil Sample node_extraction 1. Extraction (40mL Acetone + 10mL DI Water) Shake for 30 min node_start->node_extraction node_filtration 2. Filtration (Whatman No. 4) node_extraction->node_filtration node_partitioning 3. Liquid-Liquid Partitioning (Collect Organic Layer) node_filtration->node_partitioning node_evaporation1 4. Evaporation to Dryness (Rotary Evaporator, 30°C) node_partitioning->node_evaporation1 node_reconstitution1 5. Reconstitution (3mL Ethyl Acetate:Hexane 1:4) node_evaporation1->node_reconstitution1 node_spe_cleanup 6. SPE Cleanup (5g Florisil Cartridge) node_reconstitution1->node_spe_cleanup node_spe_conditioning SPE Cartridge Conditioning (10mL Ethyl Acetate:Hexane 1:4) node_spe_conditioning->node_spe_cleanup node_elution 7. Elution (30mL Ethyl Acetate:Hexane + 10mL Acetone) node_spe_cleanup->node_elution node_evaporation2 8. Final Evaporation to Dryness (Rotary Evaporator, 30°C) node_elution->node_evaporation2 node_reconstitution2 9. Final Reconstitution (2.5mL Methanol) node_evaporation2->node_reconstitution2 node_analysis 10. LC-MS/MS Analysis node_reconstitution2->node_analysis

A schematic diagram of the validated soil extraction method for this compound.

Troubleshooting Logic for Low Analyte Recovery

TroubleshootingLowRecovery node_problem Problem: Low this compound Recovery node_check_extraction Check Extraction Efficiency node_problem->node_check_extraction node_check_spe Check SPE Cleanup Step node_problem->node_check_spe node_check_degradation Consider Analyte Degradation node_problem->node_check_degradation node_solution_shaking Solution: Increase shaking time/intensity node_check_extraction->node_solution_shaking node_solution_solvent Solution: Verify solvent volumes and composition node_check_extraction->node_solution_solvent node_solution_conditioning Solution: Ensure proper cartridge conditioning node_check_spe->node_solution_conditioning node_solution_elution Solution: Verify elution solvent and volume node_check_spe->node_solution_elution node_solution_storage Solution: Process samples promptly and store extracts at < -10°C node_check_degradation->node_solution_storage

A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Optimization of MS/MS Parameters for Methiocarb Sulfoxide Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of methiocarb (B1676386) sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for methiocarb sulfoxide in positive ion mode ESI-MS/MS?

A1: In positive electrospray ionization (ESI) mode, this compound typically forms a protonated molecule, [M+H]⁺. The most common precursor ion to monitor is m/z 242.1.[1] Upon collision-induced dissociation (CID), this precursor ion fragments into several product ions. The most abundant and commonly used product ion for quantification is m/z 185.1, with a secondary, confirming ion at m/z 170.1.[1][2]

Q2: What is a general starting point for collision energy (CE) for this compound fragmentation?

A2: A good starting point for collision energy can be derived from existing methods. For the transition of m/z 242 to m/z 185, a collision energy of approximately 21 eV has been used.[1] For the transition to the confirming ion m/z 170, a higher collision energy of around 32 eV may be optimal.[1] It is crucial to optimize this parameter on your specific instrument as the optimal CE can vary significantly between different mass spectrometer models and manufacturers.

Q3: What ionization mode is best for analyzing this compound?

A3: Positive ion mode electrospray ionization (ESI) is the most common and effective ionization technique for this compound and other N-methylcarbamate pesticides.[3] This is due to the presence of nitrogen and oxygen atoms that can be readily protonated.

Troubleshooting Guide

Q1: I am observing a very low signal or no peak for the m/z 242.1 precursor ion. What should I do?

A1: Low signal intensity for the precursor ion can be caused by several factors.[4] Follow these troubleshooting steps:

  • Check Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal.[4]

  • Verify Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. Incorrect calibration can lead to mass shifts and poor sensitivity.[4]

  • Optimize Ion Source Parameters: Systematically optimize ion source parameters such as capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. For small molecules like this compound, a gas temperature over 300 °C and nebulizer pressure over 40 psi can improve ionization.[5]

  • Assess Mobile Phase Composition: Ensure your mobile phase is compatible with ESI. The presence of a small amount of acid, like formic acid, can aid in the protonation of this compound.

Q2: My fragmentation efficiency is poor, resulting in a weak product ion signal at m/z 185.1. How can I improve this?

A2: Poor fragmentation efficiency directly impacts the sensitivity of your assay. Consider the following:

  • Optimize Collision Energy (CE): This is the most critical parameter for fragmentation. Perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the CE across a range (e.g., 10-40 eV). Plot the intensity of the m/z 185.1 product ion against the CE to find the optimal value that gives the highest intensity.

  • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure in the collision cell is at the manufacturer's recommended level. Insufficient pressure will lead to inefficient fragmentation.

Q3: I am seeing a high degree of background noise or interfering peaks in my chromatogram. What are the possible causes and solutions?

A3: High background noise or interferences can compromise the accuracy of your quantification.

  • Evaluate Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue extracts), you may be experiencing ion suppression. To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve your sample preparation procedure (e.g., using solid-phase extraction) or dilute your sample.

  • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase gradient, or flow rate.

  • Use High-Purity Solvents: Ensure that you are using LC-MS grade solvents and reagents to minimize chemical noise.

Q4: The ratio of my quantifying ion (m/z 185.1) to my confirming ion (m/z 170.1) is inconsistent across samples. Why is this happening?

A4: Inconsistent ion ratios can be a sign of instrument instability or interfering substances.

  • Check for Co-eluting Interferences: An interference at the m/z of one of your product ions can alter the ion ratio. Review your chromatograms carefully for any signs of co-elution.

  • Ensure Sufficient Data Points Across the Peak: A low scan speed or too few data points across the chromatographic peak can lead to inaccurate ion ratio calculations. Aim for at least 10-15 data points across each peak.

  • Re-evaluate Collision Energies: If the collision energies for the two transitions are very different, minor fluctuations in instrument conditions could disproportionately affect one transition over the other. Ensure your method is robust by testing it with standards at various concentrations.

Data Presentation

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound242.1185.0~21170.0~32

Table based on data from an EPA method. Optimal values may vary by instrument.[1]

Experimental Protocols

Protocol: Optimization of MS/MS Parameters for this compound

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically a mixture of your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Optimization (MS1):

    • Operate the mass spectrometer in full scan mode in the positive ion setting.

    • Identify the protonated molecule [M+H]⁺ at m/z 242.1.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the m/z 242.1 ion.

  • Product Ion Identification (MS2 Scan):

    • Set the mass spectrometer to product ion scan mode, selecting m/z 242.1 as the precursor ion.

    • Apply a moderate collision energy (e.g., 20 eV) to induce fragmentation.

    • Identify the major product ions. For this compound, expect to see significant peaks at m/z 185.0 and 170.0.[1][2]

  • Collision Energy (CE) Optimization for Each Transition:

    • Set up a Multiple Reaction Monitoring (MRM) method with the transitions of interest (242.1 -> 185.0 and 242.1 -> 170.0).

    • While infusing the standard, perform a collision energy ramp experiment. For each transition, vary the CE in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-40 eV).

    • Plot the intensity of each product ion as a function of the collision energy.

    • Select the CE value that produces the maximum intensity for each transition. This will be your optimal CE for the MRM method.

  • LC-MS/MS Method Verification:

    • Incorporate the optimized MRM transitions and collision energies into your LC-MS/MS method.

    • Inject a standard solution and verify the retention time, peak shape, and signal intensity.

    • Perform a calibration curve to ensure the method is linear and sensitive enough for your application.

Mandatory Visualizations

G cluster_prep Preparation cluster_infusion Direct Infusion & MS1 Optimization cluster_ms2 MS2 Fragmentation Optimization cluster_final Method Finalization A Prepare 1 µg/mL This compound Standard B Infuse Standard into MS A->B C Optimize Source Parameters for Precursor Ion (m/z 242.1) B->C D Identify Product Ions (m/z 185.0, 170.0) C->D E Perform Collision Energy Ramp for each transition D->E F Select Optimal CE for Maximum Product Ion Intensity E->F G Incorporate Optimized Parameters into LC-MS/MS Method F->G

Caption: Workflow for optimizing MS/MS parameters.

G cluster_frags Collision-Induced Dissociation parent This compound [M+H]⁺ m/z 242.1 frag1 [M+H - C3H7NO]⁺ m/z 185.0 parent->frag1  - 57 Da (Loss of CH3NCO) frag2 [M+H - C2H4NO2]⁺ m/z 170.0 parent->frag2  - 72 Da (Further fragmentation)

Caption: Proposed fragmentation of this compound.

References

Dealing with co-eluting interferences in methiocarb sulfoxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of methiocarb (B1676386) sulfoxide (B87167), with a focus on addressing co-eluting interferences.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of methiocarb sulfoxide.

Question: I am observing a broad or asymmetrical peak for this compound. What could be the cause and how can I fix it?

Answer:

A distorted peak shape for this compound is often indicative of co-eluting interferences from the sample matrix or the presence of isomers. Here is a systematic approach to troubleshoot this issue:

1. Confirm Co-elution:

  • LC-MS/MS Ion Ratio Check: If you are using tandem mass spectrometry, monitor the ion ratio of the quantifier and qualifier transitions across the peak. A significant deviation in this ratio suggests the presence of an interfering compound.[1]

  • Chromatographic Peak Shape: Poor peak shapes such as fronting, tailing, or the appearance of shoulders are strong indicators of co-elution.[1]

2. Optimize Chromatographic Separation:

  • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peak. A shallower gradient can often enhance resolution.

  • Column Chemistry: Consider using a different liquid chromatography (LC) column with an alternative stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.

  • Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.

3. Enhance Sample Preparation:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: If you are using a QuEChERS-based method, ensure that the dSPE cleanup step is adequate for your sample matrix. For complex matrices, a combination of sorbents like PSA (primary secondary amine) and C18 may be necessary to remove pigments, fatty acids, and other interferences.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix effects such as ion suppression or enhancement.[2]

Question: My recovery of this compound is low and inconsistent. What are the potential reasons and solutions?

Answer:

Low and variable recovery of this compound can stem from several factors during sample preparation and analysis.

1. Inefficient Extraction:

  • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis, including methiocarb and its metabolites.[3] Ensure that the initial extraction with acetonitrile (B52724) is vigorous and that the subsequent salting-out step effectively partitions the analytes into the organic layer.

  • Solvent Selection: Acetonitrile is a common and effective extraction solvent for this compound.[4]

2. Analyte Degradation:

  • pH Control: Methiocarb and its metabolites can be susceptible to degradation at certain pH values. Buffering the sample during extraction (e.g., using citrate (B86180) buffer in the QuEChERS method) can help maintain a stable pH and prevent degradation.

  • Sample Storage: Store sample extracts at low temperatures (e.g., -20°C) and analyze them as soon as possible to minimize degradation.[5]

3. Matrix Effects in Mass Spectrometry:

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

  • Internal Standards: The use of a suitable internal standard that co-elutes with this compound can help to correct for variations in recovery and matrix effects.

Experimental Workflow for Troubleshooting Peak Asymmetry

G cluster_0 Troubleshooting Peak Asymmetry start Asymmetrical or Broad Peak Observed check_ion_ratio Check Quantifier/Qualifier Ion Ratio Across Peak start->check_ion_ratio ratio_stable Ratio Stable? check_ion_ratio->ratio_stable optimize_chroma Optimize Chromatographic Separation (e.g., modify gradient, change column) ratio_stable->optimize_chroma No improve_cleanup Enhance Sample Cleanup (e.g., different dSPE sorbents) ratio_stable->improve_cleanup Yes reanalyze Re-analyze Sample optimize_chroma->reanalyze improve_cleanup->reanalyze end Issue Resolved reanalyze->end

Caption: A logical workflow for troubleshooting asymmetrical peaks in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A1: For positive electrospray ionization (ESI+), the precursor ion ([M+H]+) for this compound is m/z 242.1. Common product ions for quantitation and confirmation are m/z 185.0 and m/z 170.1.[2][5]

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound242.1185.0170.1

Q2: What is a suitable sample preparation method for analyzing this compound in food matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound from various food matrices.[3] The general procedure involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.[6]

Sample Preparation Workflow using QuEChERS

G cluster_1 QuEChERS Sample Preparation Workflow start Homogenized Sample add_acetonitrile Add Acetonitrile start->add_acetonitrile shake Shake Vigorously add_acetonitrile->shake add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) shake->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 collect_supernatant Collect Acetonitrile Supernatant centrifuge1->collect_supernatant dspe_cleanup dSPE Cleanup (Add PSA, C18, etc.) collect_supernatant->dspe_cleanup vortex Vortex dspe_cleanup->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: A typical workflow for sample preparation using the QuEChERS method.

Q3: What are the expected recovery rates and limits of quantification (LOQ) for this compound analysis?

A3: The recovery and LOQ can vary depending on the matrix and the specific analytical method used. However, typical performance data is summarized below.

MatrixFortification LevelAverage Recovery (%)RSD (%)LOQ (mg/kg)Reference
Banana0.1 mg/kg92.01.8Not Specified[3]
Water0.1 ppb11470.1 ppb[7]
Animal Origin Foods0.005, 0.01, 0.05 mg/kg76.4 - 118.0≤ 10.00.005[8]

Q4: Can I use a gas chromatography (GC) based method for this compound analysis?

A4: While GC-MS methods can be used for some pesticides, LC-MS/MS is generally preferred for carbamates like this compound due to their thermal lability.[6] High temperatures in the GC injector can cause these compounds to degrade, leading to inaccurate results.

Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound in a fruit or vegetable matrix.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content, it may be necessary to add a small amount of water to facilitate homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant for LC-MS/MS analysis. It may be necessary to add a small amount of formic acid to improve the stability of the analytes.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium (B1175870) formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Typical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)242.1185.0~15
This compound (Qualifier)242.1170.1~25

Note: Collision energies should be optimized for the specific instrument being used.

References

Technical Support Center: Improving the Ruggedness of Analytical Methods for Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the ruggedness of analytical methods for methiocarb (B1676386) sulfoxide (B87167).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of methiocarb sulfoxide, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for this compound is a common issue that can compromise the accuracy and precision of your analysis. The primary causes often relate to interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: this compound can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3) can suppress the ionization of silanol groups, minimizing these secondary interactions. However, be mindful of the stability of this compound at very low pH.

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups are deactivated.

    • Solution 3: Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in poor peak shape.

    • Solution: Implement a column washing procedure or replace the column if it's old or has been used extensively with complex matrices.

Issue 2: Low or Inconsistent Recovery of this compound

Question: I am experiencing low and variable recovery for this compound during sample preparation. What steps can I take to improve this?

Answer:

Low and inconsistent recoveries are often linked to the sample extraction and cleanup process. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for this compound, and its effectiveness can be influenced by several factors.

Potential Causes and Solutions:

  • Incomplete Extraction: The initial extraction solvent and conditions may not be optimal for your specific matrix.

    • Solution: Ensure thorough homogenization of the sample. For the QuEChERS method, acetonitrile (B52724) is a common and effective extraction solvent. Ensure vigorous shaking during the extraction step to maximize the interaction between the solvent and the sample.

  • Analyte Degradation: this compound can be unstable under certain pH conditions. Degradation can occur more rapidly at neutral to alkaline pH.[1]

    • Solution: Use a buffered QuEChERS method (e.g., citrate (B86180) buffered) to maintain a slightly acidic pH (around 5-5.5) during extraction, which can improve the stability of this compound.

  • Loss During Cleanup (d-SPE): The choice of sorbents in the dispersive solid-phase extraction (d-SPE) step is critical. Some sorbents may have an affinity for this compound, leading to its removal along with interfering matrix components.

    • Solution: For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is effective. If you suspect loss on PSA, consider reducing the amount used or trying alternative sorbents.

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to apparent low recovery (ion suppression in LC-MS/MS).

    • Solution: Optimize the d-SPE cleanup step to remove as many matrix interferences as possible. Additionally, using matrix-matched calibration standards is crucial to compensate for matrix effects.

Issue 3: Signal Suppression or Enhancement in LC-MS/MS Analysis

Question: My this compound signal is being suppressed when analyzing complex samples. How can I mitigate these matrix effects?

Answer:

Ion suppression is a significant challenge in LC-MS/MS analysis, particularly with complex matrices like food and environmental samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.

Potential Causes and Solutions:

  • Co-elution of Matrix Components: Interfering compounds from the sample matrix are eluting at the same retention time as this compound.

    • Solution 1: Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the interfering matrix components.

    • Solution 2: Enhance Sample Cleanup: Optimize the QuEChERS d-SPE step to more effectively remove the specific matrix components causing suppression. The use of graphitized carbon black (GCB) can be effective for removing pigments, but it may also retain planar molecules like some pesticides, so its use should be carefully evaluated.

    • Solution 3: Dilute the Sample Extract: A "dilute and shoot" approach can be effective.[2] Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression, while modern sensitive LC-MS/MS systems can still detect the analyte of interest.

  • Inappropriate Ionization Source Parameters: The settings of the electrospray ionization (ESI) source may not be optimal for minimizing matrix effects.

    • Solution: Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature to find a balance that provides good sensitivity for this compound while minimizing the influence of the matrix.

  • Use of an Internal Standard: An appropriate internal standard can help to compensate for signal suppression.

    • Solution: Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that experiences similar matrix effects can be used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for analyzing this compound in food matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and has been successfully applied to the analysis of methiocarb and its metabolites, including this compound, in various food matrices such as bananas and products of animal origin.[3][4][5][6] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Q2: Is this compound stable during analysis?

A2: this compound is known to be somewhat unstable, particularly with respect to hydrolysis. Its stability is pH-dependent, with degradation proceeding more rapidly at neutral to alkaline pH.[1] For this reason, it is often recommended to use buffered extraction methods (e.g., citrate buffer in QuEChERS) to maintain a slightly acidic environment. It is also advisable to analyze extracts as soon as possible after preparation.[7]

Q3: Which analytical technique is most suitable for the determination of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the analysis of this compound.[3][4] This is due to the thermolabile nature of the parent compound, methiocarb, which makes gas chromatography (GC) less appropriate.[3] LC-MS/MS provides the necessary sensitivity and selectivity for detecting and quantifying this compound at low levels in complex matrices. UPLC-MS/MS can also be used for faster analysis times.[8]

Q4: How can I confirm the identity of this compound in my samples?

A4: In LC-MS/MS analysis, the identity of this compound is typically confirmed by monitoring at least two specific precursor-to-product ion transitions (MRMs).[7] The ratio of the intensities of these two transitions in the sample should match that of a known standard analyzed under the same conditions, within a specified tolerance (e.g., ±30%).[9] The retention time of the peak in the sample should also match that of the standard.

Q5: What are typical recovery rates and limits of quantification for this compound analysis?

A5: The recovery and limits of quantification (LOQ) can vary depending on the matrix and the specific method used. However, well-optimized methods can achieve good performance. For example, in the analysis of bananas using a QuEChERS and LC-PAD method, average recoveries for this compound were 92.0% with a relative standard deviation (RSD) of 1.8%.[5][6] In a study on animal products using LC-MS/MS, recovery rates ranged from 76.4% to 118.0% with an RSD of ≤10.0%, and the LOQ was 0.005 mg/kg.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound, providing a reference for expected method performance.

Table 1: Recovery and Precision Data for this compound in Various Matrices

MatrixAnalytical MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
BananasQuEChERS, LC-PAD0.192.01.8[5][6]
Animal Products (Chicken, Pork, Beef, Egg, Milk)QuEChERS, LC-MS/MS0.005, 0.01, 0.0576.4 - 118.0≤ 10.0[4][10]
Barley and Wheat StrawLC-MS/MS0.05, 0.575 - 990.0 - 9.9[11]
Various Plant MaterialsLC-MS/MS0.01, 0.1079 - 1041.7 - 17[11]
Sandy Loam SoilLC-MS/MS0.001, 0.01Met requirements (70-120%)≤ 20[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
Animal ProductsQuEChERS, LC-MS/MS0.00160.005[4][10]
Various Plant MaterialsLC-MS/MS-0.01[11]
Sandy Loam SoilLC-MS/MS0.00020.001[12]

Experimental Protocols

1. QuEChERS Sample Preparation for this compound in Food Matrices (General Protocol)

This protocol is a generalized version based on the widely used QuEChERS method. It should be optimized and validated for each specific matrix.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) into a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., a packet containing magnesium sulfate, sodium chloride, and sodium citrate/citrate buffer salts).

    • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of sorbents. A common combination is magnesium sulfate, primary secondary amine (PSA), and C18.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation and Preparation:

    • Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis. For some systems, a "dilute and shoot" approach where the final extract is diluted (e.g., 1:10 with mobile phase) may be beneficial to reduce matrix effects.[2]

2. UPLC-MS/MS Analysis of this compound

This is a general protocol for the instrumental analysis and should be adapted to the specific instrumentation and column used.

  • Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two precursor-to-product ion transitions for this compound. Common transitions include m/z 242 -> 185 and m/z 242 -> 122.[8]

  • Data Acquisition and Processing: Use the instrument's software to acquire and process the data, integrating the peak areas for quantification against a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis start Sample Homogenization extraction Extraction with Acetonitrile and Salts start->extraction centrifuge1 Centrifugation (Phase Separation) extraction->centrifuge1 cleanup Dispersive SPE (d-SPE) Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 final_extract Final Extract Preparation (Filtration/Dilution) centrifuge2->final_extract lcms UPLC-MS/MS Analysis final_extract->lcms Injection data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_peak Poor Peak Shape cluster_recovery Low Recovery cluster_signal Poor Signal start Analytical Issue Encountered peak_shape Peak Tailing/Fronting? start->peak_shape recovery Low/Inconsistent Recovery? start->recovery signal Ion Suppression/Enhancement? start->signal cause_peak Potential Causes: - Secondary Interactions - Column Overload - Column Contamination peak_shape->cause_peak Yes solution_peak Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Reduce Injection Volume - Clean/Replace Column cause_peak->solution_peak cause_recovery Potential Causes: - Incomplete Extraction - Analyte Degradation (pH) - Loss During Cleanup recovery->cause_recovery Yes solution_recovery Solutions: - Ensure Thorough Homogenization - Use Buffered QuEChERS - Optimize d-SPE Sorbents cause_recovery->solution_recovery cause_signal Potential Causes: - Co-elution of Matrix - Non-optimal Source Parameters signal->cause_signal Yes solution_signal Solutions: - Improve Chromatography - Enhance Sample Cleanup - Dilute Extract - Optimize MS Source cause_signal->solution_signal

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Analysis of Methiocarb Sulfoxide: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental quality. Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its metabolite, methiocarb sulfoxide (B87167), are of significant toxicological concern. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of methiocarb sulfoxide. We will delve into their respective performances, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their analytical needs.

At a Glance: LC-MS/MS as the Gold Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of this compound and other carbamate pesticides.[1][2][3][4] This is primarily due to the thermally labile nature of these compounds, which can degrade under the high temperatures required for Gas Chromatography (GC) analysis.[3][5] LC-MS/MS offers high selectivity, sensitivity, and broad applicability for a wide range of pesticide residues.[1]

Gas Chromatography-Mass Spectrometry (GC-MS), while a robust technique for volatile and semi-volatile compounds, presents challenges for the direct analysis of thermally unstable carbamates like this compound.[1][6][7] Derivatization is often required to improve the volatility and thermal stability of these analytes for successful GC-MS analysis.

Performance Comparison: LC-MS/MS vs. GC-MS

The following tables summarize the key performance characteristics of LC-MS/MS for the analysis of this compound, based on available literature. Direct comparative data for GC-MS analysis of this compound is limited due to its unsuitability for direct injection.

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterTypical Performance DataData Source(s)
Limit of Detection (LOD) 0.0016 - 1.90 µg/kg[2][8]
Limit of Quantification (LOQ) 0.005 - 10 µg/kg[1][2][8]
Linearity (R²) > 0.99[1][2]
Recovery 76.4% - 118.0%[2][8]
Precision (RSD%) < 20%
Matrix Effect Can be significant, often mitigated by matrix-matched standards[1]

Table 2: General Performance Comparison of LC-MS/MS and GC-MS for Pesticide Analysis

FeatureLC-MS/MSGC-MS/MS
Analyte Suitability Wide range of polarity, thermally labile compoundsVolatile and semi-volatile, thermally stable compounds
Sensitivity Generally higher for target pesticidesExcellent for amenable compounds
Selectivity HighHigh
Sample Preparation Often requires cleanup (e.g., QuEChERS)May require derivatization for polar/non-volatile analytes
Robustness Can be affected by matrix effectsCan be more robust for certain complex matrices
Primary Application for this compound Direct analysis, considered the gold standardIndirect analysis (with derivatization), less common

Experimental Workflows

The general analytical workflows for both LC-MS/MS and GC-MS are depicted below. The key divergence for this compound analysis lies in the sample introduction and separation stages.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS Analysis (with Derivatization) Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography (Reversed-Phase) Cleanup->LC_Separation Direct Injection Derivatization Derivatization Cleanup->Derivatization Required for Thermally Labile Analytes MSMS_Detection_LC Tandem Mass Spectrometry (ESI+) LC_Separation->MSMS_Detection_LC Data_Analysis_LC Data Acquisition & Processing MSMS_Detection_LC->Data_Analysis_LC GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (EI) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Acquisition & Processing MS_Detection_GC->Data_Analysis_GC

Analytical workflows for this compound analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using LC-MS/MS, based on established methods. A theoretical protocol for GC-MS is also provided to illustrate the necessary derivatization step.

LC-MS/MS Method for this compound

This protocol is based on common practices for pesticide residue analysis in food matrices.[2][9][10]

  • Sample Preparation (QuEChERS Method)

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds and centrifuge at ≥10,000 rcf for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Liquid Chromatography (LC) Conditions

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS) Conditions

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Quantification: m/z 242 → 185[10]

      • Confirmation: m/z 242 → 170[10]

    • Ion Source Temperature: 120 °C

    • Desolvation Gas Temperature: 400 °C

    • Capillary Voltage: 1.0 - 3.5 kV.

Hypothetical GC-MS Method for this compound (with Derivatization)

As direct GC-MS analysis of this compound is challenging, a derivatization step, such as methylation, would be necessary.

  • Sample Preparation and Derivatization

    • Follow a similar extraction and cleanup procedure as for LC-MS/MS.

    • After the cleanup step, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., a methylating agent like trimethylanilinium hydroxide (B78521) for in-port derivatization).

  • Gas Chromatography (GC) Conditions

    • Injector: Split/splitless inlet, operated in splitless mode at a temperature of 250-280°C.

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • Ion Source Temperature: 230 - 250°C.

    • Transfer Line Temperature: 280 - 300°C.

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the superior technique, offering direct analysis with high sensitivity and selectivity. Its ability to handle thermally labile compounds without derivatization makes it a more efficient and straightforward method. While GC-MS is a powerful tool for many pesticides, its application to carbamates like this compound is hindered by their thermal instability, necessitating a derivatization step that adds complexity to the workflow. Therefore, for researchers, scientists, and drug development professionals requiring reliable and accurate quantification of this compound, the adoption of an LC-MS/MS method is highly recommended.

References

A Comparative Guide to the Validation of a Novel Phase-Transfer Purification Method for Methiocarb Sulfoxide Analysis in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel phase-transfer purification method for the analysis of methiocarb (B1676386) sulfoxide (B87167) in produce against the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The data and protocols presented are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction to Methiocarb and its Metabolite

Methiocarb is a carbamate (B1207046) pesticide used to control a variety of pests on agricultural products. Its metabolite, methiocarb sulfoxide, is of significant interest in food safety monitoring due to its potential toxicity. Accurate and reliable analytical methods are crucial for ensuring consumer safety and regulatory compliance. This guide focuses on the validation of a new analytical approach and its performance relative to established methods.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the novel phase-transfer purification method in comparison to existing QuEChERS-based methods for the determination of methiocarb and its sulfoxide metabolite.

Parameter Novel Phase-Transfer Purification with LC/MS QuEChERS with LC-MS/MS QuEChERS with LC-PAD
Limit of Detection (LOD) 0.02–0.36 µg/kg[1]0.0016 mg/kg (for methiocarb and its metabolites)[2]Not explicitly stated
Limit of Quantification (LOQ) 0.06–1.9 µg/kg[1]0.005 mg/kg (for methiocarb and its metabolites)[2]Below 0.1 mg/kg[3][4]
Recovery Better than QuEChERS method[1]76.4-118.0%[2]92.0% (for this compound)[3][4]
Relative Standard Deviation (RSD) Not explicitly stated≤ 10.0%[2]1.8% (for this compound)[3][4]
**Linearity (R²) **≥ 0.991[2]≥ 0.991[2]Linear in the range of 0.5–10 mg L⁻¹[3][4]
Matrix Effect Significantly diminished[1]Addressed by matrix-matched calibrations[2]Not explicitly stated

Detailed Experimental Protocols

Novel Phase-Transfer Purification Method

This method utilizes a straightforward carrageenan treatment process to purify the sample extract before analysis by Liquid Chromatography-Mass Spectrometry (LC/MS).

Sample Preparation:

  • Homogenize 10 g of the produce sample.

  • Extract the sample with a suitable solvent (e.g., acetonitrile).

  • Add carrageenan to the extract and vortex to induce phase separation.

  • Centrifuge the mixture to separate the phases.

  • Collect the supernatant for LC/MS analysis.

LC/MS Analysis:

  • Column: Agilent Zorbax Eclipse XDB C18 or equivalent.[1]

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol.[1]

  • Detection: Mass spectrometry in positive ion mode.[1]

QuEChERS (EN 15662) with LC-MS/MS

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.

Sample Preparation:

  • Homogenize 10-15 g of the produce sample.

  • Add 10-15 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the sample.

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add d-SPE sorbents (e.g., PSA, C18, GCB) to the aliquot and vortex.

  • Centrifuge and collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific detection of this compound.

Visualizing the Methodologies

The following diagrams illustrate the workflows of the novel phase-transfer purification method and the standard QuEChERS procedure.

PhaseTransferWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Produce Sample extraction Solvent Extraction (Acetonitrile) sample->extraction purification Phase-Transfer Purification (Carrageenan) extraction->purification centrifugation Centrifugation purification->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC/MS Analysis supernatant->lcms

Novel Phase-Transfer Purification Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake & Centrifuge add_salts->shake extract Acetonitrile Extract shake->extract add_dspe Add d-SPE Sorbents extract->add_dspe vortex Vortex & Centrifuge add_dspe->vortex final_extract Final Extract vortex->final_extract lcmsms LC-MS/MS Analysis final_extract->lcmsms

References

A Comparative Analysis of the Toxicity of Methiocarb and Its Primary Metabolites: Methiocarb Sulfoxide and Methiocarb Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity and biochemical interactions of the carbamate (B1207046) pesticide methiocarb (B1676386) and its oxidative metabolites, methiocarb sulfoxide (B87167) and methiocarb sulfone.

Methiocarb, a carbamate pesticide, has been utilized for its insecticidal, molluscicidal, and avicidal properties. Its toxic effects are primarily attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The metabolism of methiocarb in biological systems leads to the formation of two primary oxidative metabolites: methiocarb sulfoxide and methiocarb sulfone. Understanding the comparative toxicity of these three compounds is crucial for assessing the overall risk associated with methiocarb exposure. This guide provides a detailed comparison of their toxicity, supported by experimental data, and outlines the methodologies used in these assessments.

Quantitative Toxicity Data

The acute oral toxicity of methiocarb and its metabolites has been evaluated in rats, with the median lethal dose (LD50) serving as a key indicator of toxicity. The data clearly indicates a significant difference in the acute toxicity of the three compounds.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MethiocarbRat (female)Oral14 - 30[1]
MethiocarbRat (male)Oral~20[2]
This compoundRat (female)Oral7[1]
This compoundRat (male)Oral9[1]
This compoundRatOral42[2]
Methiocarb SulfoneRatOral>1000[2]

Note: Variations in LD50 values can be attributed to differences in rat strains, vehicle used for administration, and specific experimental conditions.

The data reveals that this compound is significantly more acutely toxic than the parent compound, methiocarb.[1][2] Conversely, methiocarb sulfone is substantially less toxic than both methiocarb and its sulfoxide metabolite.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for methiocarb and its metabolites is the inhibition of acetylcholinesterase (AChE).[3] By inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Experimental Protocols

The following are detailed descriptions of the standard experimental protocols used to assess the toxicity of these compounds.

Acute Oral Toxicity Testing (Based on OECD Test Guideline 401)

The determination of the acute oral LD50 is a fundamental step in toxicological assessment. The following protocol is a summary of the OECD Test Guideline 401, which was historically used for such studies.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Test Animals: Typically, young adult rats of a single strain are used. Both males and non-pregnant, nulliparous females are tested in separate groups.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C) and humidity (30-70%). They have access to standard laboratory diet and drinking water ad libitum.

Procedure:

  • Dose Selection: A preliminary range-finding study is often conducted with a small number of animals to determine the appropriate dose range for the main study.

  • Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibition of acetylcholinesterase is a key measure of the neurotoxic potential of these compounds. The Ellman's method is a widely used colorimetric assay for this purpose.

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of acetylcholinesterase activity (IC50).

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (methiocarb, this compound, methiocarb sulfone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and a microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffers and solvents.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound at various concentrations. A control well with no inhibitor is also prepared.

  • Pre-incubation: The plate is typically pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to all wells.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the metabolic and inhibitory processes, the following diagrams have been generated using Graphviz.

Methiocarb Methiocarb Sulfoxide This compound Methiocarb->Sulfoxide Oxidation Sulfone Methiocarb Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of methiocarb to its sulfoxide and sulfone metabolites.

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Methiocarb/Metabolites ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products ACh_inhib Acetylcholine (ACh) Receptor_inhib Postsynaptic Receptor ACh_inhib->Receptor_inhib Excessive Binding AChE_inhib Inhibited AChE Inhibitor Methiocarb / Sulfoxide / Sulfone Inhibitor->AChE_inhib Inhibits

Caption: Acetylcholinesterase inhibition by methiocarb and its metabolites.

start Start: Dose Range Finding main_study Main Study: - Multiple dose groups - Control group start->main_study dosing Oral Gavage Administration main_study->dosing observation 14-Day Observation: - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation necropsy->analysis

Caption: Experimental workflow for an acute oral toxicity (LD50) study.

References

Relative potency of methiocarb sulfoxide enantiomers as cholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stereoselective Inhibition of Cholinesterase by Methiocarb (B1676386) Sulfoxide (B87167) Enantiomers

For researchers, scientists, and drug development professionals, understanding the stereospecific interactions of active molecules is paramount. This guide provides a detailed comparison of the relative potencies of the (+) and (-) enantiomers of methiocarb sulfoxide as cholinesterase inhibitors, focusing on acetylcholinesterase (AChE).

Executive Summary

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of the this compound enantiomers against acetylcholinesterase is summarized in the table below. The data is sourced from the work of Aninat et al. (1995), which elucidated the significant stereoselectivity of this inhibition.

CompoundTarget EnzymeParameterValue
This compound (Racemic)Acetylcholinesterasekᵢ0.216 µM⁻¹min⁻¹
(+) Enantiomer (B)Acetylcholinesterasekᵢ0.502 µM⁻¹min⁻¹
(-) Enantiomer (A)Acetylcholinesterasekᵢ0.054 µM⁻¹min⁻¹

kᵢ represents the bimolecular rate constant of inhibition.

Experimental Protocols

While the precise, detailed experimental protocol from the primary study by Aninat et al. (1995) is not fully available, a general and widely accepted method for determining cholinesterase inhibition, such as a modified Ellman's method, is described below. This provides a foundational understanding of the experimental approach used in such studies.

General Cholinesterase Inhibition Assay Protocol (Modified Ellman's Method)

This protocol outlines the spectrophotometric measurement of acetylcholinesterase activity and its inhibition.

1. Reagents and Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine (B1193921) iodide (ATCI) solution (Substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • This compound enantiomers (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • In a 96-well microplate, add 25 µL of the inhibitor solution at various concentrations. For the control, add 25 µL of the solvent.

  • Add 50 µL of the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).

  • Add 50 µL of the DTNB solution to each well.

  • To initiate the reaction, add 75 µL of the ATCI substrate solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (B1204863) (a product of acetylthiocholine hydrolysis by AChE) with DTNB.

  • The rate of the reaction is calculated from the slope of the absorbance versus time curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

  • Bimolecular rate constants (kᵢ) can be determined by measuring the pseudo-first-order rate constant of inhibition at different inhibitor concentrations.

Diagrams

Logical Relationship of Cholinesterase Inhibition

The following diagram illustrates the fundamental interaction between the cholinesterase enzyme, its substrate (acetylcholine), and the inhibitory this compound enantiomers.

G cluster_0 Cholinesterase Catalytic Cycle cluster_1 Inhibition by this compound Enantiomers AChE Acetylcholinesterase Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Inhibited AChE ACh Acetylcholine (Substrate) ACh->AChE Enantiomer_A (-) Enantiomer (A) (Less Potent) Enantiomer_A->Inhibited_AChE Low Affinity (ki = 0.054 µM⁻¹min⁻¹) Enantiomer_B (+) Enantiomer (B) (More Potent) Enantiomer_B->Inhibited_AChE High Affinity (ki = 0.502 µM⁻¹min⁻¹)

Caption: Differential inhibition of Acetylcholinesterase by this compound enantiomers.

Experimental Workflow for Determining Inhibitory Potency

This diagram outlines the key steps in the experimental process to determine the inhibitory potency of the this compound enantiomers.

G prep Prepare Reagents: AChE, Substrate (ATCI), DTNB, Inhibitors incubation Incubate AChE with Enantiomers prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Spectrophotometric Measurement (412 nm) reaction->measurement analysis Data Analysis: Calculate % Inhibition, Determine IC50/ki measurement->analysis comparison Compare Potency of (+) and (-) Enantiomers analysis->comparison

Caption: Workflow for assessing cholinesterase inhibition by this compound enantiomers.

A Comparative Guide to Extraction Methods for Methiocarb Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different extraction methodologies for the analysis of methiocarb (B1676386) sulfoxide (B87167), a key metabolite of the carbamate (B1207046) pesticide methiocarb. The selection of an appropriate extraction technique is critical for achieving accurate and reliable quantification in various matrices. This document compares the performance of three widely used methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data from peer-reviewed studies.

Performance Comparison of Extraction Methods

The efficiency of an extraction method is paramount for the accurate determination of pesticide residues. Key performance indicators include recovery rates, limits of detection (LOD), and limits of quantification (LOQ). The following table summarizes available data for the extraction of methiocarb sulfoxide using different techniques across various food matrices.

Extraction MethodMatrixAnalyteRecovery (%)RSD (%)LOQ (mg/kg)LOD (mg/kg)Reference
QuEChERS BananaThis compound92.01.8--[1]
HPLC-MS/MS Method Various Plant MaterialsThis compound75 - 990.0 - 9.90.01 - 0.05-[2]
LLE-based EPA Method WaterThis compound--0.00010.00002[3]
QuEChERS Foods of Animal OriginMethiocarb & Metabolites76.4 - 118.0≤ 10.00.0050.0016

Note: A direct comparison in a single matrix is limited in the available literature. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions and matrices. In general, QuEChERS is recognized for its high recovery rates and simplified workflow compared to traditional methods.[1][4][5] While SPE can offer cleaner extracts, it may involve more complex and time-consuming procedures.[6] LLE, a classic method, can be effective but often requires larger volumes of organic solvents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed extraction methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method has gained widespread adoption for pesticide residue analysis in food matrices due to its simplicity and high throughput.

Protocol for Fruit and Vegetable Matrices (e.g., Banana):

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction:

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE)

SPE is a versatile technique that can be used for both extraction and cleanup, providing cleaner extracts by effectively removing matrix interferences.

Protocol for Water Samples:

  • Cartridge Conditioning:

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge. The analytes will be retained on the sorbent.

  • Washing:

    • Wash the cartridge with reagent water to remove polar interferences.

  • Elution:

    • Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Analysis:

    • The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Protocol for Soil Samples (as a cleanup step):

  • Initial Extraction: Perform an initial extraction using a suitable solvent (e.g., acetonitrile/water).

  • SPE Cleanup:

    • Pass the extract through a conditioned SPE cartridge (e.g., a non-polar polymer-based sorbent).

    • Wash the cartridge to remove interferences.

    • Elute the analytes of interest.

  • Analysis: The purified eluate is then analyzed.

Liquid-Liquid Extraction (LLE)

LLE is a traditional method based on the differential partitioning of a solute between two immiscible liquid phases.

Protocol for Water Samples (EPA Method):

  • Extraction:

    • In a separatory funnel, mix the water sample with an immiscible organic solvent (e.g., dichloromethane).

    • Shake vigorously to facilitate the transfer of the analyte into the organic phase.

    • Allow the layers to separate.

  • Phase Separation:

    • Collect the organic layer containing the analyte.

  • Drying and Concentration:

    • Dry the organic extract using a drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the extract to a smaller volume.

  • Solvent Exchange (if necessary):

    • The solvent may be exchanged to one that is more compatible with the analytical instrument.

  • Analysis: The final extract is ready for analysis.

Visualizing the Workflow and Mechanism of Action

Visual diagrams can aid in understanding complex experimental workflows and biological pathways.

Extraction_Methods_Workflow cluster_sample Sample Preparation cluster_quechers QuEChERS cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) Sample Sample (e.g., Fruit, Water, Soil) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction_ACN Extraction (Acetonitrile + Salts) Homogenization->Extraction_ACN Loading Sample Loading Homogenization->Loading LLE_Extraction Extraction (Immiscible Solvent) Homogenization->LLE_Extraction Centrifugation1 Centrifugation Extraction_ACN->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis1 LC/GC-MS Analysis Centrifugation2->Analysis1 Conditioning Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis2 LC/GC-MS Analysis Elution->Analysis2 Phase_Separation Phase Separation LLE_Extraction->Phase_Separation Drying_Concentration Drying & Concentration Phase_Separation->Drying_Concentration Analysis3 LC/GC-MS Analysis Drying_Concentration->Analysis3

Caption: Comparative workflow of QuEChERS, SPE, and LLE for this compound extraction.

Methiocarb, the parent compound of this compound, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release AChE Acetylcholinesterase (AChE) ACh_Released->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor binds to Choline_Uptake Choline Reuptake AChE->Choline_Uptake releases Choline Methiocarb Methiocarb / This compound Methiocarb->AChE INHIBITS Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Choline_Uptake->Choline transported back

Caption: Mechanism of acetylcholinesterase inhibition by methiocarb and its metabolites.

References

Performance characteristics of various HPLC columns for methiocarb sulfoxide separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of methiocarb (B1676386) sulfoxide (B87167), a chiral metabolite of the pesticide methiocarb, is crucial for environmental monitoring, toxicology studies, and food safety assessment. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving reliable and robust analytical methods. This guide provides a comparative overview of various HPLC columns suitable for methiocarb sulfoxide separation, supported by experimental data and detailed protocols to aid in method development.

Performance Characteristics of HPLC Columns

The selection of an appropriate HPLC column for this compound analysis depends on the specific requirements of the assay, such as the need for achiral or chiral separation, desired resolution, and analysis time. Reversed-phase chromatography is the most common technique for the analysis of methiocarb and its metabolites.

Column TypeStationary PhasePrimary Interaction MechanismKey Performance CharacteristicsBest Suited For
Standard C18 Octadecylsilane (ODS)Hydrophobic interactionsHigh retention for non-polar compounds, good resolution for complex mixtures.[1][2]General purpose analysis of methiocarb and its metabolites, including this compound.
Standard C8 OctylsilaneHydrophobic interactionsModerate retention, shorter analysis times compared to C18, potentially better peak shape for moderately polar analytes.[1][2]Faster analysis of moderately hydrophobic compounds, can offer different selectivity than C18.[1][2]
Phenyl-Hexyl Phenyl-HexylHydrophobic and π-π interactionsAlternative selectivity for aromatic compounds, potentially better resolution for specific analyte pairs.Separation of aromatic compounds and when C18 or C8 columns do not provide adequate resolution.
Mixed-Mode e.g., Coresep 100Reversed-phase and ion-exchangeGood retention and peak shape for a wide range of compounds, including hydrophobic and neutral molecules like methiocarb.[3]Analysis of complex mixtures containing compounds with diverse polarities.
Chiral Columns e.g., Cellulose or Amylose derivativesEnantioselective interactions (e.g., hydrogen bonding, dipole-dipole)Separation of enantiomers.[4][5]Isomeric separation of this compound enantiomers to assess stereospecific activity or degradation.

Experimental Protocols

Achiral Separation of Methiocarb and its Metabolites using a Reversed-Phase Column

This protocol is a general guideline for the separation of methiocarb, this compound, and methiocarb sulfone. Optimization of the mobile phase gradient and other parameters may be necessary depending on the specific column and HPLC system used.

  • Column: Standard C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

Chiral Separation of this compound Enantiomers

As this compound is a chiral compound, the separation of its enantiomers is important for understanding its biological activity. The following protocol is a starting point for developing a chiral separation method, based on common practices for separating chiral sulfoxides.[4][5]

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). A typical starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 0.5 - 1.0 mL/min (lower flow rates often improve chiral separations).

  • Column Temperature: 25 °C (temperature can be varied to improve selectivity).

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm or a Circular Dichroism (CD) detector for specific detection of enantiomers.[4]

Experimental Workflow and Logic

The selection of an appropriate HPLC column and the development of a suitable analytical method is a systematic process. The following diagram illustrates a typical workflow for the analysis of this compound.

HPLC_Workflow cluster_start Start cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis cluster_end End start Define Analytical Goal: Achiral or Chiral Separation? achiral_select Select Reversed-Phase Column (e.g., C18, C8, Phenyl-Hexyl) start->achiral_select Achiral chiral_select Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->chiral_select Chiral achiral_method Develop Gradient Elution Method (Water/Acetonitrile or Methanol) achiral_select->achiral_method achiral_optimize Optimize Method Parameters (Gradient, Flow Rate, Temperature) achiral_method->achiral_optimize achiral_validate Method Validation achiral_optimize->achiral_validate end_point Routine Analysis achiral_validate->end_point chiral_method Develop Isocratic Normal-Phase or Polar Organic Method chiral_select->chiral_method chiral_optimize Optimize Mobile Phase Composition and Temperature chiral_method->chiral_optimize chiral_validate Method Validation chiral_optimize->chiral_validate chiral_validate->end_point

Caption: Workflow for HPLC method development for this compound analysis.

Conclusion

The choice of HPLC column for this compound separation is dictated by the analytical objective. For routine achiral analysis of methiocarb and its metabolites, a standard C18 column provides a robust and reliable starting point. For faster analysis, a C8 column may be considered. When alternative selectivity is required, a Phenyl-Hexyl column can be a valuable tool. For the critical task of separating this compound enantiomers, a dedicated chiral stationary phase, such as a polysaccharide-based column, is essential. The detailed protocols and workflow provided in this guide serve as a foundation for developing and optimizing HPLC methods to meet the specific needs of researchers and drug development professionals.

References

Comparison of different mass spectrometer platforms for methiocarb sulfoxide detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb, is critical in environmental monitoring, food safety, and toxicology studies. This guide provides a comprehensive comparison of different mass spectrometer platforms for the analysis of methiocarb sulfoxide, supported by experimental data and detailed protocols.

Introduction

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the analysis of pesticide residues like this compound. The choice of mass spectrometer, however, can significantly impact the sensitivity, selectivity, and overall performance of the analytical method. This guide focuses on three prevalent mass spectrometry technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

Performance Comparison of Mass Spectrometer Platforms

The selection of a mass spectrometer for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity for trace-level quantification, high-resolution accurate mass for confident identification, or a balance of both for screening and quantification purposes.

Quantitative Performance

The following table summarizes the quantitative performance characteristics for this compound detection on different mass spectrometer platforms, compiled from various validation studies.

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.High-resolution mass spectrometry (HRMS) for full-scan accurate mass measurement and targeted MS/MS.HRMS based on Fourier transform of oscillating ion frequencies for very high-resolution and accurate mass measurements.
Selectivity Excellent, based on specific precursor-to-product ion transitions.Very good, based on high mass resolution and accurate mass.Excellent, due to extremely high mass resolution, minimizing interferences.
Sensitivity (LOQ) 0.1 µg/L in water[1], 0.005 mg/kg in animal products[2].Generally in the low µg/kg range for pesticides.[3] A study on a TOF instrument showed a linear range of 2-100 µg/L for this compound.[4]Capable of low µg/kg to sub-µg/kg levels for pesticides.
Linearity (r²) >0.9995 over a range of 2 to 100 ng/mL.[1]>0.99 for a range of 2-100 µg/L.[4]Typically >0.99 for quantitative applications.
Recovery (%) 76.4 - 118.0% in various matrices.[2]70-120% for most pesticides.[4]Generally within the 70-120% range for validated methods.
Mass Accuracy Low resolution, not used for accurate mass determination.Typically < 5 ppm.Typically < 2 ppm.
Primary Application Targeted quantification, routine monitoring.Screening and quantification, unknown identification.Targeted and non-targeted analysis, metabolomics, structural elucidation.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for accurate analysis. The following sections detail a widely accepted method for the extraction and analysis of this compound.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in various matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dispersive solid-phase extraction (d-SPE)

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate salt mixture (e.g., MgSO₄ and NaCl or sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, MgSO₄, and C18 or GCB (if necessary).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters for Triple Quadrupole (QqQ)

The following table details the typical MS/MS parameters for the detection of this compound in positive electrospray ionization (ESI+) mode.[1]

ParameterValue
Precursor Ion (m/z) 242.1
Product Ion 1 (Quantifier) (m/z) 185.1
Collision Energy for Product Ion 1 (eV) 15
Product Ion 2 (Qualifier) (m/z) 170.1
Collision Energy for Product Ion 2 (eV) 25
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage (V) 3500
Source Temperature (°C) 150
Desolvation Temperature (°C) 400

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

experimental_workflow sample_collection Sample Collection (e.g., food, water, soil) sample_prep Sample Preparation (Homogenization) sample_collection->sample_prep extraction QuEChERS Extraction sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation ms_detection Mass Spectrometric Detection (QqQ, Q-TOF, or Orbitrap) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis reporting Reporting data_analysis->reporting

Experimental workflow for this compound analysis.

Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 242) in the mass spectrometer provides characteristic product ions that are used for its identification and quantification.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 242 fragment1 [M+H - C₂H₅NO]⁺ m/z 185 precursor->fragment1 Loss of methyl isocyanate fragment2 [M+H - C₂H₃O₂]⁺ m/z 170 precursor->fragment2 Loss of C₂H₃O₂

Fragmentation of protonated this compound.

Conclusion

  • Triple Quadrupole (QqQ) mass spectrometers are the workhorses for targeted quantitative analysis of this compound, offering excellent sensitivity and selectivity through MRM. They are ideal for routine monitoring and regulatory compliance where the target analyte is known.

  • Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide a versatile platform for both screening and quantification. Their high-resolution accurate mass capabilities allow for confident identification of this compound and the potential to retrospectively analyze data for other compounds of interest.

  • Orbitrap mass spectrometers offer the highest resolution and mass accuracy, making them exceptionally powerful for complex matrices where interferences are a concern. This platform excels in both targeted and non-targeted analysis, enabling the identification of unknown metabolites and transformation products of methiocarb.

The choice of the most suitable platform will ultimately depend on the specific analytical needs, budget, and the desired balance between quantitative performance and qualitative confidence. For routine, high-throughput quantification of this compound, a triple quadrupole instrument is highly effective. For research applications requiring identification of unknowns and higher confidence in structural elucidation, Q-TOF and Orbitrap instruments are superior choices.

References

Isotope Dilution Assays for Methiocarb Sulfoxide: A Guide to Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest level of accuracy in the quantification of methiocarb (B1676386) sulfoxide (B87167), isotope dilution mass spectrometry (IDMS) stands out as a superior analytical technique. This guide provides a comprehensive comparison of isotope dilution assays with other methods, supported by experimental data, to assist in making informed decisions for sensitive and reliable analysis.

Methiocarb, a carbamate (B1207046) pesticide, is metabolized to methiocarb sulfoxide and methiocarb sulfone. The accurate detection of these metabolites is crucial for environmental monitoring, food safety, and toxicological studies. Isotope dilution assays, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer a robust solution to the challenges posed by complex sample matrices.

The core principle of isotope dilution involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample at the beginning of the analytical process. This labeled compound serves as an internal standard that behaves almost identically to the native analyte during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard, the concentration of the analyte can be determined with high accuracy, as this ratio remains constant even if sample is lost during preparation. This approach effectively compensates for matrix effects and variations in instrument response, leading to improved precision and accuracy compared to methods relying on external calibration.[1][2][3][4][5][6]

Performance Comparison: Isotope Dilution vs. Other Methods

The following table summarizes the performance of an isotope dilution LC-MS/MS method for the determination of this compound in various matrices, alongside a conventional method using QuEChERS extraction with LC-PAD detection for comparison.

Parameter Isotope Dilution LC-MS/MS (in Soil) [7]Isotope Dilution LC-MS/MS (in Water) [8]QuEChERS with LC-PAD (in Bananas) [9]
Analyte This compoundThis compoundThis compound
Fortification Level 1.00 µg/kg (LOQ)0.100 µg/L (LOQ)0.1 mg/kg
Mean Recovery (%) 98.799.392.0
Relative Standard Deviation (RSD, %) 4.84.51.8
Fortification Level 10.0 µg/kg1.00 µg/LNot Available
Mean Recovery (%) 99.9100.3Not Available
Relative Standard Deviation (RSD, %) 2.12.5Not Available

Experimental Protocols

Isotope Dilution LC-MS/MS Method for Soil Samples

This protocol is a summary of an independent laboratory validation of an analytical method for the determination of methiocarb and its metabolites in soil.[7]

  • Fortification: A known mass of soil (e.g., 25.0 g) is fortified with a standard solution of this compound and a corresponding isotopically labeled internal standard.

  • Extraction: The soil sample is extracted with an appropriate solvent mixture, such as acetonitrile (B52724) and water, followed by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation. The mixture is shaken vigorously and then centrifuged.

  • Cleanup: An aliquot of the supernatant is taken for cleanup using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. The sample is vortexed and centrifuged.

  • Analysis: The final extract is filtered and injected into an LC-MS/MS system. Quantification is performed by comparing the peak area ratio of the native analyte to the isotopically labeled internal standard against a calibration curve prepared with the same standards.

QuEChERS Extraction with LC-PAD for Banana Samples

This protocol is based on a method developed for the determination of methiocarb and its degradation products in bananas.[9]

  • Sample Homogenization: A representative sample of banana (e.g., 10 g of pulp) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile. The tube is shaken vigorously.

  • Salting Out: Magnesium sulfate and sodium chloride are added to the tube to induce liquid-liquid partitioning. The tube is shaken and then centrifuged.

  • Cleanup (d-SPE): An aliquot of the upper acetonitrile layer is transferred to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and analyzed by liquid chromatography with a photodiode array detector (LC-PAD). Quantification is based on an external standard calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow of an isotope dilution assay and the logical relationship of its advantages.

Isotope Dilution Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Spike Addition of Isotopically Labeled Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Ratio Measure Isotope Ratio (Analyte / Internal Standard) LCMS->Ratio Quant Quantification Ratio->Quant Result Result Quant->Result Accurate Concentration

Caption: Workflow of an Isotope Dilution Assay for this compound.

Advantages of Isotope Dilution Assay cluster_problems Analytical Challenges cluster_solutions Advantages IDA Isotope Dilution Assay Accuracy Improved Accuracy IDA->Accuracy Precision Enhanced Precision IDA->Precision Reliability High Reliability IDA->Reliability Matrix Matrix Effects Matrix->IDA Compensates for Loss Analyte Loss during Sample Preparation Loss->IDA Corrects for Instrument Instrument Variability Instrument->IDA Minimizes impact of

Caption: Key Advantages of Isotope Dilution Assays.

References

A Practical Guide to Inter-Laboratory Method Transfer and Validation for Methiocarb Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the successful transfer and validation of analytical methods for methiocarb (B1676386) sulfoxide (B87167) across different laboratories. Ensuring consistency and reliability of analytical data is paramount in research and development, particularly in regulated environments. This document outlines a robust protocol for method transfer, details a validated analytical method, and presents a comparison of performance data to facilitate seamless adoption and implementation.

Introduction to Methiocarb Sulfoxide Analysis

Methiocarb is a carbamate (B1207046) pesticide, and its primary metabolite, this compound, is of significant interest due to its potential toxicity.[1] Accurate and precise quantification of this compound in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. The most common analytical techniques employed for this purpose are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[2][3][4][5][6]

Analytical Method Performance Comparison

The successful implementation of an analytical method in a new laboratory relies on the ability to reproduce the performance characteristics established during the initial validation. Below is a summary of typical performance data for the analysis of this compound using LC-MS/MS, compiled from various studies. These values can serve as a benchmark for laboratories undertaking method transfer and validation.

Validation ParameterMethod 1: LC-MS/MS in Animal Products[3][6]Method 2: LC-PAD in Bananas[2][4]Method 3: LC-MS/MS in Soil[7]Method 4: LC-MS/MS in Water[8][9]
Linearity Range 7-point calibration0.5 - 10 mg L⁻¹Not SpecifiedNot Specified
Coefficient of Determination (R²) ≥ 0.991Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) 0.0016 mg/kgNot SpecifiedNot Specified~0.02 µg/L
Limit of Quantification (LOQ) 0.005 mg/kgBelow 0.5 mg L⁻¹1.00 µg/kg0.1 µg/L
Recovery (%) 76.4 - 118.0%92.0%Mean recoveries reported70 - 120% (at 10x LOQ)
Relative Standard Deviation (RSD) ≤ 10.0%1.8%Not Specified≤ 20% (at 10x LOQ)

Experimental Protocols

Validated Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a synthesized example based on common methodologies for the analysis of this compound in food matrices.[2][3][4][5][6]

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials and Reagents:

  • Homogenized sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

  • This compound analytical standard

  • LC-MS grade water

  • Formic acid

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Add internal standard if necessary.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (ACN layer).

    • Transfer to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Sample Analysis by LC-MS/MS:

    • Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., methanol/water).

    • Inject into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column.

      • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • Precursor and product ions for this compound should be optimized. For example, m/z 242 → 185 (quantitation) and m/z 242 → 170 (confirmation).[9]

Data Analysis:

  • Construct a calibration curve using matrix-matched standards.

  • Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis a Homogenized Sample b Extraction with ACN, MgSO4, NaCl a->b c Centrifugation b->c d d-SPE Cleanup c->d e Final Extract d->e f LC-MS/MS Injection e->f Dilution & Injection g Data Acquisition (MRM) f->g h Quantification g->h method_transfer_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting A Method & Data Sharing (TL to RL) B Joint Protocol Development A->B C RL Training & Familiarization B->C D Sample Preparation & Distribution (TL) C->D E Concurrent Analysis (TL & RL) D->E F Data Comparison & Statistical Analysis E->F G Acceptance Criteria Met? F->G H Method Transfer Report G->H Yes I Investigation & Retraining G->I No I->E

References

Persistence in the Environment: A Comparative Analysis of Methiocarb and Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the environmental fate of the pesticide methiocarb (B1676386) and its primary degradation product, methiocarb sulfoxide (B87167), reveals significant differences in their persistence across soil and aquatic environments. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two compounds, including their degradation kinetics and the methodologies used for their assessment.

Methiocarb, a carbamate (B1207046) pesticide, undergoes transformation in the environment, primarily through oxidation, to form methiocarb sulfoxide. Understanding the persistence of both the parent compound and its metabolite is crucial for assessing the overall environmental impact. Experimental data indicates that this compound generally exhibits greater persistence in soil compared to methiocarb, while in aqueous environments, the degradation of both compounds is heavily influenced by pH.

Comparative Degradation Kinetics

The environmental persistence of a chemical is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. A summary of reported half-lives for methiocarb and this compound in soil and water is presented below.

EnvironmentCompoundHalf-life (DT50)Conditions
Soil Methiocarb1.5 - 2.94 daysAerobic conditions.[1][2]
Methiocarb17 - 111 daysAerobic biodegradation.[3]
Methiocarb64 daysAnaerobic conditions.[3][4]
This compound6 daysAerobic conditions.[1]
Water Methiocarb28 dayspH 7.[1]
Methiocarb21 dayspH 7, 25°C, in the dark.[5]
Methiocarb321 dayspH 5, in the dark.[4]
Methiocarb0.21 days (approx. 5 hours)pH 9, in the dark.[4]
Methiocarb6 - 16 daysPhotodegradation.[3]
Methiocarb53 - 128 daysPhotolysis in aqueous solution and on soil surfaces.[4]

Key Factors Influencing Persistence

Several environmental factors significantly influence the degradation rates of methiocarb and this compound.

  • pH: The degradation of both compounds in water is highly pH-dependent. Methiocarb is significantly more stable in acidic conditions and degrades rapidly under alkaline conditions.[4]

  • Microbial Activity: In soil, microbial degradation is a key process. The half-life of methiocarb can vary widely depending on the microbial population and soil characteristics.[3]

  • Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) affects the degradation pathways and rates in both soil and water.[4]

  • Photolysis: Sunlight can contribute to the degradation of methiocarb, with photolysis half-lives reported to be in the range of days to months.[3][4] The primary photodegradation product of methiocarb is this compound.[4]

Environmental Transformation Pathway

The primary transformation pathway of methiocarb in the environment involves its oxidation to this compound. This process can be followed by further degradation to other byproducts.

G Methiocarb Methiocarb Methiocarb_Sulfoxide Methiocarb_Sulfoxide Methiocarb->Methiocarb_Sulfoxide Oxidation Further_Degradation Further Degradation (e.g., Hydrolysis) Methiocarb_Sulfoxide->Further_Degradation

Transformation of Methiocarb to this compound.

Experimental Protocols

The determination of the environmental persistence of pesticides like methiocarb and this compound typically follows standardized guidelines to ensure data reliability and comparability. The following outlines a general experimental workflow based on OECD guidelines.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_System Select Test System (Soil/Water-Sediment) Application Apply Substance to Test System Test_System->Application Radiolabeling Prepare 14C-labeled Test Substance Radiolabeling->Application Incubation_Conditions Incubate under Controlled Conditions (Temp, Light, O2) Application->Incubation_Conditions Sampling Collect Samples at Time Intervals Incubation_Conditions->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Quantify Parent & Metabolites (HPLC, LC-MS/MS) Extraction->Quantification Data_Analysis Calculate DT50/DT90 Quantification->Data_Analysis

Workflow for Pesticide Degradation Studies.
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

  • Soil Selection and Preparation: Representative soil samples are collected and characterized for properties such as pH, organic carbon content, and texture. The soil is typically sieved and brought to a specific moisture content.

  • Application of Test Substance: A solution of methiocarb or this compound, often radiolabeled with ¹⁴C for ease of tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, after an initial aerobic phase, the samples are flooded with water and maintained under a nitrogen atmosphere.

  • Sampling and Extraction: At predetermined time intervals, replicate soil samples are removed. The soil is extracted with appropriate organic solvents to separate the parent compound and its transformation products.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the concentrations of methiocarb and this compound.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance against time, and the half-life (DT50) is calculated.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD Guideline 308)
  • System Setup: Intact water-sediment cores are collected from a relevant aquatic environment. The overlying water is siphoned off and replaced with fresh site water.

  • Application of Test Substance: The radiolabeled test substance is applied to the water phase of the systems.

  • Incubation: The systems are incubated in the dark at a controlled temperature. For aerobic conditions, the water is gently stirred or aerated. For anaerobic conditions, the system is purged with nitrogen.

  • Sampling: At various time points, the water and sediment phases are separated and sampled.

  • Extraction and Analysis: The water samples are analyzed directly. The sediment is extracted with solvents. Both extracts are analyzed using HPLC or LC-MS/MS.

  • Data Analysis: The concentrations of the parent compound and metabolites in both the water and sediment phases are used to determine the degradation kinetics and the partitioning behavior of the compounds.

References

Navigating the Matrix: A Comparative Guide to Calibration Strategies for Accurate Methiocarb Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of methiocarb (B1676386) sulfoxide (B87167), the choice of calibration strategy is a critical determinant of data quality and reliability. This guide provides an objective comparison of different calibration methods, supported by experimental data, to aid in the selection of the most appropriate approach for your analytical needs.

Methiocarb, a carbamate (B1207046) pesticide, and its primary metabolite, methiocarb sulfoxide, are frequently monitored in environmental and biological matrices. The accurate quantification of this compound is often complicated by matrix effects, where co-extracted components from the sample interfere with the analyte's signal, leading to either suppression or enhancement. This phenomenon can significantly compromise the accuracy and precision of analytical results. To counteract these effects, various calibration strategies are employed. This guide assesses the performance of external standard calibration (both solvent-based and matrix-matched), internal standard, and standard addition methods for the quantification of this compound, primarily by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Assessment of Calibration Strategies

The selection of a calibration strategy hinges on the complexity of the sample matrix and the desired level of accuracy. While simpler matrices like clean water may be amenable to straightforward external calibration, more complex samples such as soil and food products often necessitate more sophisticated approaches to mitigate matrix effects.

External Standard Calibration

The external standard method is the most straightforward calibration technique, involving the creation of a calibration curve from a series of standards containing known concentrations of the analyte prepared in a neat solvent.

A study on the determination of methiocarb and its degradates in water utilized external standardization with LC-MS/MS.[1] The method demonstrated excellent linearity, with a correlation coefficient (r) greater than 0.9995 over a concentration range of 2 ng/mL to 100 ng/mL.[1] However, even in this relatively clean matrix, challenges can arise. In one validation study, the relative standard deviations (RSDs) for this compound at the limit of quantitation (LOQ) were as high as 25%, suggesting potential matrix-related variability.

Matrix-Matched Calibration

To compensate for matrix effects, matrix-matched calibration is a widely adopted strategy. In this approach, the calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement.

The superiority of this method in complex matrices is well-documented. An independent laboratory validation for the analysis of methiocarb and its metabolites in soil found that an initial trial using solvent-based standards was unsuccessful due to suspected matrix suppression. A subsequent trial using matrix-matched calibration standards proved successful, highlighting the necessity of this approach for accurate quantification in soil samples.

Similarly, for the simultaneous quantification of methiocarb and its metabolites in various food products of animal origin (chicken, pork, beef, table egg, and milk), matrix-matched calibration curves were constructed.[2] This approach yielded good linearity, with coefficients of determination (R²) of ≥ 0.991, and satisfactory recovery rates ranging from 76.4% to 118.0%.[2]

Internal Standard Calibration

The internal standard method involves adding a constant, known amount of a compound, the internal standard (ideally a stable isotope-labeled version of the analyte), to all samples, blanks, and calibration standards. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This method can effectively compensate for variations in sample preparation, injection volume, and matrix effects.

While specific studies directly comparing the internal standard method for this compound are not abundant in the reviewed literature, the use of isotopically labeled internal standards is a well-established technique for mitigating matrix effects in LC-MS analysis. For this method to be effective, the internal standard should co-elute with the analyte and experience similar ionization suppression or enhancement.

Standard Addition

The standard addition method is a powerful technique for overcoming matrix effects, particularly when a suitable blank matrix for matrix-matched calibration is unavailable. This method involves adding known amounts of the analyte to aliquots of the sample itself. The resulting fortified samples are then analyzed, and the endogenous concentration is determined by extrapolating a linear regression of the added concentration versus the instrument response to the x-intercept.

This approach effectively creates a matrix-specific calibration curve for each individual sample, thereby compensating for both matrix effects and potential analyte loss during sample preparation if the standard is added at the beginning of the extraction process.

Quantitative Data Summary

The following table summarizes the performance characteristics of different calibration strategies for this compound quantification based on available experimental data.

Calibration StrategyMatrixInstrumentLinearity (r/R²)Recovery (%)Precision (RSD%)Limit of Quantitation (LOQ)
External Standard (Solvent-based) WaterLC-MS/MS> 0.9995[1]Not explicitly stated for sulfoxide alone25% at LOQ0.1 µg/L[1]
Matrix-Matched Calibration SoilLC-MS/MSSuccessful (qualitative)Successful (qualitative)Not specified1.00 µg/kg
Matrix-Matched Calibration Animal-origin foodLC-MS/MS≥ 0.991[2]76.4 - 118.0[2]≤ 10.0[2]0.005 mg/kg[2]

Note: Direct comparative data for Internal Standard and Standard Addition methods specifically for this compound were not available in the reviewed literature. The performance of these methods is generally considered to be high, particularly in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the discussed calibration strategies.

Sample Preparation (QuEChERS Method for Solid Matrices)

A common and effective sample preparation technique for pesticide residue analysis in food and soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add an appropriate volume of water (for dry samples) and acetonitrile (B52724). Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

  • Final Extract: Vortex the d-SPE tube and centrifuge. The resulting supernatant is the final extract ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for methiocarb and its metabolites.

  • MRM Transitions: For this compound, the quantitation transition is typically m/z 242 -> 185, with a confirmation transition of m/z 242 -> 170.[1]

Calibration Curve Preparation
  • External Standard (Solvent-based): Prepare a series of at least five calibration standards by diluting a stock solution of this compound in a neat solvent (e.g., methanol or acetonitrile).

  • Matrix-Matched Calibration: Prepare a blank matrix extract using the same procedure as for the samples. Use this blank extract as the diluent to prepare the series of calibration standards.

  • Internal Standard: Add a fixed concentration of the internal standard (e.g., a stable isotope-labeled this compound) to each calibration standard, sample, and blank.

  • Standard Addition: Divide a sample into at least four aliquots. Spike three of the aliquots with increasing, known amounts of a this compound standard solution. The fourth aliquot remains unspiked.

Visualizing the Workflow

To better illustrate the logical flow of selecting an appropriate calibration strategy, the following diagram outlines the decision-making process.

CalibrationStrategyWorkflow start Start: Quantification of This compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity simple_matrix Simple Matrix (e.g., Clean Water) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., Soil, Food) matrix_complexity->complex_matrix High ext_std External Standard (Solvent-based) simple_matrix->ext_std blank_available Blank Matrix Available? complex_matrix->blank_available validate Method Validation (Accuracy, Precision, Linearity, LOQ) ext_std->validate matrix_matched Matrix-Matched Calibration matrix_matched->validate internal_std Internal Standard Calibration internal_std->validate std_add Standard Addition std_add->validate end End: Accurate Quantification validate->end blank_available->matrix_matched Yes istd_available Suitable Internal Standard Available? blank_available->istd_available No istd_available->internal_std Yes istd_available->std_add No

References

A Comparative Guide to Multi-Residue Methods for the Validation of Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, the accurate quantification of methiocarb (B1676386) and its metabolites, such as methiocarb sulfoxide (B87167), is of paramount importance. This guide provides an objective comparison of prevalent multi-residue methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy. The focus is on the validation of methods inclusive of methiocarb sulfoxide, a key metabolite in the degradation pathway of the carbamate (B1207046) insecticide, methiocarb.

Comparison of Analytical Method Performance

The validation of a multi-residue method hinges on several key performance indicators. The following tables summarize quantitative data from various studies, offering a comparative overview of different analytical approaches for the determination of this compound in diverse matrices.

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

MatrixExtraction MethodCleanup MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Linearity (r²)Reference
Food of Animal Origin (Chicken, Pork, Beef, Egg, Milk)Acetonitrile (B52724) Extractiond-SPE0.00160.00576.4-118.0≤10.0≥0.991[1]
Bivalve MollusksQuEChERSd-SPE0.002 (ng/mL)0.006 (ng/mL)76-1063.5-13.6-
SoilQuEChERSd-SPE-0.002-0.0270-120<20>0.990
BananasQuEChERSd-SPE--92.01.8Linear over 0.5-10 mg/L[2]
WaterLiquid-Liquid ExtractionSPE0.000020.000170-120 (at 10x LOQ)≤20 (at 10x LOQ)>0.9995[3]
Soil (Independent Lab Validation)Acetonitrile ExtractionSPE-0.00170-120≤20-[4][5]

Table 2: Comparison of Different Extraction and Cleanup Strategies

MethodPrincipleAdvantagesDisadvantagesSuitable Matrices
QuEChERS with d-SPE Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves salting-out liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup.High throughput, low solvent consumption, wide applicability to various pesticides and matrices.d-SPE may have lower cleanup efficiency compared to traditional SPE, potentially leading to matrix effects.Fruits, vegetables, cereals, food of animal origin.
Solid-Phase Extraction (SPE) A chromatographic technique for sample preparation that separates components of a mixture based on their physical and chemical properties.High cleanup efficiency, reduced matrix effects.More time-consuming and requires more solvent than QuEChERS.Water, soil, complex food matrices.
Matrix Solid-Phase Dispersion (MSPD) A sample preparation technique where the sample is blended with a solid support and packed into a column for elution of analytes.Good for solid and semi-solid samples, can handle fatty matrices.Can be more labor-intensive than QuEChERS.Fatty foods, tissues.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the key experimental methods cited.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (Modified from EN 15662)

This method is widely adopted for the analysis of pesticide residues in food matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample. For high-water content matrices, the sample can be frozen with liquid nitrogen before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate buffering salts (e.g., for the EN 15662 version: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube contains anhydrous MgSO₄ and a sorbent mixture tailored to the matrix. Common sorbents include:

      • PSA (Primary Secondary Amine): For removal of sugars and organic acids (general purpose).

      • C18: For removal of non-polar interferences like fats.

      • GCB (Graphitized Carbon Black): For removal of pigments and sterols (use with caution as it can adsorb planar pesticides).

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at a high speed for 5 minutes.

    • The supernatant is then ready for analysis by LC-MS/MS or GC-MS/MS.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the most common technique for the analysis of this compound.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for methiocarb and its metabolites.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored. For example, a common transition is m/z 242.1 → 185.1.[6]

Mandatory Visualizations

To further elucidate the experimental workflows and chemical transformations, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add to d-SPE Tube transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 lcms LC-MS/MS centrifuge2->lcms gcms GC-MS/MS centrifuge2->gcms

Caption: QuEChERS experimental workflow.

methiocarb_metabolism methiocarb Methiocarb sulfoxide This compound methiocarb->sulfoxide Oxidation sulfone Methiocarb Sulfone sulfoxide->sulfone Oxidation

Caption: Metabolic pathway of methiocarb.

References

A Comparative Guide to the Extraction of Methiocarb Sulfoxide from Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of methiocarb (B1676386) sulfoxide (B87167) from various soil types, supported by experimental data. Detailed methodologies for the key extraction techniques are presented to facilitate replication and further research.

Data Summary: Extraction Efficiency of Methiocarb Sulfoxide

The following table summarizes the recovery of this compound from different soil types using various extraction methodologies. The data is compiled from multiple studies to provide a comparative overview.

Soil TypeExtraction MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Soil Composition
Sandy LoamSolvent Extraction with SPE Cleanup1 ppb984.960% Sand, 23% Silt, 17% Clay, 4.4% Organic Matter[1]
Sandy LoamSolvent Extraction with SPE Cleanup10 ppb952.560% Sand, 23% Silt, 17% Clay, 4.4% Organic Matter[1]
Sandy LoamSolvent Extraction with SPE Cleanup1.00 µg/kg96.84.270% Sand, 21% Silt, 9% Clay, 5.6% Organic Matter[1]
Sandy LoamSolvent Extraction with SPE Cleanup10.0 µg/kg94.62.370% Sand, 21% Silt, 9% Clay, 5.6% Organic Matter[1]
Sandy LoamAcetonitrile (B52724) Extraction50 ng/g74.11.7Not Specified[2]
Sandy ClayAcetonitrile Extraction50 ng/g64.71.6Not Specified[2]
ClayAcetonitrile Extraction50 ng/g69.32.2Not Specified[2]
Loamy SandAcetonitrile Extraction50 ng/g65.02.7Not Specified[2]
Clay LoamAcetonitrile Extraction50 ng/g71.21.6Not Specified[2]

Note: The data presented highlights that soil composition, particularly the proportions of sand, silt, clay, and organic matter, can influence the extraction efficiency of this compound. Generally, higher clay and organic matter content can lead to lower recoveries, as observed in a study on various carbamates.

Experimental Protocols

Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup (Validated for Sandy Loam Soil)

This method, detailed in EPA documents, is a robust procedure for the extraction and cleanup of this compound from sandy loam soil.[1][3]

a. Extraction:

  • Weigh 25 g of soil into a 125 mL plastic centrifuge bottle.

  • Fortify with an appropriate standard solution of this compound if required.

  • Add 40 mL of acetone (B3395972) and 10 mL of deionized water.

  • Shake the mixture on a wrist-action shaker for 30 minutes.

  • Filter the extract through a Whatman No. 4 filter paper into a 125 mL suction flask under vacuum.

  • Rinse the centrifuge bottle and filter cake with 10 mL of acetone, collecting the rinse with the filtrate.

  • Transfer the filtrate to a separatory funnel.

  • Rinse the suction flask with 50 mL of a 1:1 (v/v) mixture of hexane (B92381) and methylene (B1212753) chloride and add it to the separatory funnel.

  • Shake the separatory funnel vigorously for 2 minutes and allow the layers to separate.

  • Drain the lower aqueous layer back into the collection flask and transfer the upper organic layer to a concentration flask.

  • Repeat the extraction of the aqueous layer with a fresh portion of the hexane/methylene chloride mixture.

  • Combine the organic extracts and concentrate to dryness using a rotary evaporator at 30°C.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract with 3 mL of a 1:4 (v/v) mixture of ethyl acetate (B1210297) and hexane.

  • Condition a 5g Florisil SPE cartridge by passing ~10 mL of the 1:4 ethyl acetate/hexane solution through it.

  • Load the reconstituted sample onto the conditioned SPE cartridge and collect the eluate.

  • Rinse the concentration flask with 30 mL of the 1:4 ethyl acetate/hexane solution and pass it through the SPE cartridge, collecting the eluate.

  • Perform a final rinse of the flask and cartridge with 10 mL of acetone, collecting the eluate.

  • Evaporate the combined eluate to dryness at ~30°C.

  • Reconstitute the final residue in 2.50 mL of methanol (B129727) for analysis by LC-MS/MS.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS methodology is a streamlined approach for pesticide residue analysis in various matrices, including soil. While specific comparative data for this compound across different soil types is limited, the general procedure is as follows:

a. Extraction:

  • For high-moisture soils (≥70% water), weigh 10 g of the sample into a 50 mL centrifuge tube. For drier soils, use 3 g of soil, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Shake or vortex for 5 minutes to extract the pesticides.

  • Add the contents of a buffered salt packet (e.g., citrate-buffered salts containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥3000 relative centrifugal force (rcf).

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The purified supernatant is then ready for analysis.

Ultrasonic Extraction

Ultrasonic extraction utilizes high-frequency sound waves to facilitate the extraction of analytes from solid matrices. While a specific validated protocol for this compound in soil was not found in the reviewed literature, a general procedure based on EPA Method 3550C is described below. This method is typically used for a broad range of organic compounds and would require validation for this compound.

a. Low-Concentration Sample Procedure (≤ 20 mg/kg):

  • Weigh approximately 30 g of the sample into a 400 mL beaker.

  • Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

  • Add 100 mL of the selected extraction solvent (e.g., a mixture of acetone and hexane).

  • Place the beaker in an ultrasonic bath and sonicate for a specified period (e.g., 3 minutes).

  • Decant the solvent.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts for subsequent cleanup and analysis.

b. Medium/High-Concentration Sample Procedure (> 20 mg/kg):

  • Weigh approximately 10 g of the sample.

  • Mix with anhydrous sodium sulfate.

  • Perform a single ultrasonic extraction with an appropriate volume of solvent.

Visualizations

Experimental Workflow for this compound Extraction from Soil

Extraction_Workflow Soil_Sample Soil Sample (Known weight) Fortification Fortification (Optional) Soil_Sample->Fortification Solvent_Addition Addition of Extraction Solvent Fortification->Solvent_Addition Extraction Extraction (Shaking / Sonication) Solvent_Addition->Extraction Separation Solid-Liquid Separation (Filtration / Centrifugation) Extraction->Separation Extract Crude Extract Separation->Extract Cleanup Cleanup (SPE / d-SPE) Extract->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Final_Extract Final Extract for Analysis Concentration->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: General experimental workflow for the extraction of this compound from soil samples.

Logical Relationship of Factors Influencing Extraction Efficiency

Factors_Influencing_Extraction Extraction_Efficiency Extraction Efficiency of This compound Soil_Properties Soil Properties Soil_Properties->Extraction_Efficiency Organic_Matter Organic Matter Content Soil_Properties->Organic_Matter Clay_Content Clay Content & Type Soil_Properties->Clay_Content Soil_pH Soil pH Soil_Properties->Soil_pH Moisture_Content Moisture Content Soil_Properties->Moisture_Content Extraction_Method Extraction Method Extraction_Method->Extraction_Efficiency Solvent_Choice Solvent Choice Extraction_Method->Solvent_Choice Extraction_Time Extraction Time Extraction_Method->Extraction_Time Temperature Temperature Extraction_Method->Temperature Cleanup_Step Cleanup Step Extraction_Method->Cleanup_Step Analyte_Properties Analyte Properties Analyte_Properties->Extraction_Efficiency Polarity Polarity Analyte_Properties->Polarity Solubility Solubility Analyte_Properties->Solubility

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methiocarb sulfoxide (B87167), a metabolite of the carbamate (B1207046) pesticide Methiocarb. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Methiocarb sulfoxide is classified as a highly toxic substance, particularly if swallowed, and poses a significant threat to aquatic ecosystems.[1][2] Therefore, its disposal must be managed with the utmost care and in accordance with all relevant regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (type P2) is necessary, especially where dust formation is possible.[1][3]

  • Body Protection: Wear protective clothing to prevent skin contact.

In Case of Exposure:

  • Ingestion: If swallowed, this substance can be fatal. Seek immediate medical attention.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause irritation. Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Inhalation: May be harmful and cause respiratory tract irritation. Move the individual to fresh air.[1]

  • Eye Contact: Can cause eye irritation. Rinse thoroughly with plenty of water.[1]

Quantitative Hazard Data

The following table summarizes key quantitative data related to the toxicity of Methiocarb and its metabolite, this compound.

Parameter Value Species Notes Citations
Acute Oral LD50 (this compound) 42 mg/kgRat[1]
Acute Oral LD50 (Methiocarb) 60 - 100 mg/kgRat[4]
Acute Dermal LD50 (Methiocarb) >2,000 mg/kgRat[4]
CERCLA Reportable Quantity (RQ) (Methiocarb) 10 lbsN/A[4][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Containment:

    • Keep the this compound waste in its original, properly labeled container whenever possible.

    • If transferring to a new container, ensure it is appropriate for hazardous waste and clearly labeled with the chemical name and associated hazards.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as alkaline solutions.[1]

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of the this compound.

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

  • Recommended Disposal Method:

    • The primary recommended method is incineration.[1] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the toxic compound.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and cleaning materials, must be treated as hazardous waste.

    • Contaminated packaging should be disposed of as unused product.[1]

    • For spills, use an absorbent material like sand or earth to contain the spill, then carefully collect the material into a sealed container for disposal.[6]

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with local, state, and federal environmental regulations.[4][7] For specific guidance, contact your state's environmental protection agency or the regional office of the Environmental Protection Agency (EPA).[4]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the laboratory-scale degradation or disposal of this compound. The standard and recommended procedure is to engage a professional waste disposal service for incineration.[1] For carbamate pesticides in general, hydrolysis in a strongly alkaline medium is a potential degradation pathway, but specific, validated experimental procedures for this compound are not detailed in the safety and regulatory documents.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Methiocarb_Sulfoxide_Disposal cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_spill Spill Response start Waste this compound (Solid or Solution) assess_waste Assess Waste Type (Pure compound, contaminated labware, or aqueous solution) start->assess_waste package_waste Package in a sealed, labeled hazardous waste container assess_waste->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor package_waste->contact_ehs Handover for Disposal incineration Professional Incineration (with afterburner and scrubber) contact_ehs->incineration disposal_complete Disposal Complete incineration->disposal_complete spill Spill Occurs contain_spill Contain spill with absorbent material spill->contain_spill collect_waste Collect contaminated material into a sealed container contain_spill->collect_waste collect_waste->package_waste Treat as hazardous waste

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Methiocarb Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Methiocarb sulfoxide (B87167). This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Methiocarb sulfoxide is a metabolite of the carbamate (B1207046) pesticide Methiocarb and is recognized as a cholinesterase inhibitor.[1][2] It is classified as highly toxic, particularly if swallowed, and is very toxic to aquatic life.[3] Adherence to strict safety protocols is therefore critical.

Personal Protective Equipment (PPE)

The last line of defense against exposure is appropriate PPE. The following equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Never wear leather or cotton gloves as they can absorb the chemical.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn over personal clothing. For tasks with a higher risk of spills, a chemical-resistant apron is necessary.
Respiratory Protection NIOSH-approved RespiratorA respirator with a P2 (EN 143) cartridge is recommended, especially when handling the solid form or if aerosols may be generated.

Hazard and Safety Data

Understanding the quantitative aspects of this compound's toxicity is crucial for risk assessment.

Data PointValueSpecies
Acute Oral LD50 (Lethal Dose, 50%) 6.0 - 9.0 mg/kgRat
Chemical Formula C₁₁H₁₅NO₃S
Molecular Weight 241.31 g/mol [1]

It is important to note that this compound is considered more acutely toxic than its parent compound, Methiocarb.[2][3][4]

Experimental Workflow for Handling this compound

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh/Measure this compound C->D Proceed to handling E Perform Experimental Procedure D->E F Document All Steps E->F G Decontaminate Glassware & Surfaces F->G Proceed to cleanup H Remove PPE Correctly G->H I Wash Hands Thoroughly H->I J Segregate Contaminated Waste I->J Proceed to disposal K Label Waste Container Clearly J->K L Arrange for Licensed Disposal K->L

Workflow for Safe Handling of this compound

Detailed Protocols

Emergency Procedures for Spills:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area (e.g., open fume hood sash).

  • Decontaminate Personnel: If there is skin contact, remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes.

  • Control the Spill: For small spills, use an absorbent material to contain the substance.

  • Clean-up:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • The collected material should be placed in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: The spill area should be decontaminated. For carbamates, a solution of sodium carbonate (washing soda) or strong soap can be used.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep all this compound waste (solid, liquid, and contaminated consumables like gloves and paper towels) separate from other laboratory waste.

  • Containment: Use designated, sealed, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Chemical Treatment (for small laboratory quantities):

    • While incineration by a licensed professional waste disposal service is the primary recommendation, small amounts of carbamate waste can be chemically degraded.

    • Prepare a solution of sodium carbonate (washing soda).

    • Carefully add the this compound waste to the solution and allow it to react, which will hydrolyze the carbamate.

    • This treated waste must still be disposed of as hazardous chemical waste through a licensed service.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain.

References

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Feasible Synthetic Routes

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Methiocarb sulfoxide
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。